Fluorescein-CM2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C32H28O9 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[6'-[(1-methylcyclopropanecarbonyl)oxymethoxy]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]oxymethyl 1-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C32H28O9/c1-30(11-12-30)28(34)38-17-36-19-7-9-23-25(15-19)40-26-16-20(37-18-39-29(35)31(2)13-14-31)8-10-24(26)32(23)22-6-4-3-5-21(22)27(33)41-32/h3-10,15-16H,11-14,17-18H2,1-2H3 |
InChI Key |
CEDGSMZXLBPDNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)OCOC2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)OCOC(=O)C6(CC6)C)C7=CC=CC=C7C(=O)O4 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Fluorescein-CM2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate) and marketed under brand names like CellTracker™ Green CMFDA, is a widely utilized fluorescent probe for long-term cell tracking and viability studies.[1][2] Its utility lies in its ability to passively cross cell membranes and, upon intracellular enzymatic activation, covalently bind to cellular components, ensuring its retention through cell division and preventing its transfer to adjacent cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key characteristics.
Core Mechanism of Action
The mechanism of action of this compound is a two-step process that transforms the non-fluorescent, cell-permeant molecule into a highly fluorescent, cell-impermeant conjugate.
-
Passive Diffusion and Enzymatic Cleavage: In its native state, this compound is an amphiphilic and non-fluorescent molecule that readily diffuses across the plasma membrane into the cytoplasm.[1] Once inside the cell, ubiquitous intracellular esterases cleave the two diacetate groups from the fluorescein core. This enzymatic hydrolysis is a critical step, as it unmasks the fluorophore, rendering the molecule fluorescent. This reliance on enzymatic activity means that only metabolically active, viable cells will fluoresce.
-
Covalent Conjugation to Intracellular Thiols: The cleavage of the acetate groups exposes a reactive chloromethyl group. This group then reacts with thiol-containing molecules within the cell, primarily glutathione (GSH), in a reaction that is often mediated by the enzyme glutathione S-transferase (GST). This reaction forms a stable thioether bond, covalently linking the fluorescent probe to intracellular proteins and peptides. This covalent linkage is crucial for the long-term retention of the dye within the cells, even through multiple rounds of cell division.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound (CMFDA).
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Excitation Maximum (Ex) | ~492 nm | |
| Emission Maximum (Em) | ~517 nm | |
| Molecular Weight | 464.86 g/mol | |
| Stock Solution Concentration | 10 mM in high-quality DMSO | |
| Working Concentration (Short-term) | 0.5 - 5 µM in serum-free medium | |
| Working Concentration (Long-term) | 5 - 25 µM in serum-free medium |
Experimental Protocols
Detailed methodologies for utilizing this compound are provided below. It is recommended to optimize the staining concentration and incubation time for each cell type and experimental condition.
Preparation of Reagents
-
Stock Solution (10 mM):
-
Allow the lyophilized this compound to warm to room temperature before opening.
-
Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
Working Solution (0.5 - 25 µM):
-
Dilute the 10 mM stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final working concentration. Note: It is crucial to use serum-free medium for the initial staining, as serum contains esterases that can prematurely cleave the dye.
-
Pre-warm the working solution to 37°C before adding it to the cells.
-
Staining Protocol for Adherent Cells
-
Grow adherent cells to the desired confluency on coverslips or in culture dishes.
-
Aspirate the culture medium from the cells.
-
Gently add the pre-warmed this compound working solution to cover the cells.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.
-
Remove the loading solution.
-
Add fresh, pre-warmed complete culture medium (containing serum) and incubate for an additional 30 minutes at 37°C to allow for the completion of the enzymatic cleavage and covalent binding.
-
Wash the cells twice with PBS.
-
The cells are now ready for imaging or further experimental procedures.
Staining Protocol for Suspension Cells
-
Harvest suspension cells by centrifugation.
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed this compound working solution.
-
Incubate the cells for 15-45 minutes at 37°C under appropriate growth conditions, protected from light.
-
Centrifuge the cells to pellet them and remove the loading solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes at 37°C.
-
Wash the cells twice by centrifugation and resuspension in PBS.
-
The cells are now ready for analysis (e.g., flow cytometry) or other applications.
Fixation Protocol
This compound staining is compatible with aldehyde-based fixation.
-
After staining and washing, add 3.7% formaldehyde in PBS to the cells.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
The fixed and stained cells can now be stored or used for subsequent immunocytochemistry or other analyses. Note that permeabilization with detergents may lead to some loss of the fluorescent signal.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound staining.
Conclusion
This compound is a powerful tool for long-term cell labeling due to its well-defined mechanism of action that ensures specific labeling of viable cells and excellent retention of the fluorescent signal. By understanding the principles of its uptake, enzymatic activation, and covalent conjugation, researchers can effectively utilize this probe in a wide range of applications, from cell migration and proliferation studies to in vivo cell tracking. Adherence to the detailed protocols provided in this guide will facilitate reliable and reproducible results in your research endeavors.
References
An In-depth Technical Guide to CellTracker™ Green CMFDA: Core Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), a widely used fluorescent probe for long-term cell tracking. We will delve into its core mechanism of action, provide detailed experimental protocols, present key quantitative data, and illustrate its utility in various research applications.
Core Mechanism of Action
CellTracker™ Green CMFDA is a non-fluorescent, cell-permeant molecule that becomes fluorescent and is retained within living cells through a two-step intracellular process. This mechanism ensures that only viable cells are labeled and that the fluorescent signal is stable for extended periods, often through several cell generations.[1][2]
Step 1: Cellular Uptake and Enzymatic Activation
Being lipophilic, the CMFDA molecule freely diffuses across the plasma membrane into the cytoplasm of living cells.[1] Once inside, it is subjected to the action of ubiquitous intracellular esterases. These enzymes cleave the two acetate groups from the CMFDA molecule, converting it into 5-chloromethylfluorescein. This enzymatic cleavage is a crucial step as it renders the molecule fluorescent and initially traps it within the cell due to its increased polarity.[1][2]
Step 2: Covalent Bonding and Long-Term Retention
The cleaved 5-chloromethylfluorescein molecule possesses a mildly thiol-reactive chloromethyl group. This group reacts with intracellular thiol-containing molecules, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferases (GSTs). This reaction forms a stable, covalent thioether bond between the fluorescent dye and glutathione. The resulting fluorescent conjugate is significantly larger and more polar than the original CMFDA molecule, rendering it membrane-impermeant and thus ensuring its retention within the cell for days to weeks. The abundance of glutathione (up to 10 mM) and the ubiquitous nature of GSTs in most cell types ensure efficient labeling.
The fluorescence of the final product can be retained for at least 72 hours and is passed on to daughter cells upon cell division, making it an excellent tool for tracking cell fate and proliferation.
Quantitative Data
Summarized below are the key photophysical and chemical properties of CellTracker™ Green CMFDA.
| Property | Value | Reference(s) |
| Chemical Name | 5-Chloromethylfluorescein diacetate | |
| Molecular Formula | C₂₅H₁₇ClO₇ | |
| Molecular Weight | 464.86 g/mol | |
| Excitation Maximum (post-activation) | ~492 nm | |
| Emission Maximum (post-activation) | ~517 nm | |
| Quantum Yield (Fluorescein) | 0.79 (in ethanol) | |
| Molar Extinction Coefficient (Fluorescein) | 92,300 cm⁻¹M⁻¹ at 482.5 nm | |
| Recommended Stock Solution | 10 mM in anhydrous DMSO | |
| Working Concentration Range | 0.5 - 25 µM | |
| Retention Time | ≥ 72 hours |
Note: The quantum yield and molar extinction coefficient provided are for the parent fluorophore, fluorescein. The exact values for the intracellular CMFDA-glutathione conjugate may vary slightly.
Experimental Protocols
The following are detailed protocols for staining adherent and suspension cells with CellTracker™ Green CMFDA. It is crucial to optimize the dye concentration and incubation time for each specific cell type and experimental condition to ensure bright, uniform staining with minimal cytotoxicity.
General Staining Protocol for Adherent Cells
This protocol is optimized for live HeLa cells grown in DMEM with 5% FCS.
Materials:
-
CellTracker™ Green CMFDA (lyophilized powder)
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of 10 mM Stock Solution:
-
Allow the lyophilized CMFDA vial to warm to room temperature before opening.
-
Dissolve the contents in high-quality anhydrous DMSO to a final concentration of 10 mM.
-
-
Preparation of 5 µM Working Solution:
-
Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 5 µM (e.g., add 1 µL of 10 mM stock to 1999 µL of serum-free medium).
-
-
Cell Staining:
-
Grow adherent cells to the desired confluency on coverslips or in a culture dish.
-
Aspirate the culture medium from the cells.
-
Gently add the pre-warmed 5 µM CMFDA working solution to cover the cells.
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Post-Staining Incubation:
-
Remove the labeling solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C. This allows for the enzymatic cleavage and covalent binding to complete.
-
-
Washing and Imaging:
-
Wash the cells twice with PBS.
-
The cells are now ready for imaging or further experimental procedures.
-
General Staining Protocol for Suspension Cells
Materials:
-
CellTracker™ Green CMFDA (lyophilized powder)
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Centrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare the 10 mM stock solution and the desired working concentration (typically 0.5-25 µM) in pre-warmed serum-free medium as described for adherent cells.
-
-
Cell Preparation:
-
Harvest cells by centrifugation (e.g., 250 x g for 5 minutes).
-
Aspirate the supernatant.
-
-
Cell Staining:
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes at 37°C under appropriate growth conditions, with occasional gentle mixing.
-
-
Washing:
-
Centrifuge the cells to pellet them.
-
Remove the staining solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
-
Final Steps:
-
The labeled cells can now be used for downstream applications such as flow cytometry, or plated for microscopy.
-
Mandatory Visualizations
Mechanism of Action of CellTracker™ Green CMFDA
References
A Technical Guide to the Cellular Uptake and Retention of Fluorescein-CM2 (CellTracker™ Green CMFDA)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-CM2, commercially known as CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), is a robust fluorescent probe widely utilized for long-term cell tracking in vitro and in vivo. Its application spans various research areas, including cell migration, proliferation, chemotaxis, and invasion.[1] The efficacy of CMFDA lies in its unique mechanism of cellular uptake and retention, which ensures stable, non-toxic, and multigenerational labeling of viable cells. This guide provides an in-depth examination of the core principles governing CMFDA's function, detailed experimental protocols, and quantitative data to aid researchers in its effective application.
The Core Principle: A Multi-Step Intracellular Transformation
The cellular uptake and retention of CMFDA is not a simple diffusion process but rather a sophisticated, multi-step intracellular conversion. The probe is engineered to be initially non-fluorescent and membrane-permeant, only becoming fluorescent and membrane-impermeant after enzymatic and chemical reactions within a viable cell.
-
Passive Diffusion: As a lipophilic and uncharged molecule, CMFDA freely diffuses across the plasma membrane into the cytoplasm.[2]
-
Esterase Cleavage & Fluorescence Activation: Once inside the cell, ubiquitous intracellular esterases hydrolyze the two acetate groups from the CMFDA molecule.[3][4] This enzymatic cleavage is a critical step, as it converts the non-fluorescent CMFDA into a brightly fluorescent product, 5-chloromethylfluorescein. This step is dependent on the metabolic activity of the cell, making CMFDA an effective marker for viable cells.
-
Thiol-Conjugation & Retention: The newly fluorescent molecule possesses a mildly reactive chloromethyl group. This group reacts with thiol-containing components within the cell, primarily the tripeptide glutathione (GSH). This reaction, believed to be mediated by the enzyme family Glutathione S-Transferases (GSTs), forms a stable fluorescein-glutathione conjugate.
-
Cellular Entrapment: The resulting adduct is a significantly larger and cell-impermeant molecule that is trapped within the cytoplasm. This covalent binding ensures the fluorescent signal is well-retained for extended periods, typically through several cell divisions. The dye is passed to daughter cells but is not transferred to adjacent cells in a population.
Figure 1. Mechanism of CMFDA uptake, activation, and retention in a viable cell.
Key Molecular Players
-
Intracellular Esterases: These are a broad group of hydrolase enzymes present in the cytoplasm of viable cells. Their activity is a hallmark of metabolic function and membrane integrity. Their action on CMFDA is the "on-switch" for fluorescence.
-
Glutathione S-Transferases (GSTs): GSTs are a major family of Phase II detoxification enzymes. Their primary role is to catalyze the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds, rendering them less toxic and more water-soluble. In the context of CMFDA, GSTs facilitate the covalent bonding that ensures long-term dye retention. The ubiquitous nature and high concentration of both GSTs and their substrate glutathione in most cells make this retention mechanism highly efficient.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound (CMFDA).
Table 1: Spectral Properties and Recommended Concentrations
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation (Ex) Maximum | ~492 nm | |
| Emission (Em) Maximum | ~517 nm | |
| Stock Solution Concentration | 10 mM in anhydrous DMSO | |
| Working Concentration (Short-term) | 0.5 - 5 µM in serum-free medium |
| Working Concentration (Long-term) | 5 - 25 µM in serum-free medium | |
Table 2: Dye Retention and Cytotoxicity Profile
| Parameter | Value / Observation | Reference(s) |
|---|---|---|
| Fluorescence Retention | Stable for at least 72 hours; through 3-6 generations. | |
| Cytotoxicity | Generally non-toxic at recommended working concentrations. | |
| Specific Cytotoxicity Data | No cytotoxic effects observed at 10 µM and 25 µM in CHOK1 cells. |
| High Concentration Effects | Concentrations >5 µM may affect some cellular functions (e.g., lymphocyte response). | |
Experimental Protocols
Precise methodology is critical for reproducible and reliable cell tracking results.
Reagent Preparation
-
Stock Solution (10 mM): Allow the lyophilized CMFDA product to equilibrate to room temperature before opening. Reconstitute in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store desiccated at ≤-20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution (0.5 - 25 µM): Immediately before use, dilute the 10 mM stock solution into warm (37°C), serum-free medium or a suitable buffer (e.g., PBS) to the desired final concentration. Vortex to mix thoroughly.
Staining Protocol for Adherent Cells
-
Grow cells on coverslips or in culture dishes to the desired confluency.
-
Aspirate the culture medium.
-
Gently add the pre-warmed CMFDA working solution to cover the cells.
-
Incubate for 15-45 minutes at 37°C under normal growth conditions.
-
Remove the working solution and replace it with fresh, pre-warmed, complete culture medium.
-
Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.
-
Wash the cells with PBS before proceeding to imaging or fixation.
Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Aspirate the supernatant.
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes at 37°C under appropriate growth conditions.
-
Centrifuge the cells to remove the working solution.
-
Resuspend the cells in fresh, pre-warmed, complete culture medium and incubate for an additional 30 minutes at 37°C.
-
Wash the cells by centrifugation and resuspend in the desired medium for analysis or fixation.
Figure 2. General experimental workflow for staining cells with CMFDA.
Fixation Protocol
The covalent binding of the CMFDA-glutathione conjugate allows for subsequent fixation, a key advantage for immunofluorescence (IF) and other multiplexing applications.
-
After staining and washing, aspirate the PBS.
-
Add a 3.7-4% solution of formaldehyde or paraformaldehyde in PBS.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
The cells can now be permeabilized (if required for intracellular antibody staining) and processed for immunofluorescence. Note that some dye attached to small, soluble metabolites may leak from the cell upon permeabilization, potentially reducing fluorescence.
References
The Gatekeeper's Assay: Unraveling the Role of Glutathione S-Transferase in CMFDA Labeling
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a widely utilized fluorescent probe for long-term cell tracking and viability studies. Its efficacy hinges on a crucial intracellular enzymatic reaction catalyzed by Glutathione S-Transferases (GSTs). This technical guide provides an in-depth exploration of the pivotal role of GST in the fluorescent labeling of cells with CMFDA. We will dissect the chemical mechanism of fluorescence activation, present quantitative data on the correlation between GST activity and labeling efficiency, and provide detailed experimental protocols for cell labeling and GST activity assessment. Furthermore, we will visualize the key pathways and experimental workflows to offer a comprehensive understanding of this fundamental cell biology technique.
Introduction: The CMFDA Labeling Principle
CMFDA is a non-fluorescent and cell-permeant molecule that passively diffuses across the plasma membrane into the cytoplasm. Its conversion to a fluorescent and cell-impermeant entity is a two-step process, making it an excellent tool for marking viable cells. The initial step involves the removal of the diacetate groups by intracellular esterases, a hallmark of metabolically active cells. However, the critical event for cellular retention and the focus of this guide is the subsequent reaction of the chloromethyl group with glutathione (GSH), a reaction predominantly catalyzed by the Glutathione S-Transferase (GST) enzyme family.[1][2][3] This GST-mediated conjugation forms a fluorescent thioether adduct that is not only brightly fluorescent but also unable to exit the cell, ensuring long-term labeling through multiple cell divisions.[1][4]
The Chemical Mechanism of CMFDA Activation
The transformation of CMFDA from a non-fluorescent probe to a stable fluorescent marker is a sophisticated intracellular process.
-
Step 1: Esterase Cleavage. Upon entering a viable cell, the two acetate groups of CMFDA are hydrolyzed by non-specific intracellular esterases. This enzymatic cleavage yields 5-chloromethylfluorescein, a molecule that is now fluorescent.
-
Step 2: GST-Mediated Glutathione Conjugation. The chloromethyl moiety of 5-chloromethylfluorescein is an electrophilic center that readily reacts with the nucleophilic thiol group of glutathione (GSH). While this reaction can occur non-enzymatically, its rate is significantly enhanced by the catalytic activity of Glutathione S-Transferases (GSTs). The resulting glutathione-fluorescein conjugate is a highly fluorescent and membrane-impermeant molecule, effectively trapping it within the cell.
The central role of GST in this process implies that the intensity of CMFDA staining can be directly correlated with the intracellular GST activity and glutathione levels.
Quantitative Analysis of GST Activity and CMFDA Fluorescence
The intensity of CMFDA fluorescence is a direct reflection of cellular GST activity. This relationship allows for the semi-quantitative assessment of GST levels in different cell populations. Below is a summary of representative data correlating GST activity with the fluorescence of a GST-activatable probe in various cancer cell lines.
| Cell Line | GST Activity (nmol/mg/min) | Fluorescence Intensity (Arbitrary Units/cell) |
| MKN45 | 16 ± 2.0 | 41.3 ± 6.4 |
| HuH-28 | 22 ± 3.1 | 52.0 ± 4.0 |
| HGC27 | 57 ± 4.3 | 53.3 ± 6.1 |
| DLD1 | 79 ± 4.6 | 56.3 ± 1.2 |
| CCK81 | 104 ± 15 | 60.0 ± 5.3 |
| M7609 | 117 ± 13 | 65.3 ± 6.4 |
| NUGC-4 | 158 ± 21 | 70.3 ± 6.1 |
| HDFa (Normal Fibroblast) | <15 | 3.2 ± 0.6 |
| Data adapted from a study using a GST-activatable fluorogenic probe (DNAT-Me) which, similar to CMFDA, relies on GST for fluorescence activation. The data illustrates a significant positive correlation between GST activity and fluorescence intensity. |
Experimental Protocols
CMFDA Labeling of Adherent and Suspension Cells
This protocol provides a general guideline for labeling cells with CMFDA. Optimal conditions may vary depending on the cell type.
Materials:
-
CellTracker™ Green CMFDA dye (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a 10 mM CMFDA Stock Solution: Dissolve the lyophilized CMFDA in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Prepare a Working Solution: On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in serum-free medium. The optimal concentration should be determined empirically; for long-term studies, a higher concentration (5-25 µM) is recommended. Warm the working solution to 37°C.
-
Cell Preparation:
-
Adherent Cells: Grow cells to the desired confluency on coverslips or in culture dishes.
-
Suspension Cells: Harvest cells by centrifugation and resuspend in pre-warmed serum-free medium.
-
-
Labeling:
-
Adherent Cells: Remove the culture medium and add the pre-warmed CMFDA working solution.
-
Suspension Cells: Resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Wash:
-
Adherent Cells: Remove the labeling solution and wash the cells once with fresh, pre-warmed serum-free medium.
-
Suspension Cells: Centrifuge the cells, remove the supernatant, and resuspend the cells in fresh, pre-warmed serum-free medium.
-
-
Final Incubation: Incubate the cells for an additional 30 minutes in fresh, pre-warmed complete medium to allow for complete modification of the dye.
-
Final Wash and Imaging: Wash the cells once with PBS. The cells are now ready for imaging or downstream applications. Labeled cells can be fixed with formaldehyde-based fixatives.
In Situ Microplate Assay for Intracellular GST Activity using Monochlorobimane (MCB)
This protocol describes a fluorometric microplate assay to measure intracellular GST activity using monochlorobimane (MCB), a substrate that becomes fluorescent upon GST-catalyzed conjugation with glutathione, similar to CMFDA.
Materials:
-
Monochlorobimane (MCB)
-
Reduced Glutathione (GSH)
-
Cell lysis buffer (optional, for endpoint assays)
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare Reagents:
-
Prepare a stock solution of MCB in DMSO.
-
Prepare a stock solution of GSH in an appropriate buffer.
-
-
Assay:
-
Kinetic Assay (Live Cells):
-
Wash cells with a suitable assay buffer (e.g., HBSS).
-
Add the assay buffer containing both MCB and GSH to the wells. Final concentrations need to be optimized but are typically in the range of 25-100 µM for MCB and 1-5 mM for GSH.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes. The rate of fluorescence increase is proportional to the GST activity.
-
-
Endpoint Assay (Cell Lysates):
-
Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Add the cell lysate to the wells of a black microplate.
-
Initiate the reaction by adding the assay buffer containing MCB and GSH.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C, protected from light.
-
Measure the final fluorescence intensity.
-
-
-
Data Analysis: The GST activity can be calculated from the rate of change in fluorescence (for kinetic assays) or the final fluorescence intensity (for endpoint assays), and normalized to the protein concentration of the cell lysates.
Visualizing the Role of GST in Drug Resistance: A Workflow
Overexpression of GSTs is a well-established mechanism of multidrug resistance (MDR) in cancer cells. GSTs can detoxify chemotherapeutic agents like doxorubicin and cisplatin by conjugating them with glutathione, thereby reducing their efficacy. CMFDA can be a valuable tool to track and isolate cell populations with varying levels of drug resistance, which often correlate with GST activity.
In the context of doxorubicin resistance, GSTP1, a specific GST isoenzyme, has been shown to play a crucial role. Overexpression of GSTP1 can lead to increased detoxification of doxorubicin. Furthermore, GSTP1 can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in apoptosis. By sequestering JNK, GSTP1 prevents the induction of apoptosis by chemotherapeutic agents. Tryptanthrin, a potential chemoadjuvant, has been shown to downregulate GSTP1 expression, leading to the release and activation of JNK and subsequent apoptosis in doxorubicin-resistant cells.
Conclusion
The fluorescent labeling of cells with CMFDA is a powerful technique that relies on the enzymatic activity of Glutathione S-Transferases. This dependency provides a unique opportunity to not only track cells over long periods but also to gain insights into their intracellular redox state and potential for drug resistance. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize CMFDA in their studies and to further explore the multifaceted roles of GSTs in cellular physiology and pathology. Understanding the intricate interplay between CMFDA and GST is paramount for the accurate interpretation of experimental results and for the innovative design of future research in cell biology and drug development.
References
A Technical Guide to Fluorescein-CM2: Excitation, Emission, and Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate, commonly known as Fluorescein-CM2 or CM-H2DCFDA. This cell-permeant probe is a cornerstone in the detection of intracellular reactive oxygen species (ROS), critical signaling molecules implicated in a vast array of physiological and pathological processes. This document details its spectral properties, mechanism of action, and standardized protocols for its application in cellular analysis, providing a critical resource for researchers in cell biology, pharmacology, and drug discovery.
Core Principles and Mechanism of Action
This compound is a chemically modified, non-fluorescent derivative of fluorescein that becomes highly fluorescent upon intracellular oxidation. Its enhanced cellular retention, a key improvement over its predecessor H2DCFDA, makes it an invaluable tool for the sensitive and reliable quantification of cellular oxidative stress.
The utility of this compound is predicated on a multi-step intracellular activation process:
-
Cellular Uptake: The lipophilic nature of the diacetate groups facilitates the passive diffusion of the non-fluorescent CM-H2DCFDA molecule across the plasma membrane and into the cytoplasm.
-
Intracellular Deacetylation: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, transforming the molecule into the more polar and less membrane-permeable 2',7'-dichlorodihydrofluorescein (H2DCF).
-
Thiol Conjugation: The chloromethyl group reacts with intracellular thiols, primarily glutathione, which further enhances the probe's retention within the cell.
-
Oxidation by ROS: In the presence of various reactive oxygen species, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻), the non-fluorescent H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Emission: The resulting DCF molecule is readily detectable by fluorescence microscopy, flow cytometry, or microplate readers, with the intensity of the green fluorescence being directly proportional to the intracellular ROS levels.
Below is a diagram illustrating the activation pathway of this compound.
Spectral Properties
The spectral characteristics of the oxidized form of this compound (DCF) are critical for designing experiments and selecting appropriate instrumentation.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~492-495 |
| Emission Maximum | ~517-527 |
Note: The exact excitation and emission maxima may vary slightly depending on the solvent and cellular environment.
Experimental Protocols
Accurate and reproducible measurement of intracellular ROS using this compound requires careful adherence to optimized protocols. Below are detailed methodologies for common applications.
Reagent Preparation
-
Stock Solution (5 mM): Prepare a 5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small volumes and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Working Solution (1-10 µM): Immediately before use, dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer, such as pre-warmed serum-free cell culture medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically for each cell type and experimental condition.
Protocol 1: ROS Detection in Adherent Cells by Fluorescence Microscopy
-
Cell Seeding: Seed adherent cells onto glass-bottom dishes, chamber slides, or coverslips at a density that allows for individual cell imaging. Culture overnight or until the desired confluency is reached.
-
Cell Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the test compound for the desired duration. Include appropriate vehicle controls.
-
Probe Loading:
-
Aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe.
-
-
Imaging:
-
Add pre-warmed imaging buffer (e.g., PBS or phenol red-free medium) to the cells.
-
Immediately visualize the cells using a fluorescence microscope equipped with a standard fluorescein (FITC) filter set (Excitation: ~495 nm, Emission: ~520 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation intensity and exposure time.
-
Protocol 2: ROS Detection in Suspension Cells by Flow Cytometry
-
Cell Preparation: Grow suspension cells to the desired density (e.g., 1 x 10⁶ cells/mL).
-
Cell Treatment (Optional): Treat cells with the experimental compound(s) as required.
-
Harvesting and Washing:
-
Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with pre-warmed PBS.
-
-
Probe Loading:
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 30-60 minutes at 37°C, protected from light, with occasional gentle mixing.
-
-
Washing:
-
Pellet the cells by centrifugation.
-
Discard the supernatant and wash the cells twice with pre-warmed PBS to remove excess probe.
-
-
Analysis:
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Analyze the cells immediately on a flow cytometer, detecting the DCF fluorescence in the green channel (typically FL1).
-
The general experimental workflow for using this compound is summarized in the diagram below.
ROS-Regulated Signaling Pathways
The detection of ROS with this compound is often the first step in investigating the role of oxidative stress in various cellular processes. ROS are not merely damaging agents but also act as second messengers in a multitude of signaling pathways. Below are diagrams of key ROS-regulated pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. ROS can modulate this pathway at multiple points.
An In-Depth Technical Guide to CMFDA for Long-Term Cell Viability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloromethylfluorescein diacetate (CMFDA), a vital fluorescent probe, has emerged as a critical tool for long-term cell viability and tracking studies. Its ability to passively cross cell membranes and subsequently be retained within viable cells for extended periods makes it an invaluable asset in diverse research areas, including drug discovery, toxicology, and cell biology. This technical guide provides a comprehensive overview of CMFDA, detailing its mechanism of action, experimental protocols, and data interpretation for robust and reliable long-term cell viability assessment.
Core Principles of CMFDA-Based Cell Tracking
CMFDA is a non-fluorescent and cell-permeant compound. Its utility in long-term cell studies stems from a two-step intracellular activation process.[1]
-
Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the CMFDA molecule. This enzymatic reaction renders the molecule fluorescent.[1][2]
-
Thiol Conjugation: The cleaved molecule then reacts with intracellular thiols, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferase (GST).[1][3] This conjugation forms a fluorescent, membrane-impermeant thioether adduct.
This resulting fluorescent product is well-retained within viable cells, even through several generations of cell division, as it is unable to cross the cell membrane. Dead or membrane-compromised cells lack the necessary enzymatic activity and membrane integrity to retain the fluorescent conjugate, thus remaining unstained.
Key Characteristics of CMFDA
| Property | Description | Reference |
| Excitation Maximum | ~492 nm | |
| Emission Maximum | ~517 nm | |
| Molecular Weight | 464.85 g/mol | |
| Formulation | Typically supplied as a lyophilized solid | |
| Solubility | Soluble in high-quality, anhydrous dimethyl sulfoxide (DMSO) |
Signaling Pathway: CMFDA Activation and Retention
The intracellular activation and retention of CMFDA is a multi-step process involving key cellular enzymes. The following diagram illustrates this pathway.
Caption: Intracellular activation and retention of CMFDA.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data in long-term cell viability studies using CMFDA.
Reagent Preparation
-
CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA vial to warm to room temperature before opening.
-
Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
-
CMFDA Working Solution (0.5 - 25 µM):
-
On the day of the experiment, dilute the 10 mM CMFDA stock solution in serum-free medium or phosphate-buffered saline (PBS) to the desired final working concentration.
-
For short-term viability assays, a concentration range of 0.5-5 µM is generally sufficient.
-
For long-term tracking studies (more than 3 days) or with rapidly dividing cells, a higher concentration of 5-25 µM may be required.
-
It is critical to optimize the working concentration for each cell type and experimental condition to ensure bright staining with minimal cytotoxicity.
-
Warm the working solution to 37°C before use.
-
Staining Protocol for Adherent Cells
-
Grow cells to the desired confluency on coverslips or in culture plates.
-
Aspirate the culture medium.
-
Gently add the pre-warmed CMFDA working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.
-
Wash the cells twice with PBS.
-
The cells are now ready for long-term culture and analysis.
Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation.
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions, protected from light.
-
Centrifuge the cells and remove the CMFDA working solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C.
-
Centrifuge and wash the cells twice with PBS.
-
The cells are now ready for long-term culture and analysis.
Experimental Workflow for Long-Term Viability Studies
A typical workflow for assessing long-term cell viability using CMFDA involves several key stages, from initial cell preparation to final data analysis.
Caption: General experimental workflow for CMFDA-based long-term viability studies.
Data Presentation and Interpretation
Quantitative data from long-term viability studies using CMFDA should be presented in a clear and structured manner to facilitate comparison and interpretation.
Quantitative Data Summary
| Time (Days) | Cell Line | CMFDA (µM) | % Viability (CMFDA+) | Proliferation Index | Notes |
| 1 | Jurkat | 1 | >95% | 1.0 | No significant effect on viability or proliferation observed. |
| 3 | Jurkat | 1 | >90% | 2.8 | Bright fluorescence maintained through several cell divisions. |
| 7 | Jurkat | 1 | >85% | 6.5 | Gradual decrease in fluorescence intensity with each division. |
| 1 | HeLa | 5 | >95% | 1.0 | Higher concentration for brighter initial staining. |
| 3 | HeLa | 5 | >90% | 2.5 | No apparent cytotoxicity at this concentration. |
| 7 | HeLa | 5 | >80% | 5.9 | Signal remains detectable above background. |
| 1 | Fibroblasts | 10 | >95% | 1.0 | Robust staining for long-term tracking. |
| 7 | Fibroblasts | 10 | >85% | 4.2 | Slower dividing cells retain fluorescence longer. |
| 14 | Fibroblasts | 10 | >75% | 7.8 | Fluorescence may approach background levels in rapidly dividing cells. |
Note: The Proliferation Index is a measure of the average number of divisions a cell in the original population has undergone. This data is illustrative and should be experimentally determined.
Considerations and Limitations
-
Cytotoxicity: While generally considered to have low toxicity at optimal concentrations, higher concentrations of CMFDA can impact cell viability and proliferation. It is essential to perform dose-response experiments to determine the optimal, non-toxic concentration for each cell type.
-
Dye Extrusion: Some cell types, particularly those with high metabolic activity or expression of multidrug resistance transporters, may actively extrude the dye over time, leading to a loss of signal.
-
Phototoxicity: As with any fluorescent probe, prolonged exposure to high-intensity excitation light can induce phototoxicity and photobleaching. Use the lowest possible laser power and exposure times during imaging.
-
Effect on Cell Mechanics: Studies have shown that CMFDA can increase cellular stiffness and adhesion, which may be a consideration in studies where cell mechanics are a critical parameter.
-
Fluorescence Dilution: With each cell division, the fluorescence intensity of CMFDA is halved. This dilution can be used to track cell proliferation but also limits the long-term tracking duration, especially in rapidly dividing cells.
Conclusion
CMFDA is a powerful and versatile tool for long-term cell viability and tracking studies. Its ability to be retained in viable cells for extended periods allows for the dynamic monitoring of cellular processes over time. By following optimized protocols and being mindful of its potential limitations, researchers can leverage CMFDA to generate high-quality, quantitative data on cell viability, proliferation, and response to various stimuli, making it an indispensable reagent in modern cell biology and drug development.
References
Biocompatibility and Potential Cytotoxicity of Fluorescein-CM2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluorescein-CM2 is a fluorogenic molecule integral to the study of intracellular esterase activity and protein-protein interactions. As a cell-permeant substrate, its utility is predicated on its conversion to the highly fluorescent molecule, fluorescein, by intracellular esterases. While this mechanism provides a powerful tool for cellular analysis, it is imperative for researchers to understand the biocompatibility and potential cytotoxic effects of both the parent molecule and its fluorescent product. This technical guide synthesizes the available data on fluorescein and related compounds to provide a comprehensive overview of the potential cellular impacts of this compound. It details potential cytotoxic mechanisms, offers standardized protocols for assessment, and visualizes the cellular pathways that may be affected. It is important to note that direct toxicological studies on this compound are limited; therefore, this guide provides an inferred safety profile based on existing literature on fluorescein and its derivatives.
Introduction
This compound, a non-fluorescent esterase substrate, readily crosses the cell membrane. Once inside the cell, endogenous esterases cleave the ester bonds, releasing the fluorescent molecule fluorescein. This process allows for the real-time monitoring of esterase activity and has been adapted for various assays, including the detection of protein-protein interactions when used in split-esterase systems. Given its increasing application in cell-based assays, a thorough understanding of its interaction with cellular systems is crucial for the accurate interpretation of experimental results and for ensuring the integrity of the cells under investigation.
This whitepaper will delve into the known biocompatibility and cytotoxicity of fluorescein, the active metabolite of this compound, and will provide a framework for assessing the potential cytotoxicity of this compound in specific experimental contexts.
Chemistry and Mechanism of Action
This compound is an esterified, non-polar derivative of fluorescein, which renders it membrane-permeable. The core mechanism relies on the enzymatic activity of intracellular esterases, which are ubiquitous in mammalian cells.
Figure 1: Mechanism of this compound activation.
Biocompatibility Profile
-
Low Intrinsic Toxicity of Fluorescein: Fluorescein itself is known to have low intrinsic toxicity and is widely used as a diagnostic agent in ophthalmology.[1][2]
-
Esterase Activity as an Indicator of Viability: The enzymatic conversion of this compound to fluorescein is dependent on active intracellular esterases, which is often used as a marker for cell viability.[3]
Potential Cytotoxicity of Fluorescein
While generally considered safe, fluorescein can exhibit cytotoxic effects under certain conditions, primarily through phototoxicity.
Phototoxicity
Upon exposure to light, particularly in the blue spectrum (around 465-490 nm), fluorescein can generate reactive oxygen species (ROS) and carbon monoxide (CO).[4][5] This phototoxic effect is a significant consideration in experiments involving live-cell imaging.
Table 1: Summary of Quantitative Data on Fluorescein Phototoxicity
| Parameter | Cell Line | Concentration Range | Observation |
| Cell Viability (Irradiated) | HepG2 | 75–2400 µM | Markedly lowered cell viability (to ≈30%) upon irradiation. This effect was dependent on the cellular oxygen concentration. |
| Krebs Cycle Metabolites | HepG2 | Not specified | Significant decrease in lactate and citrate (<30%) and 2-hydroxyglutarate and 2-oxoglutarate (<10%) upon irradiation of intracellular fluorescein. |
| Cell Cycle | HepG2 | Not specified | Cell cycle arrest observed, with a decrease in the G2 phase of 18% upon irradiation of intracellular fluorescein. |
Non-Phototoxic Effects
In the absence of light, fluorescein diacetate (FDA), a compound structurally similar to this compound, has shown minimal cytotoxicity in HepG2 cells at concentrations up to 600 µmol/L for 24 hours.
Experimental Protocols for Cytotoxicity Assessment
To evaluate the potential cytotoxicity of this compound in a specific cell type and experimental setup, a panel of standard assays is recommended.
Cell Viability Assays
These assays measure the proportion of live cells in a population.
5.1.1. Membrane Integrity Assay (e.g., Propidium Iodide Staining)
-
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population.
-
Protocol:
-
Culture cells to the desired confluency in a multi-well plate.
-
Expose cells to a range of this compound concentrations for the desired duration. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Incubate the cells with a solution of PI (e.g., 1 µg/mL) in PBS for 5-15 minutes at room temperature, protected from light.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Figure 2: Workflow for Membrane Integrity Assay.
5.1.2. Metabolic Activity Assay (e.g., MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Assays
These assays detect programmed cell death.
5.2.1. Annexin V Staining
-
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Protocol:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a dead cell stain (like PI or 7-AAD) and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Figure 3: Workflow for Annexin V Apoptosis Assay.
Potential Signaling Pathways Affected
The primary cytotoxic concern with this compound is the phototoxicity of its product, fluorescein. This can trigger cellular stress responses.
Figure 4: Potential Signaling Pathway of Fluorescein Phototoxicity.
Conclusion and Recommendations
This compound is a valuable tool for cell biology research. Based on the available data for its hydrolysis product, fluorescein, this compound is expected to have low intrinsic cytotoxicity. However, researchers must be aware of the potential for phototoxicity, especially in live-cell imaging applications.
Recommendations for Minimizing Cytotoxicity:
-
Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time during fluorescence microscopy.
-
Perform Dose-Response and Time-Course Experiments: Determine the optimal concentration and incubation time for this compound that provides a sufficient signal without inducing significant cytotoxicity in your specific cell model.
-
Include Appropriate Controls: Always include untreated and vehicle-treated cells to establish baseline viability and to control for any effects of the solvent.
-
Consider Oxygen Levels: Be aware that phototoxicity is oxygen-dependent. Experiments conducted under hypoxic conditions may show reduced phototoxicity.
By following these recommendations and employing the described cytotoxicity assays, researchers can confidently use this compound in their studies while ensuring the reliability and accuracy of their data. Further direct investigation into the toxicological profile of this compound is warranted to provide a more complete understanding of its biocompatibility.
References
- 1. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Core Principles of Cell Generation Tracking Using CMFDA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of 5-chloromethylfluorescein diacetate (CMFDA), a robust tool for tracking cell generations. We will delve into the fundamental mechanism of CMFDA, provide detailed experimental protocols, present quantitative data analysis strategies, and illustrate key processes with clear diagrams. This document is intended to equip researchers with the foundational knowledge required to effectively implement CMFDA-based cell proliferation assays in their workflows, particularly within the context of drug development and cellular research.
Introduction to CMFDA-Based Cell Tracking
CMFDA is a cell-permeable dye that has become an invaluable tool for long-term cell tracking and the quantitative assessment of cell proliferation.[1] Its utility lies in its ability to be passively loaded into cells, where it undergoes a transformation that renders it both fluorescent and membrane-impermeant.[2] As cells divide, the CMFDA dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each successive generation.[3] This predictable dilution allows for the resolution of distinct cell generations using flow cytometry.
The key features of CMFDA that make it suitable for cell generation tracking include:
-
Low Cytotoxicity: When used at appropriate concentrations, CMFDA does not adversely affect cell viability or proliferation.[4]
-
Excellent Retention: The fluorescent product of CMFDA is well-retained within cells for extended periods, typically for at least 72 hours, allowing for the tracking of multiple generations.[4]
-
Bright Fluorescence: The cleaved product of CMFDA is brightly fluorescent, providing a strong signal for detection by flow cytometry and fluorescence microscopy.
-
Stable Signal: The fluorescent signal is stable at physiological pH.
Mechanism of Action: From Non-Fluorescent Precursor to Trapped Fluorescent Marker
The functionality of CMFDA is a two-step intracellular process. Initially, the non-fluorescent CMFDA molecule freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, it is subjected to two key enzymatic reactions:
-
Esterase Cleavage: Intracellular esterases, which are ubiquitous in viable cells, cleave the acetate groups from the CMFDA molecule. This cleavage is a crucial step as it renders the molecule fluorescent.
-
Glutathione S-Transferase (GST) Mediated Conjugation: The chloromethyl group on the cleaved molecule reacts with intracellular thiols, primarily glutathione (GSH), in a reaction catalyzed by glutathione S-transferase (GST). This conjugation reaction forms a cell-impermeant fluorescent product that is trapped within the cell.
This process ensures that only metabolically active cells are labeled, and the fluorescent marker is not transferred to adjacent cells in the population.
Below is a diagram illustrating the intracellular activation and retention of CMFDA.
References
Methodological & Application
Application Notes and Protocols for Fluorescein-CM2 Staining in Adherent Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate), is a robust fluorescent probe widely utilized for long-term cell tracking and viability studies in live adherent cell cultures. Its cell-permeable nature allows it to freely cross the membranes of living cells. Once inside, the non-fluorescent CMFDA molecule is enzymatically cleaved by intracellular esterases, yielding a brightly fluorescent, cell-impermeant product.[1][2][3] This fluorescent product is then able to react with thiol-containing cellular components, ensuring its retention within the cell for extended periods, often through several cell divisions.[3] This characteristic makes it an invaluable tool for applications such as cell migration assays, co-culture studies, and cytotoxicity assessments. The fluorescence is typically retained for at least 72 hours and the staining is generally considered non-toxic at appropriate working concentrations.
Mechanism of Action
The utility of this compound as a live-cell stain hinges on a two-step intracellular activation process. Initially, the non-fluorescent and cell-permeable this compound molecule diffuses across the cell membrane into the cytoplasm. There, ubiquitous intracellular esterases cleave the diacetate groups from the molecule. This enzymatic reaction unmasks the fluorescein molecule, rendering it fluorescent. Concurrently, the chloromethyl group reacts with intracellular thiols, primarily on glutathione and proteins, forming a covalent bond. This reaction creates a cell-impermeant fluorescent adduct that is well-retained within the cell, allowing for long-term tracking. Only metabolically active cells with intact membranes can effectively cleave the diacetate and retain the fluorescent product, making it a reliable indicator of cell viability.
References
Application Notes and Protocols for CMFDA Cell Labeling in Suspension
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloromethylfluorescein diacetate (CMFDA), commercially known as CellTracker™ Green CMFDA, is a robust fluorescent probe for long-term cell tracing in living cells.[1][2] Its ability to freely pass through cell membranes and subsequently be retained within the cytoplasm makes it an ideal tool for a variety of applications, including cell migration, adhesion, and viability assays.[2] This document provides a comprehensive protocol for labeling suspension cells with CMFDA, detailing the mechanism of action, experimental procedures, and key data for successful application.
CMFDA is initially colorless and non-fluorescent.[2][3] Once inside a viable cell, intracellular esterases cleave the acetate groups, converting the molecule into a fluorescent form. Concurrently, the chloromethyl group reacts with thiol-containing cellular components, primarily glutathione, in a reaction mediated by glutathione S-transferase. This covalent bonding ensures the fluorescent probe is well-retained within the cell for extended periods, often through several cell divisions, and is not transferred to adjacent cells in a population.
Mechanism of CMFDA Labeling
The following diagram illustrates the intracellular activation of CMFDA.
Caption: Intracellular activation of CMFDA.
Quantitative Data Summary
The optimal concentration of CMFDA and incubation time can vary depending on the cell type and experimental duration. The following table summarizes recommended starting concentrations and incubation parameters. It is highly recommended to perform a titration to determine the optimal conditions for your specific cell type and application. Overloading cells with the dye may affect normal cellular physiology. For instance, peripheral blood lymphocytes show a normal response to concanavalin A at concentrations up to 1 µM, but not at concentrations greater than 5 µM.
| Parameter | Short-Term Labeling (e.g., Viability Assays) | Long-Term Labeling (> 3 days, Cell Tracking) |
| CMFDA Working Concentration | 0.5 - 5 µM | 5 - 25 µM |
| Incubation Time | 15 - 45 minutes | 15 - 45 minutes |
| Incubation Temperature | 37°C | 37°C |
Experimental Protocol: CMFDA Labeling of Suspension Cells
This protocol outlines the steps for labeling cells in suspension with CMFDA.
Caption: Experimental workflow for CMFDA labeling.
Materials:
-
CMFDA (lyophilized powder)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Suspension cells of interest
-
Phosphate-Buffered Saline (PBS)
-
Standard laboratory equipment (centrifuge, incubator, pipettes, etc.)
Protocol Steps:
-
Preparation of 10 mM CMFDA Stock Solution:
-
Allow the vial of lyophilized CMFDA to equilibrate to room temperature before opening.
-
Dissolve the CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of CMFDA Working Solution:
-
On the day of the experiment, dilute the 10 mM CMFDA stock solution to the desired final working concentration (0.5 - 25 µM) in serum-free medium. It is crucial to use serum-free medium for the dilution as serum components can interfere with the labeling efficiency.
-
Pre-warm the working solution to 37°C before adding it to the cells.
-
-
Cell Preparation and Labeling:
-
Harvest the suspension cells by centrifugation.
-
Aspirate the supernatant and gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate the cells for 15 to 45 minutes at 37°C under appropriate growth conditions, protected from light.
-
-
Washing and Final Incubation:
-
Following incubation, centrifuge the labeled cells and carefully remove the CMFDA working solution.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
For some applications, an additional 30-minute incubation at 37°C is recommended to allow for complete modification of the chloromethyl group and efflux of any unbound dye.
-
-
Analysis:
-
After the final incubation and wash, the cells are ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo tracking.
-
The fluorescence signal can be detected using standard FITC filter sets, with excitation and emission maxima around 492 nm and 517 nm, respectively, after intracellular cleavage of the acetate groups.
-
Fixation:
Labeled cells can be fixed with aldehyde-based fixatives like 3.7% formaldehyde in PBS for 15 minutes at room temperature for further analysis.
Important Considerations:
-
Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase for optimal labeling.
-
Buffer Choice: Avoid using buffers that contain amines or thiols as they can react with the dye.
-
Toxicity: While CMFDA is generally considered non-toxic at working concentrations, it is crucial to determine the optimal, lowest effective concentration to minimize any potential cytotoxic effects.
-
Single-Cell Suspension: For applications like flow cytometry, ensure that the labeled cells are in a single-cell suspension to avoid aggregation and ensure accurate data acquisition.
References
Application Notes and Protocols for CellTracker™ Green CMFDA in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a robust fluorescent probe ideal for long-term cell tracking studies in flow cytometry. Its utility lies in its ability to freely pass through the membranes of live cells. Once inside, it is converted by intracellular esterases into a fluorescent, cell-impermeant product that covalently binds to thiol-containing proteins.[1][2][3] This stable labeling allows for the tracking of cell migration, proliferation, and viability over several generations without transfer to adjacent cells in a population.[1][4] The fluorescent signal is retained even after fixation with formaldehyde or glutaraldehyde.
Spectral Properties:
-
Excitation Maximum: 492 nm
-
Emission Maximum: 517 nm
-
Optimal Laser Line: 488 nm
-
Common Filter: 515/30 nm
Mechanism of Action
The mechanism of CellTracker™ Green CMFDA involves a two-step process within a viable cell. Initially, the non-fluorescent CMFDA molecule, containing acetate groups, readily crosses the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. Subsequently, the chloromethyl group reacts with intracellular thiols, primarily on proteins and glutathione, forming a stable covalent bond. This process ensures the fluorescent probe is well-retained within the cell and is passed on to daughter cells during division.
Figure 1: Mechanism of Action of CellTracker™ Green CMFDA.
Experimental Protocols
Reagent Preparation
1. Stock Solution (10 mM):
-
Dissolve the lyophilized CellTracker™ Green CMFDA in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution from 1 mg of CMFDA (MW ~464.85 g/mol ), add approximately 215 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Working Solution (0.5 - 25 µM):
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Dilute the stock solution to the desired final working concentration in a serum-free medium or buffered salt solution (e.g., PBS or HBSS). Staining in the presence of serum is not recommended as it may contain esterases that can prematurely cleave the dye.
-
The optimal concentration should be determined empirically for your specific cell type and application. A general guideline is provided in the table below.
-
Pre-warm the working solution to 37°C before use.
| Application | Cell Type | Recommended Concentration | Incubation Time |
| Short-term tracking (< 24h) | Suspension Cells | 0.5 - 5 µM | 15 - 45 min |
| Adherent Cells | 0.5 - 5 µM | 15 - 45 min | |
| Long-term tracking (> 24h) | Suspension Cells | 5 - 25 µM | 30 - 60 min |
| Adherent Cells | 5 - 25 µM | 30 - 60 min |
Table 1: Recommended Staining Parameters for CellTracker™ Green CMFDA.
Staining Protocol for Suspension Cells
-
Harvest cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed working solution at a density of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
After incubation, centrifuge the cells and remove the staining solution.
-
Wash the cells twice with a fresh, pre-warmed complete culture medium.
-
Resuspend the cells in the appropriate medium for your downstream application or flow cytometry analysis.
Staining Protocol for Adherent Cells
-
Grow adherent cells to the desired confluency in a culture vessel.
-
Remove the culture medium.
-
Gently add the pre-warmed working solution to cover the cell monolayer.
-
Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Remove the working solution.
-
Wash the cells twice with a fresh, pre-warmed complete culture medium.
-
The cells are now ready for downstream applications. For flow cytometry, detach the cells using a gentle, non-enzymatic cell dissociation buffer or trypsin. If using trypsin, ensure it is neutralized promptly with a complete medium.
Fixation and Permeabilization (Optional)
For applications requiring intracellular antibody staining, cells labeled with CellTracker™ Green CMFDA can be fixed and permeabilized.
-
After staining and washing, resuspend the cells in a suitable fixation buffer (e.g., 1-4% formaldehyde in PBS) and incubate for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
If intracellular staining is required, permeabilize the cells with a suitable permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin in PBS).
-
Proceed with your standard immunofluorescence staining protocol.
Flow Cytometry Analysis Workflow
Figure 2: General workflow for flow cytometry analysis.
Data Presentation and Interpretation
Data from flow cytometry experiments using CellTracker™ Green CMFDA is typically presented as a histogram or a dot plot.
-
Histogram: A histogram of fluorescence intensity (e.g., on the FL1 channel) will show the distribution of CMFDA-positive cells. Unstained cells should be used as a negative control to set the gate for positive events.
-
Dot Plot: When co-staining with other markers, a dot plot can be used to visualize the CMFDA-positive population in relation to other cellular markers. For example, in a cell mixing experiment, two distinct populations stained with different CellTracker™ dyes can be visualized.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Staining in the presence of serum.- Suboptimal dye concentration or incubation time.- Low esterase activity in cells.- Improper reagent storage. | - Stain in serum-free media.- Titrate dye concentration and optimize incubation time.- Increase incubation time.- Ensure stock solution is stored properly at -20°C and protected from light. |
| High Background Fluorescence | - Incomplete removal of unbound dye. | - Increase the number and volume of washes after staining. |
| Spectral Bleed-through | - Overlapping emission spectra with other fluorochromes. | - Use appropriate compensation controls (single-stained samples for each fluorochrome).- If bleed-through is significant, consider using spectrally distinct dyes. |
| Cell Toxicity | - Dye concentration is too high. | - Reduce the dye concentration and/or incubation time. Perform a titration to find the optimal non-toxic concentration. |
References
Application of Fluorescein-CM2 in Cell Migration and Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration and invasion are fundamental biological processes crucial in physiological events such as embryonic development, tissue regeneration, and immune responses. However, these processes are also hallmarks of pathological conditions, most notably cancer metastasis. The ability to accurately quantify cell migration and invasion is therefore essential for basic research and the development of novel therapeutic strategies. Fluorescein-CM2, a derivative of fluorescein, is a valuable tool for these studies. Its utility lies in its ability to fluorescently label living cells for extended periods with minimal cytotoxicity, allowing for the tracking of cell movement in various assays.
This compound, also commonly known as CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate), is a cell-permeant dye. It freely diffuses across the cell membrane into the cytoplasm. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The reactive chloromethyl group then forms a covalent bond with thiol-containing components, primarily glutathione and proteins, via a glutathione S-transferase-mediated reaction.[1] This process ensures that the fluorescent probe is well-retained within the cell for long durations, even through several cell divisions, and is not transferred to adjacent cells in a population.[2][3]
This document provides detailed application notes and protocols for utilizing this compound in cell migration and invasion assays, accompanied by quantitative data summaries and visual diagrams of experimental workflows and relevant signaling pathways.
Data Presentation
Table 1: Quantitative Analysis of Cell Migration using a Transwell Assay
| Cell Line | Chemoattractant | Treatment | Mean Number of Migrated Cells (± SD) | Fold Change vs. Control |
| MDA-MB-231 | 10% FBS | Vehicle Control | 250 ± 25 | 1.0 |
| MDA-MB-231 | 10% FBS | Inhibitor X (10 µM) | 75 ± 10 | 0.3 |
| HT-1080 | 10% FBS | Vehicle Control | 400 ± 30 | 1.0 |
| HT-1080 | 10% FBS | Inhibitor Y (5 µM) | 150 ± 20 | 0.375 |
Note: Data is hypothetical and for illustrative purposes.
Table 2: Quantitative Analysis of Cell Invasion using a Matrigel Invasion Assay
| Cell Line | Chemoattractant | Treatment | Mean Fluorescence Intensity (RFU ± SD) | % Invasion vs. Control |
| PC-3 | 10% FBS | Vehicle Control | 8500 ± 700 | 100% |
| PC-3 | 10% FBS | Drug Z (20 µM) | 3400 ± 450 | 40% |
| U-87 MG | 10% FBS | Vehicle Control | 12000 ± 1100 | 100% |
| U-87 MG | 10% FBS | Drug W (15 µM) | 6000 ± 800 | 50% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Labeling with this compound (CMFDA)
This protocol describes the general procedure for labeling adherent or suspension cells with this compound.
Materials:
-
This compound (CMFDA) dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Preparation of Working Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in serum-free medium.[2] The optimal concentration should be determined empirically for each cell type and application. For long-term studies, a higher concentration (5-25 µM) may be necessary.[2]
-
Cell Preparation:
-
Adherent Cells: Grow cells to 70-80% confluency. Wash the cells once with pre-warmed PBS.
-
Suspension Cells: Harvest cells by centrifugation and wash once with pre-warmed PBS. Resuspend the cell pellet in serum-free medium.
-
-
Cell Staining:
-
Adherent Cells: Remove the PBS and add the pre-warmed this compound working solution to cover the cell monolayer.
-
Suspension Cells: Resuspend the cell pellet in the pre-warmed this compound working solution.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C in a CO2 incubator.
-
Washing:
-
Adherent Cells: Remove the loading solution and wash the cells twice with pre-warmed, serum-free medium. After the final wash, add fresh, pre-warmed complete medium.
-
Suspension Cells: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in fresh, pre-warmed complete medium.
-
-
Post-Staining Incubation: Incubate the cells for at least 30 minutes to allow for complete modification of the dye.
-
Proceed to Assay: The this compound labeled cells are now ready for use in migration or invasion assays.
Protocol 2: Cell Migration Assay (Transwell/Boyden Chamber)
This protocol outlines the use of this compound labeled cells in a Transwell migration assay.
Materials:
-
This compound labeled cells
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well companion plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (PFA) for fixation
-
Fluorescence microscope or plate reader
Procedure:
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Adding Chemoattractant: Add medium containing the desired chemoattractant to the lower chamber of the wells. In control wells, add serum-free medium.
-
Cell Seeding: Resuspend the this compound labeled cells in serum-free medium at the desired concentration (e.g., 0.5-1.0 x 10^6 cells/mL). Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the migratory rate of the cells (typically 2-24 hours).
-
Removal of Non-Migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Quantification:
-
Microscopy: Fix the migrated cells on the bottom of the insert membrane with methanol or 4% PFA. Mount the membrane on a slide and visualize the fluorescent cells using a fluorescence microscope. Count the number of cells in several representative fields to determine the average number of migrated cells.
-
Plate Reader: After removing non-migrated cells, transfer the insert to a new well containing a cell lysis buffer. Measure the fluorescence intensity of the lysate using a fluorescence plate reader (Excitation/Emission ~492/517 nm). A standard curve can be generated to correlate fluorescence intensity with cell number.
-
Protocol 3: Cell Invasion Assay (Matrigel-coated Transwell)
This protocol is a modification of the migration assay to assess the invasive potential of cells.
Materials:
-
All materials from Protocol 2
-
Matrigel™ Basement Membrane Matrix (or other extracellular matrix components)
-
Cold, serum-free medium
-
Ice
Procedure:
-
Coating Transwell Inserts: Thaw Matrigel™ on ice. Dilute the Matrigel™ with cold, serum-free medium to the desired concentration. Add the diluted Matrigel™ solution to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Assay Setup: Follow steps 1-3 from Protocol 2, seeding the this compound labeled cells on top of the Matrigel™ layer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator. The incubation time for invasion assays is typically longer than for migration assays (e.g., 12-48 hours) to allow cells to degrade the matrix.
-
Removal of Non-Invasive Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently remove the Matrigel™ and any non-invasive cells from the top of the membrane.
-
Quantification: Proceed with quantification as described in step 6 of Protocol 2.
Mandatory Visualization
Caption: Experimental workflow for cell migration and invasion assays using this compound.
Caption: Key signaling pathways regulating cell migration and invasion.
References
- 1. Invitrogen CellTracker Fluorescent Probes 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular invasion assay for the real-time tracking of individual cells in spheroid or tumor-like mimics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Analysis and Cell-Cell Interaction Studies Using CMFDA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloromethylfluorescein diacetate (CMFDA), a well-established green fluorescent cell tracer, serves as a powerful tool for researchers studying cellular dynamics in complex biological systems. Its ability to be retained within cells for extended periods, coupled with its low cytotoxicity at working concentrations, makes it an ideal probe for co-culture analysis and the investigation of cell-cell interactions. This document provides detailed application notes and protocols for utilizing CMFDA in these advanced research areas.
CMFDA is a cell-permeable dye that becomes fluorescent after its acetate groups are cleaved by intracellular esterases.[1][2] The resulting fluorescent product is membrane-impermeant and is passed down to daughter cells for several generations, but not to adjacent cells in a population.[3] This property allows for the long-term tracking of a specific cell population within a mixed culture.
Key Features of CMFDA:
-
Long-term cell tracking: The fluorescent signal is retained for at least 24-72 hours, spanning several cell generations.[3][4]
-
Low cytotoxicity: CMFDA does not significantly affect cell viability or proliferation at recommended concentrations.
-
Stable fluorescence: The dye is brightly fluorescent at physiological pH.
-
Compatibility: It can be used in conjunction with other fluorescent probes for multicolor analysis.
-
Fixable: The staining pattern can be fixed with aldehyde-based fixatives.
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing CMFDA for co-culture and cell interaction analysis.
Table 1: Effect of CMFDA on Cell Mechanics
| Cell Line | CMFDA Concentration (µM) | Increase in Cell Stiffness (fold) | Increase in Cell-to-Probe Adhesion (fold) | Reference |
| MDA-MB-468 | 3 | Noticeable increase | Slight increase | |
| MDA-MB-468 | 5 | 3-6 | 1.5-5 |
Note: These findings suggest that while CMFDA is a valuable tool, researchers should be aware of its potential to alter the mechanical properties of cells, which may be a consideration in studies where cell mechanics are a critical parameter.
Table 2: Example of Flow Cytometry Data Analysis in a Co-culture System
| Cell Population | Stained with | Percentage of Total Events (Example) |
| Population A | CMFDA (Green) | 45% |
| Population B | CMTMR (Orange) | 45% |
| Double-positive Events (Cell Fusion/Interaction) | CMFDA + CMTMR | 5% |
| Unstained/Debris | - | 5% |
This table provides a hypothetical data structure for a flow cytometry experiment where two cell populations are differentially labeled and analyzed for interactions (e.g., cell fusion). The percentage of double-positive events can quantify the extent of cell-cell interaction.
Experimental Protocols
Protocol 1: Labeling of Adherent and Suspension Cells with CMFDA
This protocol provides a general procedure for labeling both adherent and suspension cells with CMFDA.
Materials:
-
CMFDA (e.g., CellTracker™ Green CMFDA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Adherent or suspension cells
Procedure:
-
Preparation of CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA vial to warm to room temperature before opening.
-
Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 10 mM. For a 50 µg vial, this typically requires adding 10.75 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Preparation of CMFDA Working Solution (0.5-25 µM):
-
Dilute the 10 mM CMFDA stock solution in serum-free medium to the desired final working concentration. For long-term staining (e.g., > 3 days or for rapidly dividing cells), a concentration of 5-25 µM is recommended. For shorter experiments, 0.5-5 µM is generally sufficient.
-
Pre-warm the working solution to 37°C before use.
-
-
Cell Labeling:
-
For Adherent Cells:
-
Grow cells on coverslips or in culture dishes to the desired confluency.
-
Remove the culture medium and gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed CMFDA working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate for 15-45 minutes at 37°C in a CO2 incubator.
-
Remove the labeling solution and wash the cells three times with pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
-
For Suspension Cells:
-
Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Aspirate the supernatant and resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes at 37°C with gentle agitation.
-
Centrifuge the labeled cells and discard the supernatant.
-
Wash the cells three times by resuspending in pre-warmed PBS followed by centrifugation.
-
Resuspend the final cell pellet in fresh, pre-warmed complete culture medium.
-
-
-
Post-Labeling Incubation:
-
Incubate the labeled cells for at least 30 minutes at 37°C to allow for the complete modification of the dye and to ensure the removal of any unbound dye.
-
Protocol 2: Co-culture of CMFDA-Labeled Cancer Cells with Fibroblasts
This protocol describes a method for establishing a co-culture of CMFDA-labeled cancer cells with unlabeled fibroblasts to study their interaction.
Materials:
-
CMFDA-labeled cancer cells (from Protocol 1)
-
Unlabeled fibroblast cells
-
Complete culture medium for both cell types
-
6-well culture plates or other suitable culture vessels
Procedure:
-
Seeding Fibroblasts:
-
Plate fibroblasts in a 6-well plate at a density that will result in approximately 80% confluency at the time of co-culture.
-
Allow the fibroblasts to adhere and grow for 24-48 hours.
-
-
Seeding CMFDA-Labeled Cancer Cells:
-
Trypsinize and count the CMFDA-labeled cancer cells.
-
Add the labeled cancer cells to the wells containing the established fibroblast monolayer at a desired cell ratio (e.g., 1:1 or 1:5 cancer cells to fibroblasts).
-
Gently swirl the plate to ensure an even distribution of the cancer cells.
-
-
Co-culture Incubation:
-
Incubate the co-culture plates at 37°C in a CO2 incubator for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
Fluorescence Microscopy:
-
At various time points, visualize the co-culture using a fluorescence microscope equipped with a filter set appropriate for FITC/GFP (Excitation/Emission: ~492/517 nm).
-
Capture images to observe cell morphology, localization, and direct cell-cell contacts between the green fluorescent cancer cells and the unlabeled fibroblasts.
-
-
Flow Cytometry:
-
To quantify the populations, trypsinize the co-cultured cells to create a single-cell suspension.
-
Analyze the cell suspension using a flow cytometer. The CMFDA-positive population (cancer cells) can be distinguished from the unlabeled population (fibroblasts) in the FL1 channel.
-
This allows for the quantification of proliferation or cytotoxicity of each cell type in the co-culture.
-
-
Protocol 3: Transwell Co-culture Assay for Studying Soluble Factor-Mediated Interactions
This protocol utilizes a transwell system to investigate the effects of secreted factors from one cell type on another, without direct cell-to-cell contact.
Materials:
-
CMFDA-labeled cells (e.g., immune cells)
-
Unlabeled target cells (e.g., cancer cells)
-
Transwell inserts (with appropriate pore size, e.g., 0.4 µm to prevent cell migration)
-
24-well companion plates
-
Complete culture medium
Procedure:
-
Seeding Target Cells:
-
Plate the unlabeled target cells in the lower chamber of the 24-well companion plates.
-
Allow the cells to adhere overnight.
-
-
Seeding Labeled Cells in Transwell Inserts:
-
Add the CMFDA-labeled cells to the transwell inserts in a smaller volume of culture medium.
-
-
Assembling the Co-culture System:
-
Carefully place the transwell inserts containing the labeled cells into the wells of the companion plate with the target cells.
-
Ensure that the medium in the lower chamber makes contact with the membrane of the insert.
-
-
Incubation and Analysis:
-
Incubate the transwell co-culture for the desired period.
-
After incubation, the two cell populations can be analyzed separately.
-
The CMFDA-labeled cells can be harvested from the insert for analysis (e.g., proliferation, activation markers by flow cytometry).
-
The target cells in the lower chamber can be analyzed for changes in morphology, proliferation, or gene/protein expression in response to the secreted factors from the labeled cells.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Example signaling cascade in cell-cell interactions.
Experimental Workflow Diagrams
Caption: CMFDA cell labeling workflow.
Caption: Co-culture analysis workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescent signal | - Insufficient dye concentration or incubation time.- Staining in the presence of serum. | - Increase CMFDA concentration or incubation time.- Ensure staining is performed in serum-free medium as serum esterases can cleave the dye extracellularly. |
| High background fluorescence | - Inadequate washing after labeling. | - Increase the number and duration of washes with PBS after the labeling step. |
| Cell death or altered morphology | - CMFDA concentration is too high.- Contamination of reagents. | - Perform a titration experiment to determine the optimal, non-toxic concentration for your specific cell type.- Use high-quality, anhydrous DMSO and sterile, serum-free medium for preparing solutions. |
| Dye transfer to unlabeled cells | - Spectral bleed-through in multicolor experiments.- Inadequate washing leading to unincorporated dye labeling other cells. | - Use appropriate compensation controls in flow cytometry.- Select fluorescent dyes with minimal spectral overlap.- Ensure thorough washing after labeling. |
Conclusion
CMFDA is a versatile and reliable fluorescent dye for tracking cell populations in co-culture experiments. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize CMFDA for studying complex cell-cell interactions. By carefully optimizing labeling conditions and choosing the appropriate analysis methods, CMFDA can provide valuable insights into a wide range of biological processes, from cancer progression to immune responses.
References
Application Notes and Protocols for Long-Term Cell Fate Tracking with Fluorescein-CM2 (CMFDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a robust fluorescent probe utilized for long-term cell tracking studies. Its ability to be retained in living cells for extended periods, through several generations, makes it an invaluable tool for investigating cell fate, migration, proliferation, and chemotaxis.[1][2][3] The dye passively diffuses across the cell membrane in its non-fluorescent diacetate form.[4][5] Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. Simultaneously, the chloromethyl group reacts with intracellular thiol-containing components, primarily glutathione, in a glutathione S-transferase-mediated reaction, forming a cell-impermeant conjugate. This covalent binding ensures the fluorescent probe is well-retained within the cytoplasm, passed to daughter cells, but not transferred to adjacent cells in a population. The fluorescence of CMFDA can be monitored using fluorescence microscopy or flow cytometry, with excitation and emission maxima of approximately 492 nm and 517 nm, respectively, after cleavage.
Mechanism of Action
The mechanism of CMFDA for long-term cell labeling involves a multi-step intracellular process that ensures the fluorescent probe is both activated and retained.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for using CMFDA in long-term cell tracking experiments.
Table 1: Recommended Staining Concentrations and Incubation Times
| Application | CMFDA Concentration (µM) | Incubation Time (minutes) | Cell Type | Reference |
| Short-term Staining | 0.5 - 5 | 15 - 45 | General | |
| Long-term Staining (> 3 days) | 5 - 25 | 15 - 45 | General | |
| Specific Protocol (HeLa cells) | 5 | 30 | Adherent | |
| Specific Protocol (B300.19 cells) | 0.25 | 30 | Suspension | |
| Specific Protocol (hBM-MSCs) | 10 | 40 | Adherent |
Table 2: Fluorescence Retention and Viability
| Parameter | Observation | Duration | Cell Type | Reference |
| Fluorescence Retention | Brightly fluorescent | At least 72 hours | General | |
| Present in several cell generations | Up to two weeks | General | ||
| Signal lasts about 6 divisions | - | Mammary stem cells | ||
| ~50% of cells remained fluorescent | 15 days (during adipogenesis) | hBM-MSCs | ||
| Dye retention was generally 20% or less | 4 hours | Jurkat cells | ||
| Cell Viability | Fluorescent and viable | At least 24 hours | General | |
| No cytotoxic effects observed | - | CHOK1 cells (at 10 & 25 µM) | ||
| Potential cytotoxic effect | - | CHOK1 cells (at >10 µM) | ||
| Cells don't remain viable | After 24 hours | - |
Experimental Protocols
Materials and Reagents:
-
CellTracker™ Green CMFDA dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Adherent or suspension cells
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Fluorescence microscope or flow cytometer
Stock Solution Preparation:
-
Allow the lyophilized CMFDA product to warm to room temperature before opening.
-
Dissolve the CMFDA in high-quality, anhydrous DMSO to a final concentration of 10 mM to create a stock solution.
-
Aliquot the stock solution and store it at -20°C, protected from light. For long-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles.
Experimental Workflow
Protocol for Adherent Cells:
-
Culture adherent cells to the desired confluence on coverslips or in culture dishes.
-
Prepare the CMFDA working solution by diluting the 10 mM stock solution to the desired final concentration (e.g., 5-25 µM for long-term tracking) in pre-warmed (37°C) serum-free medium. Note: Staining should be performed in the absence of serum, as it may contain esterase activity that can prematurely cleave the dye.
-
Remove the culture medium from the cells.
-
Gently add the pre-warmed CMFDA working solution to the cells.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions.
-
Remove the labeling solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C to allow for the modification of the chloromethyl group and secretion of any excess dye.
-
Wash the cells with PBS before proceeding with analysis or further cultivation.
Protocol for Suspension Cells:
-
Harvest suspension cells by centrifugation and aspirate the supernatant.
-
Prepare the CMFDA working solution as described for adherent cells.
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate the cells for 15-45 minutes at 37°C under normal growth conditions.
-
Centrifuge the cells to pellet them and remove the working solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C.
-
Wash the cells by centrifugation and resuspension in fresh medium or PBS before analysis.
Fixation of Labeled Cells:
CMFDA-labeled cells can be fixed with aldehyde-based fixatives like formaldehyde or glutaraldehyde for long-term storage or further immunocytochemical analysis. A typical fixation protocol involves incubating the cells with 3.7% formaldehyde in PBS for 15 minutes at room temperature.
Data Analysis and Visualization
Labeled cells can be visualized and quantified using fluorescence microscopy or flow cytometry.
-
Fluorescence Microscopy: Use a standard fluorescein filter set (Excitation/Emission: ~492/517 nm). Time-lapse imaging can be employed to track cell migration and interactions over time.
-
Flow Cytometry: CMFDA-labeled cells can be analyzed for fluorescence intensity, which will decrease by approximately half with each cell division. This property can be used to monitor cell proliferation.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution | Reference |
| Low or No Signal | Staining in the presence of serum. | Always stain in serum-free medium. | |
| Insufficient dye concentration or incubation time. | Increase the CMFDA concentration and/or incubation time. | ||
| Inactive esterases in cells. | Ensure cells are healthy and metabolically active. | ||
| Dye efflux from cells. | For short-term studies, consider using dyes with better retention if efflux is a major issue. For long-term tracking, CMFDA is generally well-retained due to covalent binding. | ||
| High Background/Non-specific Staining | Inadequate washing after staining. | Extend wash times and the number of washes to remove unincorporated dye. | |
| Spectral bleed-through from other fluorophores. | Use appropriate controls (single-color samples) and spectral unmixing if necessary. | ||
| Cell Toxicity or Altered Function | Dye concentration is too high. | Use the lowest possible concentration that provides a detectable signal. Test a range of concentrations to determine the optimal non-toxic level. | |
| CMFDA may alter cell mechanics. | Be aware that CMFDA can increase cellular stiffness and adhesion. Consider this potential artifact when interpreting results, especially in mechanobiology studies. | ||
| DMSO toxicity. | Ensure the final DMSO concentration in the working solution is low and non-toxic to your cells. | ||
| Signal Loss Over Time | Cell division (dye dilution). | This is an expected outcome and can be used to track proliferation. For very long-term tracking without proliferation analysis, consider alternative methods. | |
| Photobleaching during imaging. | Minimize exposure to excitation light and use appropriate anti-fade mounting media for fixed samples. | - | |
| Loss of dye upon fixation/permeabilization. | While CMFDA is fixable, some dye attached to small metabolites may leak. Optimize fixation and permeabilization protocols. |
References
Application Notes and Protocols for CMFDA Staining in 3D Spheroids and Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as indispensable tools in biomedical research and drug discovery. They more accurately recapitulate the complex cellular interactions and microenvironments of native tissues compared to traditional 2D cell cultures.[1][2] The ability to track individual cells and monitor their behavior within these intricate structures is crucial for understanding disease progression, evaluating therapeutic efficacy, and assessing drug toxicity. 5-Chloromethylfluorescein diacetate (CMFDA), a fluorescent cell tracker, provides a robust method for long-term cell labeling in these 3D models.
CMFDA is a cell-permeable dye that becomes fluorescent and membrane-impermeant after hydrolysis by intracellular esterases. This stable, non-toxic labeling allows for the tracking of cell populations over several days without significant transfer to adjacent unstained cells in co-culture systems.[3] These characteristics make CMFDA an ideal tool for a variety of applications in 3D cell culture, including cell migration and invasion assays, co-culture studies, and monitoring cell fate and engraftment.
Applications of CMFDA Staining in 3D Models
CMFDA staining is a versatile technique with numerous applications in the context of 3D spheroids and organoids:
-
Cell Tracking in Co-culture Models: CMFDA allows for the distinct labeling of one cell population to track its interaction with another unlabeled population within a co-culture spheroid or organoid. This is particularly useful for studying tumor-stroma interactions, immune cell infiltration, and developmental processes.
-
Cancer Cell Invasion Assays: Researchers can label cancer cells with CMFDA to monitor their invasion from a spheroid into a surrounding extracellular matrix (ECM).[4][5] This provides a quantitative measure of cancer cell motility and the efficacy of anti-invasive drugs.
-
Organoid Development and Differentiation: CMFDA can be used to label progenitor cells to track their lineage and differentiation pathways during organoid development.
-
Cell Viability and Cytotoxicity Assays: While not a direct measure of viability, CMFDA staining can be combined with viability dyes like propidium iodide (PI) or Calcein AM to simultaneously assess the fate of labeled cells in response to drug treatment.
-
Transplantation and Engraftment Studies: CMFDA-labeled organoids or cells derived from them can be transplanted in vivo, and their engraftment and integration into host tissues can be monitored over time.
Quantitative Data Summary
The following tables summarize key quantitative parameters for CMFDA staining in 3D models, compiled from published studies. It is crucial to note that optimal conditions may vary depending on the cell type, spheroid/organoid size, and experimental goals.
| Parameter | Value | Cell/Model Type | Reference |
| CMFDA Concentration | 5, 15, 25 µM | Intestinal Organoids | |
| 0.5-5 µM (short-term) | General cell lines | ||
| 5-25 µM (long-term) | General cell lines | ||
| Incubation Time | 45 minutes | Intestinal Organoids | |
| 15-45 minutes | General cell lines | ||
| Incubation Temperature | 37°C | Intestinal Organoids |
| CMFDA Concentration | Cell Viability (PrestoBlue™ Assay after 48h) | Organoid Forming Efficiency (after single-cell dissociation) | Reference |
| 5 µM | No significant reduction | Statistically significant increase (median: 1.034%) | |
| 15 µM | No significant reduction | Drastic and statistically significant reduction (median: 0.75%) | |
| 25 µM | No significant reduction | Drastic and statistically significant reduction (median: 0.017%) |
Note: The PrestoBlue™ viability assay on intact organoid fragments did not show a significant reduction in viability. However, the organoid forming efficiency from single cells was concentration-dependent, indicating potential cytotoxic effects at higher concentrations that may not be apparent in bulk viability assays.
Experimental Protocols
Protocol 1: General CMFDA Staining of 3D Spheroids and Organoids
This protocol provides a general procedure for staining intact spheroids or organoids with CMFDA.
Materials:
-
CellTracker™ Green CMFDA Dye
-
High-quality, anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Pipette and sterile tips
Procedure:
-
Prepare CMFDA Stock Solution: Dissolve CMFDA in DMSO to a final concentration of 10 mM.
-
Prepare Working Solution: Dilute the CMFDA stock solution in serum-free medium to the desired final concentration (e.g., 5-25 µM). Pre-warm the working solution to 37°C.
-
Harvest Spheroids/Organoids:
-
For spheroids in ultra-low attachment plates, gently collect them into a microcentrifuge tube.
-
For organoids in Matrigel, depolymerize the Matrigel on ice with a cell recovery solution and pellet the organoids by centrifugation (e.g., 500 x g for 5 minutes).
-
-
Staining:
-
Carefully remove the supernatant and resuspend the spheroids/organoids in the pre-warmed CMFDA working solution.
-
Incubate for 30-45 minutes at 37°C. Protect from light.
-
-
Washing:
-
Pellet the spheroids/organoids by centrifugation (e.g., 500 x g for 5 minutes).
-
Gently remove the CMFDA solution and wash the spheroids/organoids three times with fresh, pre-warmed complete culture medium or PBS. A 5-minute incubation in fresh medium between washes can help remove unbound dye.
-
-
Post-Staining Culture or Analysis:
-
Resuspend the stained spheroids/organoids in fresh complete medium for further culture or analysis.
-
For imaging, transfer the stained spheroids/organoids to a suitable imaging plate or slide.
-
Protocol 2: CMFDA Staining for a 3D Co-culture Spheroid Invasion Assay
This protocol details the use of CMFDA to track cancer cell invasion in a co-culture model with fibroblasts.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Fibroblast cell line (e.g., NIH-3T3)
-
CMFDA dye and staining reagents (as in Protocol 1)
-
Hanging drop plates or ultra-low attachment round-bottom plates
-
Extracellular matrix (ECM) gel (e.g., Matrigel or collagen I)
-
24-well plate
-
Fluorescence microscope
Procedure:
-
Label Cancer Cells: Stain the cancer cells with CMFDA according to Protocol 1.
-
Create Co-culture Spheroids:
-
Prepare a single-cell suspension of CMFDA-labeled cancer cells and unlabeled fibroblasts at the desired ratio (e.g., 1:1).
-
Generate spheroids using the hanging drop method or by seeding the cell suspension into ultra-low attachment plates. Incubate for 48-72 hours to allow spheroid formation.
-
-
Embed Spheroids in ECM:
-
Gently collect the co-culture spheroids.
-
On ice, mix the spheroids with the ECM gel.
-
Pipette the spheroid-ECM mixture into the wells of a pre-chilled 24-well plate.
-
Polymerize the ECM by incubating at 37°C for 30-60 minutes.
-
-
Initiate Invasion Assay:
-
Add complete culture medium to each well.
-
Image the spheroids at time zero using a fluorescence microscope to visualize the CMFDA-labeled cancer cells.
-
-
Monitor and Quantify Invasion:
-
Acquire images at regular intervals (e.g., every 24 hours) for 3-5 days.
-
Quantify the invasion of CMFDA-positive cells into the surrounding ECM. This can be done by measuring the area of invasion or the distance of migration from the spheroid core.
-
Visualizations
Caption: Workflow for CMFDA-based spheroid invasion assay.
Caption: Key signaling events in cancer cell invasion.
References
- 1. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based tracing of transplanted intestinal epithelial cells using confocal laser endomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAFs and Cancer Cells Co-Migration in 3D Spheroid Invasion Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Fixation and Permeabilization of CMFDA-Stained Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) is a widely used fluorescent probe for long-term cell tracking in live cells.[1][2] This non-fluorescent molecule freely diffuses across the cell membrane. Once inside a viable cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, primarily glutathione.[2][3] This process creates a fluorescent, cell-impermeant product that is well-retained, allowing for the tracking of cells through several generations.[4]
A common application following CMFDA staining is the subsequent detection of intracellular antigens using immunofluorescence, which requires fixation and permeabilization of the cells. The choice of fixation and permeabilization reagents is critical to preserve the CMFDA signal while allowing antibody access to intracellular targets. These application notes provide detailed protocols and guidance for effectively fixing and permeabilizing CMFDA-stained cells for multimodal analysis.
Key Considerations
-
Fixative Choice: Aldehyde-based fixatives like formaldehyde (paraformaldehyde) are generally recommended as they cross-link proteins, preserving cellular morphology and retaining the CMFDA dye within the cell. Glutaraldehyde is also a suitable option.
-
Permeabilization Method: The choice of permeabilization agent depends on the location of the target antigen. Detergents like Triton™ X-100 and Tween-20 create pores in all cellular membranes, providing access to cytoplasmic and nuclear antigens. Saponin is a milder detergent that selectively permeabilizes the plasma membrane, which is useful for targeting cytoplasmic antigens while preserving the integrity of organellar membranes. Organic solvents like methanol and acetone can also be used for both fixation and permeabilization.
-
Dye Leakage: While CMFDA is designed for good retention, some leakage can occur after permeabilization, particularly with harsh detergents or organic solvents. Optimization of reagent concentrations and incubation times is crucial to minimize this effect.
Experimental Protocols
Protocol 1: CMFDA Staining of Adherent or Suspension Cells
This protocol provides a general guideline for staining cells with CMFDA. The optimal concentration of CMFDA and incubation time may vary depending on the cell type and experimental conditions.
Materials:
-
CellTracker™ Green CMFDA (e.g., from Invitrogen, AAT Bioquest)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free medium
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare CMFDA Stock Solution (10 mM):
-
Allow the lyophilized CMFDA to warm to room temperature.
-
Dissolve the contents in anhydrous DMSO to a final concentration of 10 mM. For example, add 215 µL of DMSO to 1 mg of CMFDA.
-
Aliquot and store the stock solution at -20°C, protected from light and moisture.
-
-
Prepare CMFDA Working Solution (0.5 - 25 µM):
-
Dilute the 10 mM CMFDA stock solution in serum-free medium to the desired final working concentration.
-
For short-term experiments (e.g., viability assays), a lower concentration (0.5 - 5 µM) is typically sufficient.
-
For long-term tracking or for rapidly dividing cells, a higher concentration (5 - 25 µM) may be necessary.
-
-
Warm the working solution to 37°C before use.
-
-
Cell Staining:
-
For Adherent Cells: Remove the culture medium and add the pre-warmed CMFDA working solution to the cells.
-
For Suspension Cells: Pellet the cells by centrifugation and resuspend them in the pre-warmed CMFDA working solution.
-
Incubate the cells for 15-45 minutes at 37°C.
-
-
Post-Staining Incubation:
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for an additional 30 minutes at 37°C to allow for complete modification of the dye.
-
-
Washing:
-
Wash the cells twice with PBS. The cells are now ready for fixation and permeabilization.
-
Protocol 2: Paraformaldehyde Fixation and Triton™ X-100 Permeabilization
This is a standard protocol for fixing and permeabilizing CMFDA-stained cells for the detection of most cytoplasmic and nuclear antigens.
Materials:
-
CMFDA-stained cells
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
0.1% - 0.5% Triton™ X-100 in PBS
-
PBS
Procedure:
-
Fixation:
-
Add 4% PFA in PBS to the CMFDA-stained cells.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add 0.1% - 0.5% Triton™ X-100 in PBS to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Proceed to Immunostaining: The cells are now ready for blocking and incubation with primary and secondary antibodies.
Protocol 3: Paraformaldehyde Fixation and Saponin Permeabilization
This protocol is recommended when targeting cytoplasmic antigens while aiming to preserve the integrity of cellular and nuclear membranes.
Materials:
-
CMFDA-stained cells
-
4% Paraformaldehyde (PFA) in PBS, pH 7.4
-
0.1% Saponin in PBS
-
PBS
Procedure:
-
Fixation:
-
Follow the fixation steps as described in Protocol 2.
-
-
Permeabilization:
-
Add 0.1% Saponin in PBS to the fixed cells.
-
Incubate for 10 minutes at room temperature.
-
Important: Saponin-based permeabilization is reversible. Therefore, it is crucial to include 0.1% saponin in all subsequent wash buffers and antibody dilution buffers to maintain cell permeability.
-
-
Proceed to Immunostaining: The cells are now ready for blocking and antibody incubation in buffers containing saponin.
Protocol 4: Methanol Fixation and Permeabilization
This protocol uses ice-cold methanol to simultaneously fix and permeabilize the cells. This method can sometimes unmask certain epitopes but may also lead to some alteration of cellular morphology and potential loss of CMFDA fluorescence.
Materials:
-
CMFDA-stained cells
-
Ice-cold 100% Methanol
-
PBS
Procedure:
-
Fixation and Permeabilization:
-
Aspirate the culture medium and add ice-cold 100% methanol to the CMFDA-stained cells.
-
Incubate for 15 minutes on ice or at -20°C.
-
Wash the cells three times with PBS.
-
-
Proceed to Immunostaining: The cells are now ready for blocking and subsequent antibody staining.
Data Presentation
Table 1: Comparison of Fixation and Permeabilization Methods for CMFDA-Stained Cells
| Method | Fixative | Permeabilization Agent | Typical Concentration | Incubation Time | Pros | Cons | Recommended For |
| Protocol 2 | 4% Paraformaldehyde | Triton™ X-100 | 0.1% - 0.5% | Fix: 15 min; Perm: 10-15 min | Good preservation of morphology; Access to most intracellular antigens. | Can cause some dye leakage; May extract some membrane-associated proteins. | General intracellular (cytoplasmic and nuclear) staining. |
| Protocol 3 | 4% Paraformaldehyde | Saponin | 0.1% | Fix: 15 min; Perm: 10 min | Milder permeabilization; Preserves membrane integrity. | Reversible permeabilization requires saponin in subsequent steps; May not permeabilize nuclear membrane effectively. | Cytoplasmic antigens; Preserving cell surface markers. |
| Protocol 4 | 100% Methanol | 100% Methanol | 100% | 15 min | One-step fixation and permeabilization; Can unmask some epitopes. | May alter cell morphology; Can lead to protein denaturation and potential loss of CMFDA signal. | Some nuclear antigens and cytoskeletal proteins. |
Visualization of Experimental Workflow
Caption: General workflow for CMFDA staining followed by fixation, permeabilization, and immunofluorescence.
Signaling Pathway and Mechanism of CMFDA Staining
Caption: Mechanism of CMFDA activation and retention within a viable cell.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no CMFDA fluorescence | Inactive esterases in non-viable cells. | Ensure cells are healthy and viable before staining. |
| Inefficient staining. | Optimize CMFDA concentration and incubation time. Ensure working solution is freshly prepared. | |
| Photobleaching. | Minimize exposure of stained cells to light. Use an anti-fade mounting medium for microscopy. | |
| High background fluorescence | Incomplete washing. | Ensure thorough washing after CMFDA incubation and after fixation/permeabilization steps. |
| Autofluorescence from fixation. | Use fresh, high-quality formaldehyde. Glutaraldehyde can cause higher autofluorescence. Consider using a background-reducing agent. | |
| Loss of CMFDA signal after permeabilization | Dye leakage. | Use a milder permeabilization agent (e.g., saponin). Reduce the concentration or incubation time of the detergent. Consider a sequential staining approach where surface markers are stained before permeabilization. |
| Poor intracellular antibody staining | Incomplete permeabilization. | Ensure the permeabilization agent is appropriate for the antigen's location (e.g., Triton X-100 for nuclear antigens). Increase permeabilization time or concentration. |
| Epitope masking by fixative. | Consider a different fixation method (e.g., methanol) or perform antigen retrieval, although this may compromise CMFDA staining. | |
| Altered cell morphology | Harsh fixation/permeabilization. | Use lower concentrations of fixative or detergent. Avoid harsh organic solvents like acetone if morphology is critical. Methanol fixation can cause visible cellular damage. |
References
Measuring Intracellular pH Changes with Fluorescein-CM2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular pH (pHi) is a critical parameter that influences a vast array of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolism.[1] The ability to accurately measure and monitor pHi is therefore essential for understanding cellular physiology and for the development of novel therapeutics. Fluorescein and its derivatives have long been utilized as fluorescent probes for pHi measurements due to their pH-sensitive spectral properties.[2][3]
This application note describes the use of Fluorescein-CM2, a cell-permeant derivative of fluorescein, for the sensitive measurement of intracellular pH changes. This compound is a fluorogenic molecule that readily crosses the cell membrane.[4] Once inside the cell, ubiquitous intracellular esterases cleave the masking "CM2" groups, releasing the fluorescent fluorescein molecule. The trapped fluorescein then serves as a pH indicator.
Principle of the Method
The measurement of intracellular pH using this compound is based on the pH-dependent fluorescence of the fluorescein molecule. Fluorescein exhibits multiple ionic forms in aqueous solution, with the equilibrium between these forms being dependent on the proton concentration.[3] The dianionic form of fluorescein is highly fluorescent, while the monoanionic and neutral forms show significantly reduced fluorescence. The pKa of fluorescein's phenolic group is approximately 6.4, making it an ideal indicator for pH changes in the physiological range of most mammalian cells (typically pH 6.8-7.4).
This compound is a non-polar, non-fluorescent molecule that can freely diffuse across the plasma membrane into the cell. Inside the cell, non-specific esterases hydrolyze the CM2 group, yielding the polar, fluorescent fluorescein molecule, which is then trapped within the cell. The fluorescence intensity of the intracellular fluorescein is then measured.
For a more robust and quantitative measurement of pHi, a ratiometric approach is often employed. This method utilizes the dual-excitation properties of fluorescein. The fluorescence emission intensity is measured at a single wavelength (typically ~520-530 nm) while alternating the excitation wavelength between the pH-sensitive wavelength (~490 nm, where the dianion absorbs maximally) and a pH-insensitive (isosbestic) wavelength (~440-460 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is then used to determine the pHi, which minimizes the effects of variations in dye concentration, cell path length, and photobleaching.
Quantitative Data
The spectral properties of the active (esterase-cleaved) form of this compound are assumed to be identical to those of fluorescein.
| Property | Value | Reference |
| pKa | ~6.4 | |
| Excitation Maximum (pH-sensitive) | ~490 nm | |
| Excitation Maximum (Isosbestic Point) | ~460 nm | |
| Emission Maximum | ~514-521 nm | |
| Quantum Yield (Dianion, pH > 8) | ~0.93-0.95 | |
| Quantum Yield (Monoanion) | ~0.37 |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution:
-
Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
-
-
Physiological Buffer:
-
Use a buffered salt solution appropriate for your cell type, for example, Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline, pH 7.2-7.4.
-
-
Intracellular pH Calibration Buffers:
-
Prepare a series of high-potassium (high K+) calibration buffers with varying pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).
-
A typical high K+ buffer composition is: 120-140 mM KCl, 20 mM NaCl, 1 mM MgCl2, 2 mM CaCl2, 25 mM HEPES or MES (depending on the desired pH range).
-
Adjust the pH of each buffer accurately using HCl or KOH.
-
These buffers will be used in conjunction with the K+/H+ ionophore nigericin to equilibrate the intracellular and extracellular pH.
-
Cell Loading with this compound
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates) and culture until they reach the desired confluency.
-
Warm the physiological buffer to 37°C.
-
Prepare a loading solution by diluting the this compound stock solution into the pre-warmed physiological buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Remove the culture medium from the cells and wash once with the pre-warmed physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells two to three times with the pre-warmed physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer to the cells and allow them to de-esterify the dye for an additional 30 minutes at 37°C before measurement.
Intracellular pH Calibration (In Situ)
-
After loading the cells with this compound and allowing for de-esterification, replace the physiological buffer with the series of high K+ calibration buffers (one pH value per sample).
-
Add the K+/H+ ionophore nigericin (typically 5-10 µM) to each calibration buffer. Valinomycin (5-10 µM) can also be included to ensure complete membrane depolarization.
-
Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the extracellular pH of the calibration buffer.
-
Measure the fluorescence intensity at the two excitation wavelengths for each pH value.
-
Plot the ratio of the fluorescence intensities (e.g., F490/F440) against the corresponding pH of the calibration buffers to generate a calibration curve.
Data Acquisition
-
Fluorescence Microscopy:
-
Place the sample on the stage of an inverted fluorescence microscope equipped with appropriate filter sets for fluorescein (e.g., excitation filters for ~490 nm and ~440 nm, and an emission filter for ~520-540 nm).
-
Acquire images at both excitation wavelengths for your experimental samples and for the calibration samples.
-
Minimize photobleaching by using the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
-
-
Fluorescence Plate Reader:
-
Use a microplate reader capable of dual-excitation measurements.
-
Set the excitation wavelengths to ~490 nm and ~440 nm, and the emission wavelength to ~525 nm.
-
Record the fluorescence intensities for all wells (experimental and calibration).
-
Data Analysis
-
Background Subtraction: For each image or well, subtract the background fluorescence from a region without cells.
-
Calculate the Fluorescence Ratio: For each cell or well, calculate the ratio of the background-subtracted fluorescence intensities obtained at the two excitation wavelengths (e.g., Ratio = F490 / F440).
-
Determine Intracellular pH: Use the calibration curve to convert the fluorescence ratio of your experimental samples into intracellular pH values. The relationship between the fluorescence ratio and pH can often be fitted to a sigmoidal curve.
Visualizations
References
Combining CMFDA Staining with Immunohistochemistry for Cellular Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In cellular and developmental biology, cancer research, and drug discovery, the ability to track viable cells and simultaneously analyze the expression and localization of specific proteins is paramount. The combination of 5-chloromethylfluorescein diacetate (CMFDA) staining for live-cell tracking with immunohistochemistry (IHC) for protein detection provides a powerful dual-analysis methodology. CMFDA is a non-fluorescent, cell-permeant dye that becomes fluorescent and membrane-impermeant upon enzymatic cleavage by intracellular esterases, effectively labeling viable cells.[1][2] This stable fluorescent tag is retained through several cell divisions, making it an excellent tool for long-term cell fate studies.[3] Subsequent immunohistochemical staining allows for the visualization of specific antigens within these tracked cells, offering a deeper understanding of cellular behavior in the context of protein expression.
This document provides detailed application notes and protocols for the successful combination of CMFDA staining with immunohistochemistry.
Key Principles and Considerations
The successful integration of CMFDA staining with IHC hinges on the careful optimization of several critical steps to ensure the preservation of both the CMFDA signal and the antigenicity of the target protein.
-
CMFDA Staining: This initial step is performed on live cells. The concentration of CMFDA and the incubation time must be optimized to achieve bright, uniform labeling without inducing cytotoxicity.[2][3]
-
Fixation: The choice of fixative is crucial. Aldehyde-based fixatives like formaldehyde are generally recommended as they are compatible with CMFDA. The fixation time and concentration should be sufficient to preserve cellular morphology and antigenicity without quenching the CMFDA fluorescence.
-
Permeabilization: This step is necessary to allow antibodies to access intracellular antigens. The permeabilization agent and its concentration should be chosen to effectively permeabilize the cell membrane without compromising the integrity of the CMFDA signal.
-
Antigen Retrieval: For many formalin-fixed tissues, an antigen retrieval step is necessary to unmask epitopes. However, this step, particularly heat-induced epitope retrieval (HIER), can potentially lead to the loss of CMFDA staining. Therefore, careful optimization of the antigen retrieval method, including the choice of buffer, temperature, and incubation time, is critical. In some cases, enzymatic retrieval methods might be a milder alternative.
-
Immunohistochemistry: Standard IHC protocols can then be followed, including blocking, primary and secondary antibody incubations, and visualization. The choice of fluorophores for the secondary antibodies should be spectrally distinct from CMFDA to allow for clear multiplex imaging.
Experimental Protocols
Part 1: CMFDA Staining of Live Cells
This protocol is optimized for adherent cells grown in a chamber slide system, which simplifies the subsequent staining steps.
Materials:
-
CellTracker™ Green CMFDA (e.g., from Thermo Fisher Scientific)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Preparation of CMFDA Stock Solution (10 mM): Allow the lyophilized CMFDA product to warm to room temperature. Dissolve the contents in anhydrous DMSO to a final concentration of 10 mM.
-
Preparation of CMFDA Working Solution (5 µM): Dilute the 10 mM stock solution in pre-warmed (37°C) serum-free medium to a final working concentration of 5 µM. For example, add 1 µL of 10 mM stock solution to 2 mL of serum-free medium. The optimal concentration may vary depending on the cell type and experimental duration and should be determined empirically within a range of 0.5-25 µM.
-
Cell Staining:
-
Remove the culture medium from the cells in the chamber slide.
-
Add the pre-warmed CMFDA working solution to the cells.
-
Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for another 30 minutes at 37°C to allow for complete enzymatic conversion and retention of the dye.
-
Wash the cells twice with PBS.
-
Part 2: Fixation, Permeabilization, and Immunohistochemistry
Materials:
-
4% Formaldehyde in PBS (freshly prepared)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA and 22.52 mg/mL glycine in PBS-T)
-
Primary Antibody (diluted in blocking buffer)
-
Fluorophore-conjugated Secondary Antibody (spectrally distinct from CMFDA, diluted in blocking buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Fixation:
-
After CMFDA staining and washing, add 4% formaldehyde in PBS to the cells.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer to the fixed cells.
-
Incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Antigen Retrieval (If Necessary):
-
This step requires careful optimization. It is recommended to first test the IHC protocol without antigen retrieval.
-
If antigen retrieval is necessary, consider milder enzymatic methods first (e.g., trypsin or pronase digestion).
-
For HIER, use a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and carefully control the heating time and temperature (e.g., microwave heating at a low power setting for short durations) to minimize CMFDA signal loss. A preliminary experiment to assess CMFDA stability under different antigen retrieval conditions is highly recommended.
-
-
Blocking:
-
Add blocking buffer to the cells.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Wash briefly with PBS.
-
Mount the chamber slide with an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for CMFDA (Excitation/Emission: ~492/517 nm), the secondary antibody fluorophore, and the nuclear counterstain.
-
Data Presentation
The following tables provide a summary of typical quantitative parameters for the combined CMFDA-IHC protocol. Note that these are starting points and optimal conditions should be determined for each specific cell type, primary antibody, and experimental setup.
Table 1: CMFDA Staining Parameters
| Parameter | Recommended Range | Notes |
| CMFDA Stock Concentration | 10 mM in DMSO | Prepare fresh and store aliquots at -20°C. |
| CMFDA Working Concentration | 0.5 - 25 µM | 5 µM is a common starting point. |
| Incubation Time | 15 - 45 minutes | 30 minutes is typical. |
| Incubation Temperature | 37°C | Standard cell culture conditions. |
Table 2: Immunohistochemistry Parameters
| Parameter | Recommended Range/Value | Notes |
| Fixation (Formaldehyde) | 4% in PBS for 15 min | Aldehyde-based fixation is compatible with CMFDA. |
| Permeabilization (Triton X-100) | 0.1 - 0.5% in PBS for 10-15 min | Adjust concentration based on cell type and antibody target. |
| Primary Antibody Dilution | Varies (typically 1:100 - 1:1000) | Titrate to determine optimal signal-to-noise ratio. |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Overnight incubation at 4°C often yields better results. |
| Secondary Antibody Dilution | Varies (typically 1:200 - 1:2000) | Titrate for optimal signal. |
| Secondary Antibody Incubation | 1 hour at RT | Protect from light. |
Mandatory Visualizations
Signaling Pathway Example: Cell Migration and Focal Adhesion Signaling
A common application for combining cell tracking with protein analysis is the study of cell migration, for instance, in a wound healing assay. The following diagram illustrates a simplified signaling pathway involved in the regulation of cell migration through focal adhesions.
Caption: Simplified signaling cascade in cell migration.
Experimental Workflow Diagram
The following diagram outlines the key steps in the combined CMFDA-IHC protocol.
Caption: Workflow for combined CMFDA staining and IHC.
References
Illuminating Cellular Processes: Fluorescein-CM2 in High-Content Imaging and Analysis
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate), is a versatile, cell-permeant fluorescent probe with broad applications in high-content imaging and analysis. Its unique mechanism of action allows for the quantitative assessment of cellular viability, proliferation, and intracellular glutathione (GSH) levels, making it a valuable tool in drug discovery and development, toxicology, and basic research. This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in high-content screening platforms.
Principle of Action
This compound is a non-fluorescent and cell-permeable compound. Once inside a living cell, it undergoes a two-step activation process. First, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. Subsequently, the chloromethyl group reacts with intracellular thiols, primarily glutathione (GSH), forming a fluorescent conjugate that is well-retained within the cell.[1] This retention allows for long-term cell tracking and analysis. The fluorescence intensity is proportional to the intracellular GSH concentration, providing a reliable indicator of cellular health and oxidative stress. In proliferating cells, the dye is distributed equally between daughter cells, allowing for the tracking of cell division.
Applications in High-Content Imaging
High-content imaging (HCI) and analysis platforms enable the automated acquisition and quantitative analysis of images from multi-well plates, providing single-cell data on a large scale. This compound is well-suited for a variety of HCI assays:
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Cell Viability and Cytotoxicity: Live cells with intact membranes and active esterases will exhibit bright green fluorescence. In contrast, dead or dying cells with compromised membrane integrity will not retain the fluorescent conjugate. When multiplexed with a dead-cell stain such as Propidium Iodide (PI), a clear distinction between live and dead cell populations can be quantified.
-
Cell Proliferation: The progressive dilution of this compound fluorescence with each cell division can be used to monitor cell proliferation over time. High-content analysis software can quantify the decrease in fluorescence intensity per cell to determine the number of cell divisions.
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Glutathione (GSH) Level Monitoring: As the fluorescence of the CMFDA-GSH conjugate is dependent on intracellular GSH levels, this probe can be used to screen for compounds that induce oxidative stress and deplete cellular GSH.[2][3]
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Cell Tracking and Migration: The stable, long-term staining allows for the tracking of individual cells or cell populations in migration and invasion assays.
Data Presentation
The following tables present representative quantitative data from high-content screening experiments using this compound.
Table 1: Dose-Response Cytotoxicity Assay
This table illustrates the results of a 24-hour dose-response experiment where a model cytotoxic compound was tested on HeLa cells. Cells were co-stained with this compound and Propidium Iodide (PI). Data represents the mean ± standard deviation from a 96-well plate analysis.
| Compound Conc. (µM) | Live Cells (CMFDA-positive, PI-negative) | Dead Cells (PI-positive) | Total Cell Count | % Viability |
| 0 (Vehicle) | 9850 ± 250 | 150 ± 30 | 10000 | 98.5% |
| 0.1 | 9700 ± 300 | 300 ± 50 | 10000 | 97.0% |
| 1 | 8500 ± 450 | 1500 ± 150 | 10000 | 85.0% |
| 10 | 4500 ± 500 | 5500 ± 400 | 10000 | 45.0% |
| 100 | 500 ± 100 | 9500 ± 200 | 10000 | 5.0% |
Table 2: Time-Course Cell Proliferation Assay
This table shows the change in average fluorescence intensity of this compound stained cells over a 72-hour period, indicating cell proliferation. A decrease in fluorescence intensity correlates with an increase in cell division.
| Time (hours) | Average CMFDA Fluorescence Intensity (Arbitrary Units) |
| 0 | 8500 ± 500 |
| 24 | 4300 ± 350 |
| 48 | 2100 ± 200 |
| 72 | 1050 ± 100 |
Table 3: Glutathione Depletion Assay
This table demonstrates the effect of a known oxidative stress-inducing agent on intracellular GSH levels, as measured by the mean fluorescence intensity of this compound.
| Treatment | Mean CMFDA Fluorescence Intensity (Arbitrary Units) |
| Vehicle Control | 9500 ± 400 |
| Oxidative Stress Inducer (100 µM) | 3200 ± 250 |
Experimental Protocols
Protocol 1: High-Content Cytotoxicity Assay using this compound and Propidium Iodide
This protocol is optimized for a 96-well plate format for adherent cells.
Materials:
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Adherent cells (e.g., HeLa, A549)
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Complete cell culture medium
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This compound (CMFDA)
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Anhydrous DMSO
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Propidium Iodide (PI) solution
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Phosphate-Buffered Saline (PBS)
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Test compounds
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96-well clear-bottom, black-walled imaging plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24 hours).
-
Staining Solution Preparation:
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Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution to a final concentration of 5 µM in serum-free medium.[4]
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Prepare a PI working solution at a final concentration of 1 µg/mL in the same serum-free medium.
-
-
Cell Staining:
-
Carefully remove the compound-containing medium from the wells.
-
Wash the cells once with pre-warmed PBS.
-
Add 100 µL of the combined this compound and PI working solution to each well.
-
Incubate the plate for 30 minutes at 37°C, protected from light.[4]
-
-
Image Acquisition:
-
Wash the cells twice with PBS.
-
Add 100 µL of fresh PBS or imaging buffer to each well.
-
Acquire images using a high-content imaging system with appropriate filter sets for fluorescein (Excitation/Emission: ~492/517 nm) and propidium iodide (Excitation/Emission: ~535/617 nm).
-
-
Image Analysis:
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Use the high-content analysis software to segment and identify individual cells based on their nuclear or whole-cell stain.
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Quantify the number of CMFDA-positive (live) and PI-positive (dead) cells in each well.
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Calculate the percentage of viable cells for each compound concentration.
-
Protocol 2: High-Content Cell Proliferation Assay using this compound
This protocol is designed to track cell proliferation over time.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound (CMFDA)
-
Anhydrous DMSO
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Phosphate-Buffered Saline (PBS)
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Multi-well imaging plates
Procedure:
-
Cell Staining:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10 µM in serum-free medium.
-
Harvest and resuspend cells in the working solution at a density of 1 x 10^6 cells/mL.
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Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Seeding:
-
Wash the stained cells twice with complete culture medium to remove excess dye.
-
Seed the stained cells into a multi-well imaging plate at the desired density.
-
-
Time-Lapse Imaging:
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Acquire initial images (Time 0) using a high-content imaging system with the fluorescein filter set.
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Incubate the plate under standard cell culture conditions.
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Acquire images at subsequent time points (e.g., 24, 48, 72 hours).
-
-
Image Analysis:
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Use the high-content analysis software to identify individual cells and measure the mean fluorescence intensity of CMFDA within each cell at each time point.
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Plot the average fluorescence intensity over time to visualize cell proliferation. A halving of the fluorescence intensity corresponds to one cell division.
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Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the intracellular processing of this compound and its interaction with glutathione, a key cellular antioxidant.
Experimental Workflow for High-Content Cytotoxicity Assay
This diagram outlines the key steps in performing a cytotoxicity assay using this compound in a high-content screening format.
Logical Workflow for Cell Proliferation Analysis
This diagram illustrates the process of analyzing cell proliferation using the dye dilution method with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. preprints.org [preprints.org]
- 3. Evaluation of fluorescent dyes for measuring intracellular glutathione content in primary cultures of human neurons and neuroblastoma SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce background noise in Fluorescein-CM2 imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered during Fluorescein-CM2 (CMFDA) imaging experiments.
Troubleshooting Guide: High Background Noise
High background fluorescence can significantly reduce the signal-to-noise ratio, obscuring the specific signal from your cells of interest. This guide provides a systematic approach to identifying and mitigating the common causes of high background in this compound imaging.
Problem: High fluorescence signal is observed in areas without cells or in negative control samples.
| Potential Cause | Recommended Solution |
| Extracellular Probe Hydrolysis | Residual this compound in the extracellular medium can be hydrolyzed by esterases present in serum or released by cells, leading to background fluorescence.[1] Ensure thorough washing of cells after probe incubation to remove any unbound dye.[2][3] Increase the number and duration of wash steps if necessary.[4] |
| Spontaneous Probe Oxidation | This compound is sensitive to light and can spontaneously oxidize, leading to cell-free fluorescence.[1] Protect the probe stock solution, staining solutions, and experimental plates from light by using aluminum foil or light-blocking plates. Prepare working solutions immediately before use to minimize oxidation. |
| Media Components | Standard cell culture media containing phenol red can contribute to background fluorescence. Riboflavin in some media is also autofluorescent. Switch to a phenol red-free medium or an optically clear buffered saline solution (e.g., HBSS or PBS) for the duration of the experiment. |
| Contaminated Reagents | Microbial contamination in buffers or solutions can be a source of fluorescence. Ensure all buffers and solutions are freshly prepared and sterile. |
Problem: Diffuse, non-specific staining is observed within the cells, making it difficult to distinguish specific structures.
| Potential Cause | Recommended Solution |
| Probe Concentration Too High | Excessive probe concentration can lead to high intracellular background and non-specific staining. Titrate the this compound concentration to determine the optimal level that provides a good signal-to-noise ratio. Start with a lower concentration and incrementally increase it. |
| Inadequate Washing | Insufficient washing after probe incubation will leave unbound fluorescent probes within the sample, contributing to background noise. Increase the number and duration of wash steps with a buffered saline solution like PBS. |
| Non-Specific Binding | The fluorescent probe may bind to unintended targets within the cell. While CMFDA is generally specific, high concentrations can exacerbate this issue. Optimize the probe concentration as described above. |
Problem: High background fluorescence is inherent to the sample or experimental setup.
| Potential Cause | Recommended Solution |
| Autofluorescence | Biological samples naturally contain fluorescent molecules like NADH, flavins, collagen, and elastin that contribute to background noise. Include an unstained control sample (cells treated with all reagents except the fluorescent probe) to assess the level of autofluorescence. If autofluorescence is high, consider using a fluorophore with a different excitation/emission spectrum. |
| Vessel Fluorescence | Plastic-bottom dishes commonly used in cell culture can be highly fluorescent. Switch to glass-bottom dishes or chamber slides for imaging to reduce background from the vessel. |
| Mounting Medium Fluorescence | Some mounting media can be fluorescent. Test the mounting medium alone for fluorescence before use. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound (CMFDA) and how does it become fluorescent?
A1: this compound, also known as CMFDA (5-chloromethylfluorescein diacetate), is a cell-permeable probe. It is initially non-fluorescent and freely crosses the cell membrane. Once inside a viable cell, intracellular esterases cleave the diacetate groups, converting the molecule into a fluorescent form. This fluorescent product then reacts with intracellular thiols, primarily glutathione, via its chloromethyl group, forming a cell-impermeant adduct that is well-retained within the cell.
Caption: Mechanism of this compound (CMFDA) activation in viable cells.
Q2: How should I prepare my this compound working solution?
A2: It is recommended to prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1 to 10 mM. This stock solution should be stored at -20°C or -80°C, protected from light and moisture. Immediately before use, dilute the stock solution to the final working concentration (typically 0.5-25 µM) in a warm, serum-free medium or buffer (e.g., HBSS or PBS). It is crucial to use serum-free medium for dilution as serum can contain esterases that prematurely cleave the dye.
Q3: What are the key steps in a typical this compound staining protocol?
A3: A general protocol for staining adherent cells with this compound is as follows. Optimization of incubation times and concentrations may be required for different cell types.
Caption: Experimental workflow for staining adherent cells with this compound.
Q4: Can I fix the cells after staining with this compound?
A4: Yes, one of the advantages of CMFDA is that its fluorescent signal is retained after fixation with aldehyde-based fixatives. A typical fixation protocol involves using 3.7% formaldehyde in PBS for 15 minutes at room temperature. However, it's important to note that some antigen retrieval methods used in subsequent immunostaining might diminish the CMFDA signal.
Experimental Protocols
Detailed Protocol for this compound Staining of Adherent Cells
This protocol provides a detailed methodology for staining adherent cells with this compound (CMFDA).
Materials:
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This compound (CMFDA)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Adherent cells cultured on glass-bottom dishes or chamber slides
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Serum-free cell culture medium or buffered saline solution (e.g., HBSS or PBS), pre-warmed to 37°C
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Complete cell culture medium, pre-warmed to 37°C
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Fluorescence microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/525 nm)
Procedure:
-
Preparation of Stock Solution:
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Allow the lyophilized this compound to warm to room temperature before opening.
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Prepare a 10 mM stock solution by dissolving the product in anhydrous DMSO.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution:
-
Immediately before use, dilute the 10 mM stock solution to a final working concentration of 0.5-25 µM in pre-warmed (37°C) serum-free medium. The optimal concentration should be determined empirically for your specific cell type and experimental conditions. For short-term staining, a lower concentration (0.5-5 µM) is often sufficient, while long-term tracking may require a higher concentration (5-25 µM).
-
-
Cell Staining:
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Remove the complete culture medium from the cells.
-
Gently wash the cells once with the pre-warmed serum-free medium.
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Add the pre-warmed this compound working solution to the cells, ensuring the entire cell monolayer is covered.
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Incubate the cells for 15-45 minutes at 37°C in a cell culture incubator, protected from light. The optimal incubation time may vary.
-
-
Washing and Recovery:
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Aspirate the this compound working solution.
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Wash the cells 2-3 times with pre-warmed serum-free medium or PBS to thoroughly remove any unbound probe.
-
Add fresh, pre-warmed complete culture medium to the cells.
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Incubate the cells for at least 30 minutes at 37°C to allow for complete enzymatic conversion and covalent binding of the probe within the cells.
-
-
Imaging:
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Image the cells using a fluorescence microscope equipped with a standard fluorescein or FITC filter set (Excitation ~495 nm; Emission ~525 nm).
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal.
-
Data Presentation
Recommended Starting Concentrations for this compound
| Application | Concentration Range | Incubation Time |
| Short-term Staining | 0.5 - 5 µM | 15 - 45 minutes |
| Long-term Cell Tracking | 5 - 25 µM | 15 - 45 minutes |
| General Viability Staining | 1 - 20 µM | 15 - 30 minutes |
Note: The optimal concentration and incubation time are cell-type dependent and should be determined empirically.
References
How to avoid CMFDA precipitation in staining solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell staining with 5-Chloromethylfluorescein diacetate (CMFDA).
Troubleshooting Guide: CMFDA Precipitation in Staining Solution
Precipitation of CMFDA in the staining solution is a common issue that can lead to inconsistent staining, cellular toxicity, and inaccurate experimental results. This guide provides a systematic approach to identifying and resolving the root causes of CMFDA precipitation.
Initial Observation: A visible precipitate, cloudiness, or turbidity is observed in the CMFDA working solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for CMFDA precipitation.
Frequently Asked Questions (FAQs)
Q1: Why did my CMFDA solution precipitate immediately after diluting the DMSO stock in my cell culture medium?
A1: This is a common issue and can be attributed to several factors:
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Presence of Serum: CMFDA should be diluted in a serum-free medium for the staining step.[1][2][3] Esterases present in serum can prematurely cleave the acetate groups on the CMFDA molecule, altering its solubility and preventing efficient cell loading.
-
Low Temperature of Diluent: Diluting the DMSO stock in cold medium can cause the CMFDA to precipitate. It is recommended to pre-warm your serum-free medium or buffer to 37°C before adding the CMFDA stock solution.[1]
-
Inadequate Mixing: CMFDA is hydrophobic and requires thorough mixing to disperse evenly in an aqueous solution. After adding the DMSO stock to the pre-warmed medium, vortex the solution immediately.
-
High Final Concentration: Using a CMFDA concentration that is too high for your specific cell type and application can lead to precipitation. Consider titrating the CMFDA concentration to determine the optimal level that provides bright staining without precipitation. For many applications, a concentration between 0.5 and 25 µM is effective.[4]
Q2: My CMFDA stock solution, which was previously clear, now appears cloudy. What happened?
A2: Cloudiness in the CMFDA stock solution is often due to:
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Water Contamination: CMFDA is sensitive to hydrolysis. The DMSO used to prepare the stock solution must be of high quality and anhydrous. Exposure to moisture can cause the CMFDA to degrade and precipitate.
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Repeated Freeze-Thaw Cycles: Subjecting the stock solution to multiple freeze-thaw cycles can lead to the formation of aggregates and precipitation. It is highly recommended to aliquot the stock solution into single-use volumes upon preparation.
Q3: Can I use PBS to prepare my CMFDA working solution?
A3: While PBS can be used, it is important to ensure it is free of any amines or thiols. For optimal results and to minimize the risk of precipitation, using a serum-free cell culture medium is generally recommended as it provides a more stable environment for the cells during the staining procedure.
Q4: I observed a precipitate in my staining solution. Can I still use it?
A4: It is not recommended to use a staining solution with a visible precipitate. The precipitate consists of insoluble CMFDA aggregates, which will not effectively stain your cells and can be cytotoxic. This will lead to uneven and non-specific staining, and potentially compromise your experimental results. If precipitation is observed, it is best to prepare a fresh working solution. In some instances, gentle heating and/or sonication can be used to help dissolve the precipitate, but this should be done with caution as it may affect the stability of the dye.
Q5: Are there any buffer components I should specifically avoid?
A5: Yes, you should avoid buffers containing amines and thiols, as they can react with the CMFDA molecule.
Quantitative Data: CMFDA Solubility
| Solvent/Solution | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended for stock solution preparation. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.43 mg/mL (3.08 mM) | A clear solution can be achieved with this formulation, which may be useful for in vivo applications or to enhance solubility. |
| 10% DMSO, 90% Corn Oil | ≥ 1.43 mg/mL (3.08 mM) | Another formulation for enhanced solubility. |
Experimental Protocols
Preparation of CMFDA Stock Solution (10 mM)
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Allow the lyophilized CMFDA powder to equilibrate to room temperature before opening the vial.
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Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
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Vortex thoroughly until the CMFDA is completely dissolved.
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Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -20°C or -80°C for long-term storage.
CMFDA Staining of Adherent Cells
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Grow adherent cells to the desired confluency on coverslips or in culture dishes.
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Prepare the CMFDA working solution by diluting the 10 mM DMSO stock solution into pre-warmed (37°C) serum-free medium to the desired final concentration (typically 0.5-25 µM). Vortex the solution immediately after dilution.
-
Remove the culture medium from the cells.
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Add the pre-warmed CMFDA working solution to the cells, ensuring the entire surface is covered.
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Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
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Remove the CMFDA working solution.
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Add fresh, pre-warmed complete culture medium (containing serum) to the cells.
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Incubate for an additional 30 minutes to allow for the enzymatic cleavage of the acetate groups and the reaction of the probe with intracellular thiols.
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Wash the cells with fresh medium or PBS before proceeding with downstream applications such as imaging.
CMFDA Mechanism of Action
The following diagram illustrates the workflow of CMFDA from cell entry to fluorescent labeling.
References
Minimizing phototoxicity during live imaging of CMFDA-labeled cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity during live-cell imaging of CMFDA-labeled cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from cell labeling to image acquisition.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Fluorescent Signal | 1. Suboptimal Dye Concentration: The concentration of CMFDA may be too low for your cell type. 2. Presence of Serum During Staining: Serum esterases can cleave the acetate groups on CMFDA before it enters the cells.[1] 3. Incorrect Filter/Laser Settings: The excitation and emission settings on the microscope may not be optimal for CMFDA. 4. Cell Health Issues: Unhealthy or dying cells may not have active esterases to cleave the dye and activate its fluorescence. | 1. Titrate Dye Concentration: Perform a concentration gradient to determine the optimal CMFDA concentration for your cells. For long-term studies, a range of 5-25 µM is often recommended, while shorter experiments may require 0.5-5 µM.[2][3] 2. Stain in Serum-Free Medium: Always perform the CMFDA staining steps in a serum-free medium to prevent premature dye activation.[1] 3. Verify Microscope Settings: Ensure you are using the appropriate filter set for CMFDA (Excitation: ~492 nm, Emission: ~517 nm). 4. Assess Cell Viability: Check the health of your cells before and after labeling using a viability assay (e.g., Trypan Blue). |
| High Background Fluorescence | 1. Excessive Dye Concentration: Using too much CMFDA can lead to non-specific staining and high background. 2. Inadequate Washing: Residual, unbound dye in the medium will contribute to background fluorescence. | 1. Optimize Dye Concentration: Use the lowest concentration of CMFDA that provides a sufficient signal-to-noise ratio. 2. Thorough Washing: After staining, wash the cells thoroughly with a fresh, pre-warmed medium or buffer to remove any unbound dye. |
| Rapid Photobleaching | 1. High Excitation Light Intensity: Excessive laser power or illumination intensity is a primary cause of photobleaching. 2. Long Exposure Times: Prolonged exposure of the cells to the excitation light will accelerate fluorophore destruction. 3. Reactive Oxygen Species (ROS): The interaction of excitation light with the fluorophore and cellular components generates ROS, which can, in turn, destroy the fluorophore.[4] | 1. Reduce Excitation Intensity: Use the lowest possible laser power that allows for adequate signal detection. For confocal microscopy, starting with low laser power (e.g., 1-5%) is advisable. 2. Minimize Exposure Time: Use the shortest possible exposure time that provides a good signal-to-noise ratio. 3. Use Antifade Reagents: Supplement your imaging medium with antioxidants like ascorbic acid or Trolox to quench ROS. |
| Signs of Phototoxicity (e.g., cell blebbing, apoptosis, altered motility) | 1. High Cumulative Light Dose: The total amount of light exposure over the course of the experiment is too high. 2. Use of Short Wavelengths: Shorter wavelength light (e.g., UV, blue) is more energetic and generally more damaging to cells. 3. "Illumination Overhead": The sample is being illuminated even when the camera is not acquiring an image, a common issue with mechanical shutters. | 1. Optimize Imaging Parameters: Reduce laser power, shorten exposure times, and increase the interval between image acquisitions. 2. Choose Longer Wavelength Dyes (if possible): For multi-color experiments, consider using red or far-red dyes for other markers to minimize phototoxicity. 3. Use TTL Triggering: If your microscope is equipped with a fast-switching LED light source, use transistor-transistor logic (TTL) triggering to synchronize illumination with camera exposure, eliminating illumination overhead. |
Frequently Asked Questions (FAQs)
Q1: What is CMFDA and how does it work for live-cell tracking?
A1: CMFDA (5-Chloromethylfluorescein diacetate) is a fluorescent dye used for long-term tracking of live cells. It is a cell-permeant molecule that is initially colorless and non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, primarily on glutathione and proteins. This process renders the molecule fluorescent and cell-impermeant, allowing it to be retained in the cytoplasm for extended periods and passed on to daughter cells upon division.
Q2: What are the early signs of phototoxicity in CMFDA-labeled cells?
A2: Early indicators of phototoxicity can be subtle and precede obvious signs of cell death. These include changes in cell morphology (e.g., membrane blebbing, vacuole formation), alterations in cellular dynamics (e.g., slowing of the cell cycle, changes in mitochondrial membrane potential), and abnormal cell behavior (e.g., altered migration patterns).
Q3: How can I optimize my imaging settings on a confocal microscope for CMFDA?
A3: For confocal microscopy, it is crucial to minimize the laser power and exposure time. Start with the lowest laser power setting (e.g., 1-2%) and gradually increase it until you get a satisfactory signal. Use a high-quality, high numerical aperture (NA) objective to collect as much light as possible. If your signal is still weak, you can increase the detector gain or use frame averaging, but be mindful that the latter increases the total light exposure.
Q4: Can I fix CMFDA-labeled cells for later analysis?
A4: Yes, the fluorescent signal of CMFDA is retained after fixation with formaldehyde-based fixatives. This allows for subsequent immunocytochemistry or other fixed-cell analyses.
Q5: Are there any alternatives to CMFDA for long-term cell tracking with potentially lower phototoxicity?
A5: Yes, several alternatives are available. CellTrace™ dyes, such as CellTrace™ Violet and CellTrace™ Far Red, are amine-reactive probes that also covalently label intracellular proteins and are available in different colors, allowing for multiplexing and the use of longer, less phototoxic wavelengths. Fluorescent proteins (e.g., GFP, RFP) expressed by the cells are another excellent option for long-term tracking with generally lower phototoxicity compared to some chemical dyes.
Data Presentation
Table 1: Spectral Properties of CMFDA
| Property | Wavelength (nm) |
| Excitation Maximum | ~492 |
| Emission Maximum | ~517 |
Note: Spectral properties can vary slightly depending on the cellular environment.
Table 2: Comparison of Common Long-Term Cell Tracers
| Tracer | Mechanism | Excitation/Emission (nm) | Relative Photostability | Toxicity | Fixable |
| CMFDA | Thiol-reactive | ~492 / 517 | Moderate | Low at optimal concentrations | Yes |
| CFSE | Amine-reactive | ~492 / 517 | Moderate | Can be toxic at higher concentrations | Yes |
| CellTrace™ Violet | Amine-reactive | ~405 / 450 | High | Low | Yes |
| CellTrace™ Far Red | Amine-reactive | ~630 / 660 | High | Low | Yes |
| GFP (e.g., EGFP) | Genetically encoded | ~488 / 507 | Varies by variant | Very Low | Yes |
Note: Photostability and toxicity are relative and can be cell-type and application-dependent.
Experimental Protocols
Protocol 1: CMFDA Labeling of Adherent Cells
-
Cell Preparation: Culture cells on glass-bottom dishes or coverslips to the desired confluency.
-
Prepare CMFDA Working Solution:
-
Allow the lyophilized CMFDA to equilibrate to room temperature.
-
Prepare a 10 mM stock solution in high-quality, anhydrous DMSO.
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Dilute the stock solution in pre-warmed, serum-free medium to the final working concentration (typically 1-10 µM). Vortex briefly to mix.
-
-
Staining:
-
Aspirate the culture medium from the cells.
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Wash the cells once with pre-warmed, serum-free medium.
-
Add the CMFDA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Post-Staining Incubation:
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Remove the CMFDA-containing medium.
-
Add fresh, pre-warmed, complete culture medium (containing serum).
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Incubate for another 30 minutes at 37°C to allow for complete modification of the dye.
-
-
Washing and Imaging:
-
Wash the cells twice with pre-warmed imaging medium (e.g., phenol red-free medium with HEPES).
-
The cells are now ready for live imaging.
-
Protocol 2: Preparation of Antioxidant-Supplemented Imaging Medium
-
Prepare Stock Solutions:
-
Ascorbic Acid (Vitamin C): Prepare a 100 mM stock solution in sterile water. Filter-sterilize and store in small aliquots at -20°C, protected from light.
-
Trolox (water-soluble Vitamin E analog): Prepare a 100 mM stock solution in DMSO. Store in small aliquots at -20°C.
-
-
Supplement Imaging Medium:
-
On the day of the experiment, thaw the stock solutions.
-
Add ascorbic acid to your pre-warmed imaging medium to a final concentration of 200-500 µM.
-
Optionally, also add Trolox to a final concentration of 200-500 µM.
-
Mix gently and use for your live-cell imaging experiment.
-
Protocol 3: Assessing Phototoxicity with a ROS-Sensitive Probe
This protocol uses a probe like CellROX® Green to detect reactive oxygen species (ROS) as an indicator of phototoxicity.
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Cell Preparation: Culture and label your cells with CMFDA as described in Protocol 1.
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Prepare for Imaging: Place the dish on the microscope stage and set up your desired imaging parameters (laser power, exposure time, time-lapse settings).
-
Add ROS Probe:
-
Add a ROS-sensitive probe (e.g., CellROX® Green at a final concentration of 5 µM) to the imaging medium.
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Incubate for 30 minutes at 37°C.
-
-
Image Acquisition:
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Acquire images in both the CMFDA channel and the ROS probe channel.
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Run your time-lapse imaging experiment as planned.
-
-
Analysis:
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Quantify the fluorescence intensity of the ROS probe over time in the illuminated cells. An increase in the ROS signal indicates the induction of oxidative stress, a hallmark of phototoxicity.
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Compare the ROS signal in the imaged cells to cells in a region of the same dish that were not exposed to the imaging light (control).
-
Visualizations
References
Addressing uneven or heterogeneous CMFDA staining in cell populations
This guide provides troubleshooting advice and answers to frequently asked questions regarding uneven or heterogeneous CMFDA staining in cell populations.
Frequently Asked Questions (FAQs)
Q1: Why do I see a wide distribution of fluorescence intensity in my cell population after CMFDA staining?
Uneven or heterogeneous CMFDA staining can arise from several biological and technical factors. The staining intensity is dependent on enzymatic activity within viable cells, and as such, variations in cell health, metabolic activity, and cell cycle stage can all contribute to a heterogeneous result. Additionally, technical aspects of the staining protocol, such as the dye concentration and incubation time, can significantly impact the uniformity of staining.
Q2: How does cell health affect CMFDA staining?
CMFDA is a viability stain that requires cleavage by intracellular esterases to become fluorescent. Healthy, metabolically active cells will exhibit bright staining, while apoptotic or necrotic cells may show diminished or no fluorescence due to compromised membrane integrity and reduced enzymatic activity. Therefore, a population with a mix of healthy and unhealthy cells will naturally display heterogeneous staining.
Q3: Can the cell cycle stage of a cell influence its CMFDA fluorescence intensity?
Yes, the cell cycle can influence CMFDA staining. Cellular processes that vary with the cell cycle, such as metabolic activity and protein expression (including esterases and thiol-containing proteins), can lead to differential uptake and retention of the CMFDA dye. For instance, cells in different phases of the cell cycle may have varying levels of esterase activity, resulting in different levels of fluorescence.
Q4: What are efflux pumps and how do they contribute to staining variability?
Efflux pumps are transmembrane proteins that can actively transport substances, including fluorescent dyes, out of the cell. Some cell types express high levels of efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), which can lead to the removal of the CMFDA dye and result in weaker fluorescence.[1][2] The activity of these pumps can vary between individual cells, contributing to a heterogeneous staining pattern.
Q5: Why is it critical to perform CMFDA staining in serum-free media?
Serum contains esterases that can prematurely cleave the diacetate group from CMFDA outside of the cells. This prevents the non-fluorescent molecule from diffusing across the cell membrane, leading to a significant reduction in staining efficiency and a weak or absent signal.
Troubleshooting Guide
Below is a table summarizing common issues encountered during CMFDA staining and their potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Staining performed in the presence of serum. | Always perform the initial staining incubation in serum-free media.[3] |
| Inadequate dye concentration. | Increase the CMFDA concentration. Titrate the concentration to find the optimal level for your cell type (see protocol section for starting ranges). | |
| Insufficient incubation time. | Increase the incubation time to allow for adequate dye uptake and enzymatic conversion. | |
| Poor cell health. | Ensure you are using a healthy, viable cell population. Consider using a viability dye to exclude dead cells from your analysis. | |
| High Background Fluorescence | Incomplete removal of unbound dye. | Extend the number and duration of wash steps after staining to ensure all excess dye is removed. |
| High dye concentration. | While a higher concentration can improve a weak signal, an excessively high concentration can lead to non-specific binding and high background. Optimize the concentration through titration. | |
| Heterogeneous/Uneven Staining | Mixed population of healthy and unhealthy cells. | Use a viability marker to gate on only the live cell population during analysis. |
| Cell cycle-dependent variations. | Synchronize the cell population if uniform staining is critical for your experiment. | |
| Efflux pump activity. | If efflux is suspected, consider using an inhibitor of the relevant ABC transporter, though this may impact cell physiology. | |
| Cell clumping. | Ensure a single-cell suspension before and during staining to allow for uniform access of the dye to all cells. |
Experimental Protocols
CMFDA Staining Protocol for Suspension Cells
-
Cell Preparation: Harvest cells by centrifugation and wash once with pre-warmed, serum-free medium or PBS.
-
Cell Count and Resuspension: Count the cells and resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add the desired final concentration of CMFDA to the cell suspension. For short-term tracking (up to 3 days), a concentration of 0.5-5 µM is recommended. For long-term tracking, a concentration of 5-25 µM may be necessary.[4][5]
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing: After incubation, pellet the cells by centrifugation and remove the staining solution.
-
Final Resuspension: Resuspend the cells in fresh, pre-warmed, complete medium (containing serum).
-
Analysis: The cells are now ready for analysis by flow cytometry or fluorescence microscopy.
CMFDA Staining Protocol for Adherent Cells
-
Cell Preparation: Grow adherent cells to the desired confluency in a culture vessel.
-
Washing: Gently aspirate the culture medium and wash the cells once with pre-warmed, serum-free medium or PBS.
-
Staining: Add the pre-warmed CMFDA staining solution (at the desired final concentration in serum-free medium) to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with pre-warmed, complete medium.
-
Final Incubation: Add fresh, pre-warmed, complete medium to the cells and incubate for at least 30 minutes to allow for complete modification of the dye.
-
Analysis: The cells are now ready for analysis.
Visualizations
CMFDA Staining Mechanism
Caption: Mechanism of CMFDA staining within a live cell.
Troubleshooting Workflow for Uneven CMFDA Staining
Caption: A logical workflow for troubleshooting uneven CMFDA staining.
References
- 1. Sensitive and Specific Fluorescent Probes for Functional Analysis of the Three Major Types of Mammalian ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: CMFDA Signal Integrity After Aldehyde-Based Fixation
Welcome to the technical support center for troubleshooting CMFDA (5-chloromethylfluorescein diacetate) signal quenching after aldehyde-based fixation. This guide is designed for researchers, scientists, and drug development professionals to help navigate common issues and ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is CMFDA and how does it work?
CMFDA, also known as CellTracker™ Green CMFDA, is a fluorescent probe used for long-term cell tracking.[1][2][3][4][5] It is a non-fluorescent molecule that can freely pass through the membranes of living cells. Once inside the cell, intracellular esterases cleave the acetate groups, producing a fluorescent compound. This fluorescent product then reacts with thiol-containing molecules, such as glutathione (GSH), via a glutathione S-transferase-mediated reaction. This reaction creates a cell-impermeant fluorescent adduct that is well-retained within the cell for extended periods, even through several cell divisions, and is not transferred to adjacent cells.
Q2: Can I fix cells after staining with CMFDA?
Yes, a key advantage of CMFDA is that the resulting fluorescent adduct is fixable with aldehyde-based fixatives like formaldehyde and glutaraldehyde. This allows for long-term storage of labeled cells and compatibility with subsequent immunocytochemistry or other multiplexing applications.
Q3: Why does my CMFDA signal decrease after fixation with formaldehyde or paraformaldehyde (PFA)?
Signal quenching of the CMFDA-glutathione adduct by aldehyde-based fixatives is a common issue. The primary reason for this is the chemical reaction between formaldehyde and the thiol group of glutathione. Formaldehyde can react with the free amine and thiol groups on the glutathione molecule that is conjugated to the CMFDA fluorophore. This interaction can alter the chemical structure of the adduct and lead to a reduction in its fluorescence quantum yield. Additionally, prolonged or high-concentration aldehyde fixation can increase cellular autofluorescence, which can obscure the specific CMFDA signal.
Q4: Are there alternative fixation methods to PFA that are more compatible with CMFDA?
Yes, alternative fixation methods can be employed, though each has its own advantages and disadvantages. Methanol or acetone fixation are common alternatives. These organic solvents work by dehydrating the cells and precipitating proteins, which can preserve antigenicity for subsequent antibody staining. However, they can also alter cell morphology and may not be suitable for all applications. A sequential fixation using PFA followed by methanol is another option that is sometimes used. It is crucial to empirically test different fixation methods to determine the optimal conditions for your specific cell type and experimental goals.
Troubleshooting Guide
Issue 1: Significant loss of CMFDA fluorescence after PFA fixation.
Possible Cause:
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High PFA concentration: Standard 4% PFA can be too harsh and cause significant quenching of the CMFDA signal.
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Prolonged fixation time: Leaving cells in PFA for extended periods (e.g., overnight) can lead to increased signal loss and higher autofluorescence.
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Suboptimal PFA quality: Old or improperly stored PFA can degrade, leading to inconsistent fixation and potential fluorescence quenching.
Troubleshooting Steps:
-
Reduce PFA Concentration: Try lowering the PFA concentration to 1% - 2%. This can often preserve the CMFDA signal more effectively while still providing adequate fixation.
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Shorten Fixation Time: Limit the fixation time to 10-15 minutes at room temperature. For many cell types, this is sufficient for cross-linking while minimizing fluorescence loss.
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Use Fresh PFA: Always use freshly prepared paraformaldehyde solution from high-quality, methanol-free powder.
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Optimize Temperature: Perform fixation at room temperature or on ice. Lower temperatures can sometimes reduce the rate of quenching reactions.
Issue 2: High background fluorescence after fixation.
Possible Cause:
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Aldehyde-induced autofluorescence: Formaldehyde and glutaraldehyde are known to increase autofluorescence in cells.
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Excess unbound dye: Insufficient washing after CMFDA staining can leave unbound dye that contributes to background noise.
Troubleshooting Steps:
-
Quenching Autofluorescence: After fixation, wash the cells with a quenching solution such as 0.1 M glycine or sodium borohydride in PBS for 10-15 minutes at room temperature.
-
Thorough Washing: Ensure complete removal of unbound CMFDA by washing the cells thoroughly with PBS or a balanced salt solution after the initial staining and before fixation.
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Use a Different Fixative: Consider switching to a methanol-based fixation protocol, which generally induces less autofluorescence than aldehydes.
Issue 3: CMFDA signal is lost after permeabilization.
Possible Cause:
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Harsh permeabilization reagent: Strong detergents like Triton X-100 can extract the CMFDA-glutathione adduct from the cytoplasm, especially if fixation was incomplete.
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Inadequate fixation: If the CMFDA-adduct is not sufficiently cross-linked to the cellular matrix, it can be washed out during permeabilization.
Troubleshooting Steps:
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Use a Milder Detergent: Switch to a milder permeabilization agent like saponin or digitonin, which are known to be less disruptive to cellular components.
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Optimize Fixation: Ensure that the fixation step is adequate before proceeding to permeabilization. You may need to slightly increase the PFA concentration or fixation time if you are experiencing signal loss after permeabilization.
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Sequential Fixation/Permeabilization: A protocol involving PFA fixation followed by a brief permeabilization with cold methanol can sometimes offer a good balance between signal retention and antibody access.
Data Summary
The following table provides a qualitative comparison of expected CMFDA signal retention and impact on cell morphology with different fixation methods. The actual quantitative loss will vary depending on cell type, staining intensity, and specific protocol variations.
| Fixation Method | PFA Concentration / Time | Expected CMFDA Signal Retention | Cell Morphology Preservation | Notes |
| Paraformaldehyde (PFA) | 4% / 15-20 min | Moderate to Low | Excellent | Standard protocol, but often causes significant signal quenching. |
| Paraformaldehyde (PFA) | 1% - 2% / 10-15 min | High to Moderate | Very Good | Recommended starting point to minimize quenching. |
| Methanol | 100% (ice-cold) / 5-10 min | High | Fair to Good | Good for preserving some epitopes, but can alter cell structure. |
| Acetone | 100% (ice-cold) / 5-10 min | High | Fair | Similar to methanol, can cause cell shrinkage. |
| PFA followed by Methanol | 2% PFA (10 min) -> 90% Methanol (5 min) | Moderate | Good | A combination approach that can balance signal retention and permeabilization. |
Experimental Protocols
Protocol 1: CMFDA Staining of Live Cells
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Prepare CMFDA Working Solution: Dilute the CMFDA stock solution in serum-free medium to a final working concentration of 0.5–25 µM. The optimal concentration should be determined empirically for your cell type.
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Cell Staining:
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For adherent cells, remove the culture medium and add the pre-warmed CMFDA working solution.
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For suspension cells, pellet the cells and resuspend them in the pre-warmed CMFDA working solution.
-
-
Incubation: Incubate the cells for 15–45 minutes at 37°C.
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Wash: Remove the CMFDA working solution and replace it with fresh, pre-warmed, complete culture medium.
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Recovery: Incubate the cells for another 30 minutes at 37°C to allow for the cleavage of acetate groups and the reaction with intracellular thiols.
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Final Wash: Wash the cells twice with PBS. The cells are now ready for fixation or live-cell imaging.
Protocol 2: Optimized PFA Fixation for CMFDA Signal Retention
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Stain Cells: Stain cells with CMFDA according to Protocol 1.
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Fixation:
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Prepare a fresh solution of 1% - 2% paraformaldehyde in PBS (pH 7.4).
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For adherent cells, add the PFA solution to the culture vessel.
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For suspension cells, pellet the cells and resuspend them in the PFA solution.
-
-
Incubation: Incubate for 10-15 minutes at room temperature.
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Wash: Wash the cells three times with PBS.
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(Optional) Quenching: If high autofluorescence is an issue, incubate the cells in 0.1 M glycine in PBS for 10 minutes at room temperature, followed by three washes with PBS.
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Proceed to Next Step: The fixed cells can now be stored at 4°C (protected from light) or used for subsequent permeabilization and immunostaining.
Protocol 3: Methanol Fixation
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Stain Cells: Stain cells with CMFDA according to Protocol 1.
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Fixation:
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For adherent cells, add ice-cold 100% methanol to the culture vessel.
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For suspension cells, pellet the cells and resuspend them in ice-cold 100% methanol.
-
-
Incubation: Incubate for 5-10 minutes at -20°C.
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Wash: Wash the cells three times with PBS.
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Proceed to Next Step: The fixed and permeabilized cells are ready for immunostaining. Note that this method also permeabilizes the cells.
Visualizations
Caption: Experimental workflow for CMFDA staining followed by fixation.
Caption: Proposed mechanism of CMFDA signal quenching by formaldehyde.
Caption: Decision-making flowchart for troubleshooting CMFDA signal loss.
References
Technical Support Center: CMFDA Staining and Serum Esterases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with 5-chloromethylfluorescein diacetate (CMFDA) staining, particularly concerning the impact of serum esterases on staining efficiency.
Troubleshooting Guides
This section offers solutions to common problems encountered during CMFDA staining experiments.
Issue 1: Weak or No Fluorescent Signal
Question: I have stained my cells with CMFDA, but I am observing a very weak or no fluorescent signal. What could be the cause?
Answer:
A weak or absent fluorescent signal is a common issue and can be attributed to several factors. The most frequent cause is the premature cleavage of the CMFDA molecule by esterases present in serum-containing media.
Troubleshooting Steps:
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Serum-Free Staining: Ensure that the entire staining procedure, from dye loading to the final wash, is performed in serum-free medium.[1][2] Serum contains esterases that can hydrolyze the diacetate groups of CMFDA extracellularly, preventing the non-fluorescent molecule from crossing the cell membrane.[1]
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Optimize Dye Concentration: The optimal CMFDA concentration can vary between cell types. Perform a concentration titration to determine the ideal concentration for your specific cells. A typical starting range is 1-5 µM.
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Increase Incubation Time: If the signal remains weak with an optimized concentration, try increasing the incubation time. Allow for 30-60 minutes of incubation at 37°C to ensure sufficient uptake and intracellular cleavage of the dye.
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Check Cell Viability: CMFDA requires active intracellular esterases for fluorescence. Ensure that the cells are viable and healthy before and during the staining procedure.
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Proper Dye Handling: CMFDA is susceptible to hydrolysis. Prepare fresh working solutions from a DMSO stock for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[3]
Issue 2: High Background Fluorescence
Question: My CMFDA-stained cells show high background fluorescence, making it difficult to distinguish true signal from noise. How can I reduce the background?
Answer:
High background fluorescence can be caused by residual extracellular dye or non-specific binding.
Troubleshooting Steps:
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Thorough Washing: After incubation with CMFDA, it is crucial to wash the cells thoroughly with serum-free medium or phosphate-buffered saline (PBS) to remove any unbound dye. Perform at least two to three washes.
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Use of a "Stop" Solution: After the initial washes, you can incubate the cells in a medium containing 10% heat-inactivated fetal bovine serum (FBS) for a short period (e.g., 10-15 minutes). The proteins in the serum can help quench any remaining extracellular reactive dye.
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Optimize Dye Concentration: Using a CMFDA concentration that is too high can lead to increased background. Refer to the troubleshooting steps for weak signal to optimize the dye concentration.
Issue 3: Inconsistent Staining Within a Cell Population
Question: I am observing heterogeneous CMFDA staining in my cell population, with some cells brightly stained and others dimly stained. What could be causing this?
Answer:
Inconsistent staining can be a result of variations in cell health, metabolic activity, or dye accessibility.
Troubleshooting Steps:
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Ensure a Single-Cell Suspension: For suspension cells, ensure that the cells are in a single-cell suspension before adding the CMFDA working solution. Cell clumps can prevent uniform access of the dye to all cells.
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Cell Health and Metabolic State: The level of intracellular esterase activity can vary depending on the cell cycle stage and overall health. Ensure that you are using a healthy, actively growing cell culture.
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Uniform Dye Distribution: When adding the CMFDA working solution to your cells, mix gently but thoroughly to ensure a uniform distribution of the dye.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use serum-free medium during CMFDA staining?
A1: Serum contains a variety of esterases that can cleave the diacetate groups from the CMFDA molecule before it enters the cell.[1] This premature, extracellular hydrolysis renders the CMFDA molecule fluorescent but membrane-impermeant, thus preventing it from staining the cell's cytoplasm and leading to a failed staining experiment.
Q2: Can I use heat-inactivated serum in my staining buffer?
A2: While heat inactivation (typically 30 minutes at 56°C) can reduce the activity of some serum components like complement, it may not completely inactivate all esterases. Therefore, for optimal CMFDA staining, it is strongly recommended to perform the staining in a completely serum-free medium. After the staining and washing steps are complete, you can return the cells to a medium containing heat-inactivated serum.
Q3: Are there any alternatives to avoiding serum during staining?
A3: While avoiding serum is the most effective method, the use of broad-spectrum esterase inhibitors in your staining medium could be a potential alternative. These cocktails can help to reduce the activity of serum esterases. However, this approach needs to be validated for your specific cell type and experimental conditions to ensure it does not affect cell viability or the staining process itself.
Q4: How does CMFDA remain inside the cell after staining?
A4: Once inside the cell, intracellular esterases cleave the diacetate groups, making the CMFDA molecule fluorescent. Subsequently, the chloromethyl group of the activated CMFDA reacts with intracellular thiol-containing molecules, such as glutathione, forming a covalent bond. This covalent attachment ensures the long-term retention of the fluorescent probe within the cell and its progeny.
Q5: Can I fix my cells after CMFDA staining?
A5: Yes, CMFDA-stained cells can be fixed with common aldehyde-based fixatives like formaldehyde or glutaraldehyde. This allows for subsequent immunocytochemistry or other downstream applications.
Data Presentation
Table 1: Impact of Serum on CMFDA Staining Efficiency
This table summarizes the expected impact of different serum concentrations on the efficiency of CMFDA staining, as measured by the percentage of stained cells and the mean fluorescence intensity (MFI).
| Serum Concentration (%) | Heat Inactivation | Expected Percentage of Stained Cells (%) | Expected Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | N/A | > 95% | 10,000 |
| 1 | No | 40-60% | 4,500 |
| 1 | Yes | 60-80% | 6,200 |
| 5 | No | 10-20% | 1,200 |
| 5 | Yes | 30-50% | 3,100 |
| 10 | No | < 5% | < 500 |
| 10 | Yes | 15-25% | 1,500 |
Note: The data presented in this table are representative and may vary depending on the cell type, serum lot, and experimental conditions.
Experimental Protocols
Protocol 1: Standard CMFDA Staining in Serum-Free Medium
This protocol describes the standard method for staining either suspension or adherent cells with CMFDA in a serum-free environment.
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Prepare CMFDA Stock Solution: Dissolve CMFDA in high-quality, anhydrous DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light and moisture.
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Prepare CMFDA Working Solution: Immediately before use, dilute the 10 mM stock solution to a final working concentration of 1-5 µM in pre-warmed (37°C) serum-free medium or PBS.
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Cell Preparation:
-
Suspension Cells: Centrifuge the cells and resuspend the pellet in the pre-warmed CMFDA working solution at a density of 1 x 10^6 cells/mL.
-
Adherent Cells: Remove the culture medium from the cells and gently add the pre-warmed CMFDA working solution to cover the cell monolayer.
-
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a humidified incubator.
-
Washing:
-
Suspension Cells: Centrifuge the cells and discard the supernatant. Resuspend the cell pellet in fresh, pre-warmed serum-free medium or PBS. Repeat the wash step two more times.
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Adherent Cells: Gently aspirate the CMFDA working solution and wash the cells three times with pre-warmed serum-free medium or PBS.
-
-
Final Resuspension/Culture: After the final wash, resuspend the cells or add the appropriate culture medium (which can now contain serum) for your downstream application.
-
Analysis: Analyze the stained cells by fluorescence microscopy or flow cytometry using the appropriate filter sets for fluorescein (Excitation/Emission: ~492/517 nm).
Protocol 2: Evaluating the Impact of Serum on CMFDA Staining
This protocol provides a method to quantitatively assess the effect of serum on CMFDA staining efficiency for your specific cell type.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will allow for analysis by flow cytometry or fluorescence microscopy.
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Prepare Staining Media: Prepare the following staining media:
-
Serum-Free Medium (Control)
-
Medium with 1% FBS (non-heat-inactivated)
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Medium with 1% Heat-Inactivated FBS
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Medium with 5% FBS (non-heat-inactivated)
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Medium with 5% Heat-Inactivated FBS
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Medium with 10% FBS (non-heat-inactivated)
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Medium with 10% Heat-Inactivated FBS
-
-
Prepare CMFDA Working Solutions: For each of the above media, prepare a CMFDA working solution at your optimized concentration.
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Staining: Remove the existing culture medium from the cells and add the different CMFDA working solutions to the respective wells.
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Incubation and Washing: Follow steps 4 and 5 from Protocol 1.
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Analysis: Analyze the cells from each condition by flow cytometry to determine the percentage of stained cells and the mean fluorescence intensity.
Visualizations
References
How to interpret CMFDA staining artifacts in microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve common artifacts encountered during CMFDA (5-chloromethylfluorescein diacetate) staining in microscopy.
Frequently Asked Questions (FAQs)
Q1: What is CMFDA and how does it work?
A1: CMFDA, also known as CellTracker™ Green, is a fluorescent probe used for long-term cell tracing in live cells.[1] It is a non-fluorescent and cell-permeable compound.[1][2] Once inside a living cell, intracellular enzymes called esterases cleave off the acetate groups, rendering the molecule fluorescent.[1][2] The probe's chloromethyl group then reacts with thiol-containing proteins and peptides, forming covalent bonds that ensure the fluorescent product is well-retained within the cell and can be passed on to daughter cells for several generations. This mechanism makes it ideal for tracking cell movements, proliferation, and migration.
Q2: What are the most common artifacts observed with CMFDA staining?
A2: Common artifacts include:
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No or Weak Signal: Cells do not show the expected green fluorescence.
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High Background Fluorescence: The area surrounding the cells shows fluorescence, reducing the signal-to-noise ratio.
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Uneven or Patchy Staining: Fluorescence intensity is not uniform across the cell population or within individual cells.
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Punctate (Dot-like) Staining: The fluorescence is concentrated in small, bright dots within the cytoplasm instead of being diffuse.
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Cell Toxicity or Altered Physiology: Staining appears successful, but cell health, viability, or behavior is compromised.
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Signal Loss After Fixation/Permeabilization: The fluorescent signal diminishes or disappears after treating the cells with fixatives or detergents.
Q3: My cells show very weak or no fluorescence. What went wrong?
A3: A weak or absent signal is a common issue. A primary cause is the presence of serum in the staining medium. Serum contains esterases that can prematurely cleave the CMFDA molecule outside the cells, preventing it from crossing the cell membrane. Other potential causes include using a dye concentration that is too low or an incubation time that is too short. It's also possible that the specific cell type has low intracellular esterase or glutathione S-transferase activity, which is required to activate and retain the dye.
Q4: I'm seeing a lot of background fluorescence. How can I reduce it?
A4: High background fluorescence is often due to inadequate washing after the staining step. If unbound dye is not thoroughly removed, it can adhere to the coverslip or extracellular matrix, creating a fluorescent haze. Ensure you perform several gentle washes with fresh, pre-warmed medium or buffer after incubation. Another possibility is spectral bleedthrough from other fluorophores if you are performing a multiplexing experiment.
Q5: Why is the staining in my cells patchy or uneven?
A5: Uneven staining can result from several factors. Cells that are not in a healthy physiological state may not take up or process the dye efficiently. Inadequate permeabilization (if used in a combined protocol) or uneven distribution of the dye in the working solution can also lead to patchy results. Ensure cells are healthy and the dye working solution is well-mixed before adding it to the cells.
Q6: Can CMFDA staining affect the cells I'm studying?
A6: While CMFDA is designed to be non-toxic at optimal working concentrations, high concentrations can impact normal cellular physiology. For example, peripheral blood lymphocytes have been shown to respond normally to stimuli when treated with up to 1 µM of the dye, but not at concentrations above 5 µM. It has also been reported that CMFDA can alter the mechanical properties of cells, potentially by incorporating into the lipid membrane. To minimize potential artifacts, it is crucial to use the lowest possible dye concentration that provides a sufficient signal for your experiment.
Q7: Is the CMFDA signal retained after fixing the cells?
A7: Yes, the CMFDA signal is fixable with aldehyde-based fixatives like formaldehyde. The dye covalently binds to intracellular proteins, allowing it to be retained. However, some signal decrease may occur, as dye molecules attached to smaller, soluble metabolites like glutathione can leak out of the cell following permeabilization with detergents.
Troubleshooting Guide
Below is a summary of common issues, their probable causes, and recommended solutions for CMFDA staining.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No or Weak Signal | Staining performed in the presence of serum. | Always stain cells in serum-free medium. You can return cells to serum-containing medium after the staining and washing steps are complete. |
| Dye concentration is too low or incubation time is too short. | Increase the dye concentration and/or extend the incubation time. Test a range of concentrations (e.g., 0.5 µM to 25 µM) to find the optimal condition for your cell type. | |
| Poor cell health or low metabolic activity. | Ensure cells are healthy and actively growing before staining. CMFDA requires active esterases for fluorescence. | |
| Certain cell types, like some algae with resistant cell walls, stain poorly. | For cell types known to be difficult to stain, consider alternative tracking dyes. | |
| High Background | Inadequate washing after staining. | Increase the number and duration of wash steps with fresh, pre-warmed media or buffer after removing the dye solution. |
| Spectral bleedthrough from other fluorescent channels. | Image single-color controls to check for bleedthrough. If present, reduce dye concentration or choose dyes with more separated spectra. | |
| Uneven/Patchy Staining | Non-uniform exposure of cells to the dye. | Ensure the working solution is thoroughly mixed and evenly distributed over the cells. Gently agitate during incubation if necessary. |
| Sub-optimal cell health in the population. | Use a healthy, homogenous cell population for staining. | |
| Dye precipitation. | Ensure the DMSO stock solution is fully dissolved and properly diluted in the serum-free medium. Prepare the working solution fresh before use. | |
| Cell Death or Stress | Dye concentration is too high (overloading). | Titrate the dye concentration to the lowest effective level. Long-term experiments may require higher initial concentrations, but this should be optimized. |
| Phototoxicity from excessive light exposure during imaging. | Minimize the light intensity and exposure time during microscopy. Use fluorophores with longer wavelengths if possible, as they are less energetic. | |
| Signal Loss After Fixation | Dye leakage during permeabilization. | While the protein-bound dye is fixable, smaller dye-metabolite conjugates can be lost. If significant signal loss occurs, minimize exposure to detergents or consider imaging before permeabilization. |
| Dye efflux from cells over time. | Some cell types can actively pump out cytoplasmic dyes. CMFDA is designed for better retention, but if efflux is suspected, consider lipophilic membrane dyes for long-term tracking. |
Quantitative Data Summary
The optimal parameters for CMFDA staining can vary by cell type and experimental goal. The following table provides a general guide based on manufacturer recommendations and literature.
| Parameter | Recommended Range | Application | Notes |
| Stock Solution Concentration | 10 mM | General Use | Dissolve lyophilized product in high-quality, anhydrous DMSO. Store aliquots at ≤ -20°C, protected from light and repeated freeze-thaw cycles. |
| Working Concentration | 0.5 - 5 µM | Short-term experiments (e.g., viability assays, migration studies < 3 days). | Always titrate to find the lowest effective concentration to minimize potential artifacts and cytotoxicity. |
| 5 - 25 µM | Long-term experiments (> 3 days) or for rapidly dividing cells. | Higher concentrations may be needed to ensure the signal is retained over multiple cell divisions. | |
| Incubation Time | 15 - 45 minutes | General Use | Incubate at 37°C under appropriate growth conditions. |
| Incubation Medium | Serum-Free Medium or Buffer (e.g., HBSS) | Staining Step | The presence of serum can cause premature cleavage of the dye, preventing cell entry. |
| Fluorescence Retention | At least 72 hours | Cell Tracking | Retention can vary depending on the cell type and proliferation rate. |
Experimental Protocols
Protocol 1: Staining Adherent Cells
-
Prepare Solutions:
-
Allow the vial of lyophilized CMFDA and a tube of high-quality, anhydrous DMSO to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the CMFDA in DMSO.
-
Prepare a fresh working solution by diluting the 10 mM stock solution to the desired final concentration (e.g., 0.5-25 µM) in serum-free medium. Vortex to mix thoroughly.
-
Pre-warm the working solution to 37°C.
-
-
Cell Staining:
-
Grow adherent cells on coverslips or in culture dishes to the desired confluency.
-
Aspirate the culture medium from the cells.
-
Gently add the pre-warmed CMFDA working solution to cover the cells.
-
Incubate for 15-45 minutes at 37°C.
-
-
Wash and Recover:
-
Remove the CMFDA working solution.
-
Add fresh, pre-warmed complete culture medium (can contain serum).
-
Some protocols recommend an additional 30-minute incubation at 37°C to allow for complete modification of the dye.
-
Wash the cells 2-3 times with pre-warmed medium or PBS to remove any residual unbound dye.
-
-
Imaging:
-
Cells are now ready for live-cell imaging or fixation for subsequent analysis. CMFDA has excitation/emission maxima of approximately 485/514 nm.
-
Protocol 2: Staining Suspension Cells
-
Prepare Solutions:
-
Follow Step 1 from the adherent cell protocol.
-
-
Cell Staining:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes) and aspirate the supernatant.
-
Gently resuspend the cell pellet in the pre-warmed CMFDA working solution.
-
Incubate for 15-45 minutes at 37°C, potentially with gentle agitation.
-
-
Wash and Recover:
-
Centrifuge the cells to pellet them and remove the CMFDA working solution.
-
Resuspend the cells in fresh, pre-warmed complete culture medium.
-
Wash the cells by repeating the centrifugation and resuspension step 2-3 times.
-
-
Imaging:
-
Resuspend the final cell pellet in the desired medium for analysis by flow cytometry or fluorescence microscopy.
-
Visual Guides
Caption: Workflow for CMFDA staining with key points where artifacts can be introduced.
Caption: A decision tree to diagnose and solve common CMFDA staining problems.
References
Validation & Comparative
A Head-to-Head Battle of Fluorescent Tracers: CMFDA vs. CFSE for Cell Proliferation and Division Tracking
For researchers, scientists, and drug development professionals navigating the complexities of cell proliferation and division tracking, the choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. Among the most established and widely utilized green fluorescent probes are 5-chloromethylfluorescein diacetate (CMFDA) and carboxyfluorescein diacetate succinimidyl ester (CFSE). This guide provides an objective, data-driven comparison of these two dyes to aid in the selection of the optimal tool for your research needs.
Both CMFDA and CFSE are cell-permeable compounds that become fluorescent upon entering viable cells. Inside the cell, intracellular esterases cleave the acetate groups, rendering the molecules fluorescent and membrane-impermeant.[1][2][3] This initial activation is a hallmark of live-cell staining, as non-viable cells with compromised membranes and inactive esterases will not retain the dye and remain non-fluorescent.[1] The key distinction between these dyes lies in their subsequent intracellular targets and retention mechanisms, which influences their performance in long-term studies.
Mechanism of Action and Retention
CMFDA (CellTracker™ Green CMFDA) belongs to the chloromethyl family of dyes.[3] After enzymatic activation, its chloromethyl group reacts with intracellular thiol-containing proteins, forming stable thioether adducts. This covalent binding ensures the fluorescent probe is well-retained within the cytoplasm and is passed on to daughter cells upon division.
CFSE (Carboxyfluorescein diacetate, succinimidyl ester) , on the other hand, utilizes a succinimidyl ester moiety to covalently bind to primary amine groups on intracellular proteins, such as lysine residues. This stable linkage also ensures long-term retention and equal distribution to progeny.
The differing binding targets—thiols for CMFDA and amines for CFSE—can have implications for cellular function and dye retention depending on the cell type and experimental conditions.
Performance Characteristics: A Comparative Overview
To facilitate a direct comparison, the key performance characteristics of CMFDA and CFSE are summarized in the table below.
| Feature | CMFDA | CFSE |
| Excitation Max | ~492 nm | ~494-498 nm |
| Emission Max | ~517 nm | ~517-521 nm |
| Intracellular Target | Thiol-containing proteins | Amine-containing proteins (e.g., lysine) |
| Toxicity | Generally considered less toxic than CFSE | Can induce growth arrest and apoptosis at higher concentrations |
| Dye Leakage | Can be extruded from highly metabolic cells | Generally well-retained, but some nonspecific cell-to-cell transfer has been reported |
| Fixability | Yes, with aldehyde-based fixatives | Yes, with aldehyde-based fixatives |
| Typical Working Conc. | 0.5-25 µM | 0.5-5 µM |
Experimental Considerations and Data
While both dyes are effective for tracking cell division, their potential for cytotoxicity is a critical factor. Studies have shown that CFSE can be toxic to cells, particularly at higher concentrations, potentially impacting cell viability and proliferation rates. CMFDA is often considered a less toxic alternative. However, it's crucial to titrate the optimal, lowest effective concentration for each cell type and experimental setup to minimize any adverse effects on cellular physiology.
Another important consideration is dye retention. While both dyes are designed for long-term tracking, some studies have indicated that CMFDA may be more prone to extrusion from highly metabolic cells, such as Jurkat cells, when compared to other dyes. Conversely, while CFSE is generally well-retained, instances of nonspecific dye transfer between adjacent cells have been noted, which could potentially reduce the resolution between cell generations.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the staining workflow and the distinct mechanisms of action for CMFDA and CFSE.
Detailed Experimental Protocols
Below are representative protocols for staining suspension cells with CMFDA and CFSE. Note that optimal conditions, particularly dye concentration and incubation time, should be determined empirically for each cell type.
CMFDA Staining Protocol (Suspension Cells)
-
Cell Preparation: Harvest cells by centrifugation and aspirate the supernatant. Resuspend the cell pellet gently in pre-warmed (37°C) serum-free medium or PBS.
-
Staining: Add the CMFDA working solution (typically 0.5-25 µM) to the cell suspension.
-
Incubation: Incubate the cells for 15–45 minutes at 37°C under normal growth conditions.
-
Washing: Centrifuge the cells to pellet them and remove the staining solution.
-
Post-Incubation: Resuspend the cells in fresh, pre-warmed complete culture medium and incubate for an additional 30 minutes to allow for complete modification of the probe.
-
Final Wash: Wash the cells once more with complete medium before proceeding with the experiment.
CFSE Staining Protocol (Suspension Cells)
-
Cell Preparation: Prepare a single-cell suspension in PBS or HBSS containing 0.1% BSA at a concentration of 1 x 10^6 to 5 x 10^7 cells/mL.
-
Staining Solution: Prepare a 2x working solution of CFSE in the same buffer.
-
Staining: Add an equal volume of the 2x CFSE solution to the cell suspension (final concentration typically 0.5 to 5 µM). Mix gently and incubate for 5 to 10 minutes at 37°C.
-
Quenching: Immediately fill the tube with complete culture medium (containing FBS) to quench the reaction and centrifuge.
-
Washing: Wash the cells two times with complete culture medium at room temperature.
-
Post-Incubation: Incubate the cells at 37°C for 5 minutes to allow any free, unreacted dye to diffuse out.
-
Final Wash: Perform a final wash with complete culture medium and resuspend the cells for your application.
Conclusion
Both CMFDA and CFSE are powerful tools for tracking cell proliferation and division. The choice between them will depend on the specific requirements of the experiment and the cell type being studied.
-
CFSE is a well-established dye with a vast body of literature supporting its use. However, its potential for cytotoxicity necessitates careful optimization of the staining concentration.
-
CMFDA offers a potentially less toxic alternative, which may be advantageous for sensitive cell types or long-term studies. However, its retention in highly metabolic cells should be considered.
For any proliferation study, it is highly recommended to perform initial optimization experiments to determine the ideal dye concentration that provides bright, uniform staining with minimal impact on cell health and proliferation. By carefully considering the properties and protocols outlined in this guide, researchers can confidently select the appropriate fluorescent tracer to achieve robust and reliable data in their cell proliferation and division tracking experiments.
References
A Head-to-Head Comparison: CellTracker Green CMFDA vs. Calcein AM for Assessing Cell Viability
Researchers and drug development professionals frequently face the critical task of accurately assessing cell viability. Two of the most common fluorescent probes for this purpose are CellTracker Green CMFDA and Calcein AM. While both dyes effectively stain live cells green, their underlying mechanisms, retention times, and suitability for different experimental designs vary significantly. This guide provides an objective comparison to aid in the selection of the most appropriate reagent for your research needs.
Mechanism of Action: A Tale of Two Chemistries
Both CellTracker Green CMFDA and Calcein AM are cell-permeant esters that are initially non-fluorescent. Their fluorescence is activated by the enzymatic activity of intracellular esterases, a hallmark of metabolically active, live cells.
Calcein AM is a straightforward viability indicator. Once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting the molecule into the highly fluorescent and membrane-impermeant calcein.[1][2][3][4][5] This cleaved form is well-retained within the cytoplasm of healthy cells for short-term studies.
CellTracker Green CMFDA (5-chloromethylfluorescein diacetate) employs a two-step mechanism. Similar to Calcein AM, it is first cleaved by intracellular esterases to become fluorescent. However, it also contains a chloromethyl moiety that covalently reacts with intracellular thiol-containing components, such as glutathione. This covalent bonding anchors the dye within the cell, leading to significantly longer retention.
Performance Comparison: Retention, Fixability, and Applications
The key differentiator between these two probes lies in their retention within the cell population over time.
| Feature | CellTracker Green CMFDA | Calcein AM |
| Retention Time | Long-term (> 72 hours, through 3-6 generations) | Short-term (minutes to a few hours) |
| Mechanism of Retention | Covalent binding to intracellular thiols | Trapped in the cytoplasm due to increased hydrophilicity |
| Fixability | Yes, with aldehyde-based fixatives | No, the dye is lost upon fixation |
| Primary Application | Long-term cell tracking, migration, and proliferation studies | Short-term cell viability and cytotoxicity assays |
| Potential for Efflux | Low | High, can be actively pumped out by some cell types |
Experimental Protocols: A Side-by-Side Look
While specific concentrations and incubation times should be optimized for your cell type, the following provides a general overview of the experimental workflow for each dye.
| Step | CellTracker Green CMFDA | Calcein AM |
| Stock Solution | 10 mM in anhydrous DMSO | 1-5 mM in anhydrous DMSO |
| Working Concentration | 0.5-25 µM in serum-free medium | 1-10 µM in buffer or serum-free medium |
| Incubation Time | 15-45 minutes at 37°C | 15-60 minutes at 37°C or room temperature |
| Post-Staining Wash | Replace with fresh, pre-warmed medium and incubate for another 30 minutes. Then wash with PBS. | Wash twice with PBS or an appropriate buffer. |
| Imaging | Fluorescence microscope with standard FITC filter sets (Ex/Em: ~492/517 nm) | Fluorescence microscope with standard FITC filter sets (Ex/Em: ~494/517 nm) |
Visualizing the Workflow
References
A Head-to-Head Comparison: Fluorescein-CM2 vs. Lipophilic Dyes for In Vivo Cell Tracking
For researchers, scientists, and drug development professionals, the ability to accurately track cells in vivo is paramount to understanding disease progression, evaluating therapeutic efficacy, and unraveling complex biological processes. The choice of fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two popular classes of cell tracking dyes: the intracellular esterase-activated dye, Fluorescein-CM2 (also known as CMFDA), and the family of lipophilic membrane dyes, exemplified by the PKH series.
This comparison guide synthesizes experimental data to evaluate these dyes based on their mechanism of action, labeling efficiency, dye retention, potential for cytotoxicity, and overall performance in in vivo applications.
Mechanism of Action: A Tale of Two Cellular Compartments
The fundamental difference between this compound and lipophilic dyes lies in their labeling strategy. This compound targets the cytoplasm, while lipophilic dyes integrate into the cell membrane.
This compound (CMFDA) is a non-fluorescent compound that readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. The reactive chloromethyl group then forms a covalent bond with intracellular thiols, primarily glutathione, effectively trapping the fluorescent dye within the cytoplasm.[1][2][3]
Lipophilic Dyes (PKH series) possess long aliphatic tails that intercalate into the lipid bilayer of the cell membrane.[4][5] This process is rapid and stable, resulting in bright and uniform membrane labeling. Different PKH dyes, such as PKH26 and PKH67, offer varying fluorescence emission spectra and in vivo persistence.
Performance Comparison: A Data-Driven Analysis
The ideal cell tracking dye should exhibit bright and stable fluorescence over long periods, have minimal impact on cell viability and function, and not transfer to non-labeled cells. The following tables summarize the available quantitative data comparing this compound and PKH dyes.
| Parameter | This compound (CMFDA) | Lipophilic Dyes (PKH) | References |
| Primary Cellular Target | Cytoplasm (via thiol conjugation) | Cell Membrane (lipid intercalation) | |
| Labeling Time | 15-45 minutes | 1-5 minutes | |
| Fixability | Yes (aldehyde-based fixatives) | Generally not recommended, can be variable | |
| Primary Advantages | Covalent labeling, fixable | Bright initial fluorescence, long in vivo persistence | |
| Primary Disadvantages | Poor retention in highly metabolic cells, potential to alter cell mechanics | Can form aggregates, potential for cell-to-cell transfer |
Table 1: General Characteristics of this compound and Lipophilic Dyes
| Cell Type | Dye | Initial Labeling Efficiency | Cell Viability Post-Labeling | References |
| Rat Mesenchymal Stem Cells | PKH67 | 99.3 ± 1.6% | 91 ± 3.8% | |
| Human Preadipocytes | PKH26 | Not specified | 80-95% | |
| Human Preadipocytes | CM-DiI (lipophilic) | Not specified | 30-55% | |
| Human Preadipocytes | CFSE (cytoplasmic) | Not specified | 10-45% | |
| Human Hematopoietic KG1a cells | PKH26 (5 µM) | Not specified | >95% (without light exposure) |
Table 2: Labeling Efficiency and Cytotoxicity
| Study Context | Dye | Dye Retention | References |
| Jurkat cells (highly metabolic) | CMFDA | ~20% after 4 hours | |
| Jurkat cells (highly metabolic) | Lipophilic dyes (e.g., PKH analogs) | Significantly better than CMFDA | |
| Endothelial cells in vivo | PKH26 | 8% of label remaining after 60 days | |
| Human hepatic progenitors in vivo | DiD (lipophilic) | Detectable fluorescence for up to 80 days | |
| General | PKH26 | In vivo half-life >100 days | |
| General | PKH67 | In vivo half-life of 10-12 days |
Table 3: Dye Retention in vitro and in vivo
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable cell tracking studies. Below are representative protocols for labeling cells with this compound and PKH dyes for in vivo applications.
This compound (CMFDA) Labeling Protocol for In Vivo Tracking
This protocol is adapted from manufacturer's recommendations and common laboratory practices.
Materials:
-
This compound (CMFDA) dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Serum-free culture medium or Phosphate-Buffered Saline (PBS)
-
Complete culture medium containing serum
-
Cells of interest
Procedure:
-
Prepare a 10 mM CMFDA stock solution: Dissolve the lyophilized CMFDA in anhydrous DMSO.
-
Prepare a working solution: Dilute the stock solution to a final working concentration of 5-25 µM in serum-free medium. The optimal concentration should be determined for each cell type and application.
-
Cell Preparation:
-
Suspension cells: Centrifuge the cells and resuspend the pellet in the pre-warmed CMFDA working solution at a concentration of 1 x 10^6 cells/mL.
-
Adherent cells: Remove the culture medium and add the pre-warmed CMFDA working solution to the culture vessel.
-
-
Incubation: Incubate the cells for 15-45 minutes at 37°C.
-
Washing:
-
Suspension cells: Centrifuge the cells, remove the labeling solution, and resuspend the cell pellet in pre-warmed complete culture medium. Repeat the wash step at least twice.
-
Adherent cells: Remove the labeling solution and wash the cells with pre-warmed complete culture medium at least twice.
-
-
Resuspension for Injection: Resuspend the final cell pellet in a suitable vehicle for in vivo injection (e.g., sterile PBS).
PKH Dye Labeling Protocol for In Vivo Tracking
This protocol is based on the general membrane labeling procedure provided by the manufacturer and established methods.
Materials:
-
PKH dye kit (e.g., PKH26 or PKH67) containing the dye and Diluent C
-
Fetal Bovine Serum (FBS) or other protein-containing solution
-
Serum-free culture medium or PBS
-
Cells of interest
Procedure:
-
Cell Preparation: Harvest and wash the cells once with serum-free medium to remove any residual serum proteins. Resuspend the cells in Diluent C at a concentration of 2 x 10^7 cells/mL (2x cell suspension).
-
Prepare 2x Dye Solution: Immediately before use, dilute the PKH dye in Diluent C to a 2x working concentration (e.g., for a final concentration of 2 µM, prepare a 4 µM solution).
-
Labeling: Rapidly add the 2x cell suspension to an equal volume of the 2x dye solution and immediately mix by pipetting. Incubate for 1-5 minutes at room temperature.
-
Stop Staining: Add an equal volume of serum (e.g., FBS) to the cell-dye mixture and incubate for 1 minute to stop the labeling reaction.
-
Washing: Dilute the cell suspension with an equal volume of complete culture medium and centrifuge. Wash the cell pellet at least three times with complete culture medium to remove unbound dye.
-
Resuspension for Injection: Resuspend the final cell pellet in a suitable vehicle for in vivo injection.
Visualizing the Process: Labeling Workflows and Mechanisms
To further clarify the labeling processes, the following diagrams were generated using Graphviz.
Concluding Remarks and Recommendations
The choice between this compound and lipophilic dyes like the PKH series is highly dependent on the specific experimental goals and the biological system under investigation.
This compound (CMFDA) is a suitable option for shorter-term in vivo studies, particularly when fixation and subsequent histological analysis are required. Its covalent cytoplasmic labeling provides a stable signal within individual non-dividing cells. However, researchers should be cautious of its potential for poor retention in highly metabolic or rapidly dividing cells and its reported effects on cell mechanics, which could influence cell behavior in vivo.
Lipophilic dyes (PKH series) excel in long-term in vivo cell tracking studies due to their exceptional brightness and prolonged retention in the cell membrane. They are generally considered to have low cytotoxicity. However, the potential for dye aggregation and cell-to-cell transfer must be carefully controlled and accounted for in experimental design and data interpretation. The use of appropriate controls, such as injecting dye-labeled dead cells, is recommended to assess the degree of passive dye transfer.
For long-term tracking of cell fate and migration in vivo, PKH dyes, particularly PKH26, appear to be the more robust option based on available data on dye retention. For studies requiring subsequent fixation and detailed immunohistochemical analysis, This compound offers a distinct advantage .
Ultimately, the optimal dye choice requires careful consideration of the experimental timeline, the cell type being used, and the specific biological questions being addressed. Pilot studies to assess dye retention, cytotoxicity, and potential effects on cell function for the specific cell type of interest are strongly recommended before embarking on large-scale in vivo experiments.
References
- 1. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell tracing dyes significantly change single cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. PKH and CellVue® Claret Fluorescent Cell Linker Dyes [sigmaaldrich.com]
Validating CMFDA for Quantitative Analysis of Cell Migration: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of cell migration, the choice of fluorescent probe is a critical determinant of experimental success and data reliability. This guide provides a comprehensive comparison of CellTracker™ Green CMFDA (5-chloromethylfluorescein diacetate) with other common fluorescent dyes, supported by experimental data, to validate its use in quantitative cell migration assays.
Principle of CMFDA and Comparison with Alternatives
CMFDA is a cell-permeant dye that becomes fluorescent upon entering viable cells. Once inside, intracellular esterases cleave the acetate groups, and the chloromethyl group reacts with intracellular thiols, creating a fluorescent conjugate that is well-retained in cells with intact cell membranes.[1] This covalent binding minimizes dye leakage, a crucial factor for long-term studies and accurate quantification.[1]
Comparison with Calcein-AM and BCECF-AM:
-
Calcein-AM and BCECF-AM are also non-fluorescent and cell-permeant, relying on intracellular esterase activity to become fluorescent. However, unlike CMFDA, they are not covalently bound within the cell and can be actively extruded by cells, particularly those with high metabolic activity or expressing ATP-binding cassette (ABC) transporters.[2] This leakage can lead to an underestimation of migrating cells and an increase in background fluorescence.
Quantitative Data Presentation
The following tables summarize key quantitative data comparing the performance of CMFDA and other fluorescent dyes in the context of cell migration assays.
Dye Retention in Jurkat Cells
Poor dye retention can significantly compromise the accuracy of quantitative cell migration assays by reducing the signal from migrated cells and increasing background fluorescence from leaked dye.
| Fluorescent Dye | Mean Dye Retention after 4 hours (%) |
| CMFDA | ~20% |
| Calcein-AM | ~20% |
| Vybrant CFDA | ~20% |
Data from a study on dye retention in Jurkat cells. It is important to note that while CMFDA's retention is comparable to other cytoplasmic dyes in this specific cell line over a 4-hour period, its covalent binding mechanism is generally considered superior for longer-term assays.[2]
Impact on Cellular Mechanics
The process of labeling cells with fluorescent dyes can potentially alter their physiological properties, including their mechanical stiffness, which may in turn affect their migratory capacity.
| Fluorescent Dye (5 µM) | Increase in Membrane Young's Modulus (Em) | Increase in Cytoskeleton Young's Modulus (Ec) |
| CMFDA | 4-7 times | 1-3 times |
| Calcein Green AM | 6.3-7.8 times | 2.3-3.4 times |
| CFDA-SE | 3.7-4.6 times | 3.1-3.3 times |
Data from a study on the impact of cell-tracing dyes on the mechanical properties of MDA-MB-468 breast cancer cells.[1] This data suggests that while all tested dyes increase cell stiffness, CMFDA has a comparatively lower impact on the cytoskeleton.
Experimental Protocols
This section provides a detailed methodology for a typical quantitative transwell cell migration assay using CMFDA.
Transwell Cell Migration Assay Protocol
-
Cell Preparation and Labeling:
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.
-
Add CMFDA to a final concentration of 1-10 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation and resuspend in fresh, pre-warmed serum-free medium.
-
Incubate for a further 30 minutes at 37°C to allow for complete de-esterification and covalent binding.
-
Wash the cells twice with serum-free medium to remove any residual dye.
-
Resuspend the final cell pellet in serum-free medium.
-
-
Transwell Assay Setup:
-
Pre-hydrate the transwell inserts (e.g., 8 µm pore size) in serum-free medium for at least 30 minutes at 37°C.
-
Add the chemoattractant to the lower chamber of the transwell plate.
-
Add the CMFDA-labeled cell suspension to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration appropriate for the cell type and chemoattractant (typically 4-24 hours).
-
-
Quantification of Migration:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Wash the membrane with PBS.
-
Quantify the migrated cells by measuring the fluorescence intensity using a fluorescence plate reader or by imaging the membrane with a fluorescence microscope and counting the cells.
-
Mandatory Visualizations
CMFDA Staining and Retention Mechanism
Caption: Mechanism of CMFDA activation and retention in viable cells.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for a quantitative transwell cell migration assay.
Rho GTPase Signaling Pathway in Cell Migration
Caption: Simplified Rho GTPase signaling pathway in cell migration.
References
A Comparative Guide to Intracellular pH Measurement: BCECF vs. CMFDA
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular pH (pHi) is crucial for understanding a multitude of cellular processes, from enzyme kinetics and signal transduction to drug efficacy and apoptosis. Fluorescent probes are indispensable tools for these measurements, offering high sensitivity and spatiotemporal resolution. Among the available probes, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) has long been the gold standard for ratiometric pHi measurements. This guide provides a detailed comparison of BCECF with another commonly used fluorescent probe, 5-chloromethylfluorescein diacetate (CMFDA), clarifying their distinct applications and suitability for pH sensing.
While both are fluorescein-based dyes, their mechanisms of action and primary applications differ significantly. BCECF is a true ratiometric pH indicator, whereas CMFDA is principally a long-term cell tracer. This guide will objectively compare the performance of both probes, supported by their photophysical properties and detailed experimental protocols for pHi measurement using the ratiometric standard, BCECF.
Performance Comparison: BCECF vs. CMFDA
The selection of a fluorescent probe is dictated by the experimental question. For quantitative, real-time measurement of pHi, a ratiometric indicator like BCECF is essential. For long-term cell tracking, a probe with excellent retention like CMFDA is required. The following table summarizes the key performance parameters of BCECF and CMFDA.
| Parameter | BCECF | CMFDA (CellTracker™ Green) |
| Primary Application | Ratiometric Intracellular pH Measurement | Long-term Cell Tracing |
| Ratiometric Method | Dual-Excitation | Not Applicable |
| pKa | ~6.98[1][2] | Not Applicable |
| Optimal pH Range | ~6.5 - 7.5[3] | Stable fluorescence at physiological pH[4][5] |
| Excitation Wavelengths | pH-sensitive: ~490 nm; Isosbestic: ~440 nm | ~492 nm (after hydrolysis) |
| Emission Wavelength | ~535 nm | ~517 nm (after hydrolysis) |
| Cellular Retention | Good, due to multiple negative charges at neutral pH | Excellent, covalent binding to intracellular thiols |
| Loading Mechanism | Cell-permeant AM ester (BCECF-AM) is hydrolyzed by intracellular esterases. | Cell-permeant CMFDA is hydrolyzed by intracellular esterases and then reacts with thiols. |
| Phototoxicity | Can be high with intense or prolonged illumination. | Generally low at working concentrations. |
| Signal-to-Noise Ratio | Can be low due to weak absorption at the isosbestic point. | Generally high for cell tracing applications. |
The Principle of Ratiometric pH Measurement with BCECF
BCECF's utility as a pH indicator stems from the pH-dependent shift in its fluorescence excitation spectrum. While the emission peak remains constant at approximately 535 nm, the excitation profile changes significantly with pH. The protonated form of BCECF is maximally excited at ~440 nm, while the deprotonated form is maximally excited at ~490 nm. Crucially, there is an isosbestic point at ~440 nm where the excitation is independent of pH. By calculating the ratio of the fluorescence intensity emitted when exciting at the pH-sensitive wavelength (~490 nm) to that at the pH-insensitive isosbestic point (~440 nm), a quantitative measure of intracellular pH can be obtained that is independent of dye concentration, cell path length, and photobleaching.
Principle of ratiometric pH measurement using BCECF.
Why CMFDA is Not Suited for Ratiometric pH Measurements
CMFDA is designed for long-term cell tracking. Its cell-permeant form readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, and the molecule reacts with intracellular thiols, primarily glutathione, via a glutathione-S-transferase-mediated reaction. This covalent binding ensures that the fluorescent product is well-retained within the cell for extended periods, even through cell division, and is not transferred to adjacent cells.
The fluorescence of the hydrolyzed and thiol-conjugated CMFDA is bright and stable at physiological pH. However, its fluorescence spectrum does not exhibit a significant, predictable shift with changes in pH that would allow for ratiometric analysis. Therefore, while it is an excellent tool for cell tracing, it is not an appropriate probe for quantitative pH measurements.
Experimental Protocol: Ratiometric Intracellular pH Measurement with BCECF-AM
This protocol provides a general guideline for loading cultured mammalian cells with the acetoxymethyl (AM) ester of BCECF (BCECF-AM) and performing ratiometric pHi measurements.
Materials:
-
BCECF-AM (cell-permeant form)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
HEPES-buffered saline (HBS) or other appropriate physiological buffer (pH 7.4)
-
Cultured mammalian cells on coverslips or in a multi-well plate
-
Fluorescence microscope or plate reader equipped with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~535 nm.
-
Calibration buffers of known pH containing a protonophore (e.g., nigericin) and high potassium concentration.
Procedure:
-
Preparation of BCECF-AM Stock Solution: Prepare a 1 mM stock solution of BCECF-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Loading:
-
Grow cells to the desired confluency on coverslips or in a suitable imaging plate.
-
Prepare a loading solution by diluting the BCECF-AM stock solution to a final concentration of 1-5 µM in HBS.
-
Remove the culture medium from the cells and wash once with HBS.
-
Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
De-esterification: After loading, wash the cells three times with fresh HBS to remove extracellular dye. Incubate the cells in HBS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Ratiometric Measurement:
-
Mount the coverslip on the microscope stage or place the plate in the plate reader.
-
Acquire fluorescence images or readings by alternating the excitation between ~490 nm and ~440 nm, while collecting the emission at ~535 nm.
-
The ratio of the fluorescence intensity at the 490 nm excitation to the 440 nm excitation is then calculated for the region of interest.
-
-
In Situ Calibration:
-
To convert the fluorescence ratio to an absolute pH value, a calibration curve must be generated.
-
Expose the loaded cells to a series of calibration buffers with known pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0). These buffers should contain a high concentration of K+ (to clamp the membrane potential) and an ionophore such as nigericin (10 µM) to equilibrate the intracellular and extracellular pH.
-
Measure the fluorescence ratio at each pH value and plot the ratio against the pH to generate a calibration curve.
-
The pHi of the experimental cells can then be determined by interpolating their fluorescence ratio on the calibration curve.
-
Experimental workflow for intracellular pH measurement.
Conclusion
References
A Comparative Guide to the Cytotoxicity of CMFDA and Other Vital Dyes for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate vital dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of the cytotoxicity of 5-chloromethylfluorescein diacetate (CMFDA) with other commonly used vital dyes, supported by experimental data and detailed protocols.
The ideal vital dye should effectively stain the desired cellular components without altering cellular functions or viability. However, the very nature of these dyes, which interact with cellular structures and processes, means that some level of cytotoxicity is often an inherent characteristic. Understanding the cytotoxic profile of a dye is therefore paramount for accurate data interpretation.
Overview of CMFDA and Alternative Vital Dyes
CMFDA (CellTracker™ Green CMFDA) is a widely used long-term cell tracing dye. Its mechanism relies on passive diffusion into the cell, where intracellular esterases cleave the acetate groups, rendering the molecule fluorescent. Subsequently, its chloromethyl group reacts with intracellular thiols, primarily glutathione (GSH), forming a membrane-impermeant fluorescent conjugate that is retained within the cell for extended periods.
This guide compares CMFDA to three other commonly used vital dyes with distinct mechanisms of action:
-
Calcein-AM: A popular indicator of cell viability, Calcein-AM is also a non-fluorescent, cell-permeant compound that is cleaved by intracellular esterases in live cells to produce the fluorescent molecule calcein. Unlike CMFDA, Calcein-AM does not covalently bind to intracellular components, making it a short-term viability indicator.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. PI is membrane-impermeant and therefore only enters cells with compromised cell membranes, making it a common marker for identifying dead cells in a population.
-
Trypan Blue: A cell membrane exclusion dye. Similar to PI, it can only be taken up by cells with compromised membranes. Dead cells are stained blue, while live cells with intact membranes exclude the dye and remain unstained.
Comparative Cytotoxicity Data
Direct, quantitative comparisons of the cytotoxicity of these dyes are not abundant in the literature, as their primary applications differ. However, available data suggests that the long-term retention mechanism of CMFDA may contribute to a higher cytotoxic potential compared to short-term or exclusion dyes.
| Dye | Cell Type | Exposure Time | Key Cytotoxicity Findings | Reference |
| CMFDA | Human Bone Marrow-Derived Mesenchymal Stem Cells (hBM-MSC) | 2 and 7 days | Significantly lower viability (88.0% and 89.5%) compared to control (95.75% and 93.3%). Morphological changes, reduced metabolic activity, and decreased proliferation rate observed. | [1] |
| Calcein-AM | Human Tumor Cell Lines | 30 minutes | Highly cytotoxic at concentrations of 0.1-1 µg/ml, even after short-term exposure. | |
| Trypan Blue | Murine Hybridoma Cells | Not specified | Can overestimate cell viability, particularly in aging cultures. | [2] |
| Propidium Iodide | Not applicable | Not applicable | Generally considered to have low cytotoxicity as it is excluded by live cells. |
Experimental Protocols
Detailed methodologies for assessing the cytotoxicity of these vital dyes are crucial for reproducible and reliable results.
CMFDA Cytotoxicity Assessment (based on long-term viability)
This protocol is adapted from studies observing the long-term effects of CMFDA labeling on cell health.
1. Cell Preparation:
-
Culture cells to the desired confluency in appropriate sterile culture vessels.
2. CMFDA Staining:
-
Prepare a stock solution of CMFDA in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in serum-free medium to the desired working concentration (typically 0.5-25 µM). For long-term tracking, concentrations of 5-25 µM are often used, while for shorter experiments, 0.5-5 µM may be sufficient.
-
Remove the culture medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).
-
Add the CMFDA working solution to the cells and incubate for 15-45 minutes at 37°C.
-
Remove the loading solution and replace it with fresh, pre-warmed complete culture medium.
-
Incubate for another 30 minutes at 37°C to allow for complete modification of the dye.
3. Cytotoxicity Measurement:
-
At various time points post-staining (e.g., 24, 48, 72 hours), assess cell viability using a secondary method that does not rely on esterase activity or membrane integrity alone, such as an ATP-based assay (e.g., CellTiter-Glo®) or by counting viable cells using an exclusion dye like Trypan Blue on a parallel set of flasks.
-
Simultaneously, observe cell morphology using phase-contrast microscopy for any signs of cellular stress, such as rounding, detachment, or blebbing.
Calcein-AM Cytotoxicity Assay (Release Method)
This protocol measures the release of calcein from dead cells as an indicator of cytotoxicity.
1. Target Cell Labeling:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Add Calcein-AM to a final concentration of 15 µM.
-
Incubate for 30 minutes at 37°C with occasional shaking.
-
Wash the cells twice with complete medium and resuspend at the desired concentration for the assay.
2. Cytotoxicity Assay:
-
Plate the labeled target cells in a 96-well plate.
-
Add effector cells or the test compound at various concentrations.
-
For controls, include wells with target cells only (spontaneous release) and target cells lysed with a detergent like Triton™ X-100 (maximum release).
-
Incubate the plate for the desired period (e.g., 4 hours) at 37°C.
-
Centrifuge the plate and transfer the supernatant to a new black 96-well plate.
-
Measure the fluorescence of the released calcein in the supernatant using a fluorescence plate reader with excitation at ~485 nm and emission at ~520 nm.
3. Calculation of Cytotoxicity:
-
Percent cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
Propidium Iodide (PI) Staining for Cell Viability
This protocol is for assessing the percentage of dead cells in a population using flow cytometry.
1. Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
2. PI Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of PI staining solution (e.g., 50 µg/mL in PBS).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry. PI has an excitation maximum at 535 nm and an emission maximum at 617 nm when bound to DNA.
-
The percentage of PI-positive cells represents the percentage of dead cells in the population.
Trypan Blue Exclusion Assay
This is a classic and straightforward method for assessing cell viability.
1. Cell Suspension Preparation:
-
Obtain a single-cell suspension of your cells.
2. Staining:
-
Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).
-
Allow the mixture to incubate for 1-2 minutes at room temperature.
3. Cell Counting:
-
Load the cell suspension into a hemocytometer.
-
Using a light microscope, count the number of viable (unstained, bright) cells and non-viable (blue) cells in the designated squares of the hemocytometer.
4. Calculation of Viability:
-
Percent viability = (Number of viable cells / Total number of cells) x 100.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of CMFDA is likely linked to its primary mechanism of action: the conjugation with intracellular glutathione (GSH).
CMFDA and Glutathione Depletion
Glutathione is a critical antioxidant and plays a vital role in maintaining cellular redox balance and protecting cells from oxidative stress. The reaction of CMFDA with GSH is catalyzed by glutathione S-transferases (GSTs). Depletion of the intracellular GSH pool can lead to a state of oxidative stress, which in turn can trigger various cell death pathways.
Caption: CMFDA's interaction with glutathione can lead to its depletion, potentially inducing oxidative stress and apoptosis.
Depletion of glutathione can disrupt the cellular redox environment, leading to the accumulation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can activate signaling cascades that lead to programmed cell death (apoptosis).
Experimental Workflow for Comparative Cytotoxicity Assessment
A robust experimental design is essential for a fair comparison of the cytotoxicity of different vital dyes.
Caption: A workflow for the comparative assessment of vital dye cytotoxicity.
Conclusion
The choice of a vital dye should be carefully considered based on the experimental requirements and the potential for cytotoxic effects.
-
CMFDA is an effective long-term cell tracker, but its potential for cytotoxicity, particularly in sensitive cell types or long-term studies, should be acknowledged and controlled for. Its mechanism of action via glutathione conjugation makes it a potential source of cellular stress.
-
Calcein-AM is a reliable indicator of short-term viability with generally low cytotoxicity at appropriate concentrations, though some studies have shown it can be cytotoxic at higher concentrations.
-
Propidium Iodide and Trypan Blue are excellent for identifying dead cells and are generally considered non-toxic to live cells as they are excluded from them. However, Trypan Blue may overestimate viability in some contexts.
For experiments where cell health and function are paramount, especially over extended periods, it is crucial to perform preliminary studies to determine the optimal, non-toxic concentration of the chosen dye for the specific cell type and experimental conditions. This guide provides a framework for making an informed decision and for designing experiments to assess the cytotoxic potential of vital dyes.
References
Correlating CMFDA Fluorescence with GFP Expression: A Comparative Guide for Dual-Labeled Cell Analysis
For researchers, scientists, and drug development professionals, understanding the relationship between a cell tracking dye and an expressed fluorescent protein is crucial for accurate data interpretation in various applications, including cell proliferation, migration, and co-culture studies. This guide provides a comprehensive comparison of 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CMFDA) and its alternatives for tracking Green Fluorescent Protein (GFP)-expressing cells. We present available experimental data, detailed protocols, and visual workflows to aid in experimental design and analysis.
Introduction to Dual-Labeling with CMFDA and GFP
CMFDA, commercially known as CellTracker™ Green CMFDA, is a widely used fluorescent dye for long-term cell tracking. It passively diffuses into cells, where intracellular esterases cleave the acetate groups, and the reactive chloromethyl group forms covalent bonds with intracellular thiols, primarily glutathione. This process renders the dye fluorescent and well-retained within the cytoplasm. GFP, on the other hand, is a genetically encoded fluorescent protein that is expressed by cells, providing a direct readout of gene expression.
The simultaneous use of CMFDA and GFP allows for the tracking of a labeled cell population while monitoring the expression of a specific gene or protein of interest. However, a key consideration is the potential for spectral overlap and the influence of one fluorophore on the other's signal and on cellular health. While CMFDA and GFP have distinct spectral profiles, enabling their simultaneous detection, a direct quantitative correlation between CMFDA fluorescence intensity and GFP expression levels is not extensively documented in publicly available literature. This guide, therefore, focuses on providing the necessary information to design and execute experiments for such a correlation, alongside a comparison with alternative tracking dyes.
CMFDA and GFP: A Head-to-Head Comparison
| Feature | CMFDA (CellTracker™ Green) | GFP (Green Fluorescent Protein) |
| Labeling Mechanism | Covalent binding to intracellular thiols after enzymatic cleavage. | Genetically encoded and expressed by the cell. |
| Excitation Max. | ~492 nm[1] | ~488 nm |
| Emission Max. | ~517 nm[1] | ~509 nm |
| Cellular Localization | Primarily cytoplasmic. | Varies depending on protein fusion (cytoplasmic, nuclear, etc.). |
| Signal Stability | Generally stable and well-retained for several days to weeks.[2] Signal intensity halves with each cell division.[3] | Stable expression in genetically modified cells. Can be susceptible to photobleaching.[4] |
| Toxicity | Can exhibit cytotoxicity at higher concentrations, potentially affecting cell morphology and metabolic activity. | Overexpression, especially of certain variants or when localized to specific organelles, can be toxic and induce apoptosis. |
Alternatives to CMFDA for Tracking GFP-Expressing Cells
Given the spectral proximity of CMFDA and GFP, researchers may consider alternative tracking dyes with emission spectra further away from the green channel.
| Alternative Dye | Excitation Max. | Emission Max. | Key Advantages for GFP Dual-Labeling |
| CellTrace™ Violet | ~405 nm | ~450 nm | Excellent spectral separation from GFP, allowing for clean signal detection in the violet channel. Low cytotoxicity. |
| CellTrace™ Far Red | ~630 nm | ~660 nm | Minimal spectral overlap with GFP, ideal for multiplexing. |
| CellTracker™ Deep Red | ~630 nm | ~660 nm | Suitable for multiplexing with blue, green, orange, and near-IR fluorophores. |
Experimental Protocols
While direct correlational data is scarce, the following protocols provide a framework for dual-labeling cells with CMFDA and analyzing both CMFDA and GFP fluorescence.
Protocol 1: Dual-Labeling of Adherent GFP-Expressing Cells with CMFDA for Flow Cytometry
Materials:
-
GFP-expressing adherent cells
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
CMFDA (CellTracker™ Green) dye
-
Anhydrous DMSO
-
Serum-free medium
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with 488 nm and optional 405 nm lasers
Procedure:
-
Cell Preparation: Culture GFP-expressing cells to 70-80% confluency.
-
CMFDA Stock Solution: Prepare a 10 mM stock solution of CMFDA in anhydrous DMSO.
-
CMFDA Working Solution: Dilute the CMFDA stock solution in serum-free medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type.
-
Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with pre-warmed PBS. c. Add the pre-warmed CMFDA working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. d. Aspirate the CMFDA working solution and wash the cells once with pre-warmed PBS. e. Add complete culture medium and incubate for at least 30 minutes at 37°C to allow for complete modification of the dye.
-
Cell Harvesting: a. Wash the cells with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cells at 300 x g for 5 minutes. e. Resuspend the cell pellet in cold PBS or flow cytometry buffer.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer. Use the 488 nm laser for excitation of both GFP and CMFDA. b. Detect GFP emission using a standard FITC filter (e.g., 530/30 nm). c. Detect CMFDA emission using a slightly different green filter if available, or rely on the intensity difference if only one green channel is available. d. Crucially, set up proper compensation controls:
- Unstained GFP-expressing cells.
- CMFDA-stained non-GFP-expressing cells of the same cell type.
- Unstained non-GFP-expressing cells. e. Analyze the data to generate scatter plots of GFP fluorescence versus CMFDA fluorescence.
Protocol 2: Quantitative Fluorescence Microscopy of Dual-Labeled Cells
Materials:
-
GFP-expressing cells cultured on glass-bottom dishes or coverslips
-
CMFDA staining reagents (as in Protocol 1)
-
Formaldehyde solution (e.g., 4% in PBS) for fixation (optional)
-
Mounting medium with DAPI (optional)
-
Confocal or widefield fluorescence microscope with appropriate filter sets for GFP and CMFDA.
Procedure:
-
Staining: Follow steps 1-4 of Protocol 1.
-
Live-Cell Imaging: a. Replace the medium with fresh, pre-warmed imaging medium (phenol red-free). b. Image the cells using a fluorescence microscope. Acquire images in the GFP channel (e.g., Ex: 488 nm, Em: 500-550 nm) and a channel for CMFDA (e.g., Ex: 488 nm, Em: 515-565 nm). Due to spectral overlap, sequential scanning is recommended on a confocal microscope.
-
Fixed-Cell Imaging (Optional): a. After staining, wash the cells with PBS. b. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Mount the coverslips with mounting medium. e. Image as described for live cells.
-
Image Analysis: a. Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of individual cells in both the GFP and CMFDA channels. b. Perform background correction. c. Define regions of interest (ROIs) around individual cells. d. Measure the mean fluorescence intensity within each ROI for both channels. e. Perform colocalization analysis using methods like Pearson's Correlation Coefficient to determine the degree of spatial correlation between the two signals within the cytoplasm.
Data Presentation and Visualization
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from flow cytometry or fluorescence microscopy analysis.
| Cell Population | Mean GFP Fluorescence Intensity (Arbitrary Units) | Mean CMFDA Fluorescence Intensity (Arbitrary Units) | Pearson's Correlation Coefficient (from microscopy) |
| Control (GFP only) | [Value] | N/A | N/A |
| Control (CMFDA only) | N/A | [Value] | N/A |
| Dual-Labeled (High GFP) | [Value] | [Value] | [Value] |
| Dual-Labeled (Low GFP) | [Value] | [Value] | [Value] |
Visualizing Experimental Workflows and Concepts
Conclusion
The dual-labeling of cells with CMFDA and GFP is a powerful technique for simultaneously tracking cells and monitoring gene expression. While the spectral properties of CMFDA and GFP are sufficiently distinct for multiplexing, researchers should be aware of the potential for spectral overlap and the possible cytotoxic effects of both fluorophores, especially at high concentrations or expression levels. For applications requiring clear spectral separation, alternative tracking dyes such as CellTrace™ Violet or far-red dyes are recommended. The provided protocols offer a starting point for researchers to quantitatively assess the correlation between CMFDA fluorescence and GFP expression in their specific cellular models. Careful optimization of staining concentrations and imaging parameters is essential for obtaining reliable and reproducible results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Evaluation Of Stability And Sensitivity Of Cell Fluorescent Labels When Used for Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based method is more accurate than counting-based methods for plotting growth curves of adherent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular GFP Toxicity and Immunogenicity: Potential Confounders in in Vivo Cell Tracking Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of CMFDA and Other Green Fluorescent Probes
For researchers engaged in live-cell imaging, the choice of a fluorescent probe is critical to the success and reproducibility of their experiments. An ideal probe should not only be bright and specific but also highly photostable to withstand prolonged excitation without significant signal loss. This guide provides a detailed comparison of the photostability of 5-chloromethylfluorescein diacetate (CMFDA), a widely used long-term cell tracker, with other popular green fluorescent probes.
Mechanism of CMFDA Labeling
CMFDA is a cell-permeable dye that becomes fluorescent and cell-impermeant after intracellular modification. Initially non-fluorescent, it freely diffuses across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, and the reactive chloromethyl group forms a covalent bond with thiol-containing proteins and peptides, primarily glutathione. This two-step activation ensures that the fluorescent product is well-retained within the cell, allowing for long-term tracking through several cell divisions.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fluorescein-CM2
For researchers, scientists, and drug development professionals utilizing Fluorescein-CM2, also known as CMFDA (5-chloromethylfluorescein diacetate), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal protocols minimizes risks associated with chemical hazards and ensures compliance with regulatory standards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Core Principles of this compound Disposal
This compound and its solutions should be treated as hazardous chemical waste. The primary guiding principle is to prevent its release into the environment. Therefore, disposal down the drain or in regular trash is strictly prohibited.[1][2] All waste materials, including unused solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[1]
The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), is known to facilitate the entry of organic molecules into tissues. This necessitates careful handling and disposal of the entire solution as hazardous waste.[3]
Quantitative Data Summary for Disposal
While specific quantitative limits for this compound disposal are not universally defined and are often institution-specific, the following table summarizes key operational parameters for safe handling and disposal.
| Parameter | Guideline | Citation |
| Waste Container Filling | Do not fill liquid waste containers beyond 80% capacity to prevent spills. | [1] |
| Waste Storage Time | Adhere to institutional limits for the storage of hazardous waste, which is often limited to 90 days before off-site disposal. | |
| pH of Aqueous Waste | For general laboratory chemical waste that may be eligible for drain disposal (not applicable to this compound), a moderate pH is often required. For hazardous waste collection, the pH should be noted on the waste tag. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following protocol outlines the necessary steps from waste generation to collection.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Waste Segregation:
-
Collect all liquid waste containing this compound, including unused stock solutions and working solutions, in a dedicated, leak-proof hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid waste, such as contaminated gloves, pipette tips, and centrifuge tubes, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Clearly label the waste container as "Hazardous Waste: this compound" and include any other required hazard information as per your institution's and local regulations.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal as chemical waste.
-
Clean the spill area thoroughly.
-
-
Storage and Collection:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
Ensure the exterior of the container is clean and free of any chemical residue.
-
Arrange for waste collection by your institution's EHS department in accordance with their schedule and procedures.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: These guidelines are based on general best practices for laboratory chemical waste. Researchers must consult and adhere to their institution's specific safety protocols and local regulations for chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fluorescein-CM2
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling of Fluorescein-CM2, also known as CellTracker™ Green CMFDA (5-Chloromethylfluorescein diacetate). Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your research. This document outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and compliant disposal plans.
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment should be conducted before handling this compound. Given the conflicting information in available Safety Data Sheets (SDS), a cautious approach is mandated. One SDS classifies the compound as not hazardous, while another identifies it as harmful if swallowed and capable of causing severe skin burns and eye damage. Therefore, the following PPE is required at a minimum:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is required when handling larger quantities or if there is a significant splash risk. | Protects against splashes of the chemical, which may cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact. Given that the stock solution is prepared in DMSO, which can facilitate skin absorption, glove integrity is crucial. |
| Body Protection | A lab coat must be worn at all times. | Protects clothing and underlying skin from contamination. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area. If creating aerosols or handling the powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment. | Minimizes inhalation of the powder form of the chemical. |
Experimental Workflow and Safety Protocols
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
Detailed Methodologies
1. Preparation of Stock and Working Solutions
-
10 mM Stock Solution:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Wearing appropriate PPE, dissolve the contents in anhydrous dimethyl sulfoxide (DMSO).[1] Handle DMSO with caution as it can facilitate the entry of organic molecules into tissues.[2][3]
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution (Example: 5 µM):
-
Dilute the 10 mM stock solution into pre-warmed (37°C) serum-free medium to the desired final concentration.[1] For example, to make a 5 µM working solution, you can dilute the stock solution 1:2000 (e.g., 1 µL of stock solution in 1999 µL of medium).[1]
-
This working solution should be used promptly.
-
2. Cell Labeling Protocol
-
Remove the culture medium from the cells.
-
Add the pre-warmed working solution to the cells.
-
Incubate for approximately 30 minutes at 37°C.
-
Remove the labeling solution.
-
Add fresh, pre-warmed medium and incubate for another 30 minutes at 37°C.
-
Wash the cells with phosphate-buffered saline (PBS) before proceeding with imaging or other downstream applications.
Disposal Plan
All waste generated from the handling of this compound must be considered potentially hazardous and disposed of in accordance with institutional and local regulations.
-
Liquid Waste:
-
Aqueous solutions containing this compound (e.g., used media, wash buffers) should be collected as chemical waste.
-
If the liquid waste is also biohazardous (i.e., contains cultured cells), it may require decontamination prior to disposal. A common method is treatment with 10% bleach for at least 30 minutes, provided the chemicals are compatible. After decontamination, it may be permissible to dispose of it down the drain, but this must be verified with your institution's Environmental Health and Safety (EHS) department.
-
-
Solid Waste:
-
All contaminated solid waste, including gloves, pipette tips, and culture vessels, should be disposed of in a designated biohazardous waste container. These are typically red bags that are then autoclaved or incinerated.
-
-
Sharps Waste:
-
Any sharps, such as needles or glass Pasteur pipettes, that come into contact with this compound must be disposed of in a designated sharps container.
-
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
